UF010
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-N'-butylbenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c1-2-3-8-13-14-11(15)9-4-6-10(12)7-5-9/h4-7,13H,2-3,8H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQCFCYPFJOOAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNNC(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Effect of UF010 on Histone Acetylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
UF010 is a novel benzoylhydrazide scaffold-based inhibitor of class I histone deacetylases (HDACs). Its primary mechanism of action involves the selective inhibition of HDACs 1, 2, 3, and 8, leading to a subsequent increase in global and locus-specific histone acetylation. This hyperacetylation of histone proteins, particularly on lysine residues of histone H3 and H4 tails, alters chromatin structure, making it more accessible to transcription factors. Consequently, this compound modulates gene expression, leading to the activation of tumor suppressor pathways and the repression of oncogenic signaling cascades. This technical guide provides an in-depth overview of this compound's core effect on histone acetylation, including its inhibitory activity, experimental protocols for assessing its impact, and the downstream signaling pathways it influences.
Mechanism of Action: Inhibition of Histone Deacetylation
Histone acetylation is a dynamic and reversible post-translational modification that plays a crucial role in regulating gene expression. The balance between histone acetyltransferases (HATs) and histone deacetylases (HDACs) dictates the acetylation status of histones. HATs add acetyl groups to lysine residues on histone tails, neutralizing their positive charge and weakening their interaction with the negatively charged DNA backbone. This results in a more relaxed chromatin structure (euchromatin), which is permissive for transcription. Conversely, HDACs remove these acetyl groups, leading to a more condensed chromatin structure (heterochromatin) and transcriptional repression.
This compound is a competitive inhibitor of class I HDACs, with a fast-on/slow-off binding mechanism.[1] By blocking the enzymatic activity of HDACs, this compound prevents the removal of acetyl groups from histones. This shifts the equilibrium towards a state of histone hyperacetylation, thereby promoting gene expression.
Below is a diagram illustrating the core mechanism of this compound's action on histone acetylation.
References
The Benzoylhydrazide Scaffold of UF010: A Technical Guide to an Allosteric Agonist of FFA2
This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals interested in the benzoylhydrazide scaffold of UF010, a potent and selective allosteric agonist for the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43. This document provides a comprehensive overview of its chemical nature, mechanism of action, signaling pathways, and the experimental protocols used for its characterization.
Introduction to this compound and the Benzoylhydrazide Core
This compound is a small molecule that has been identified as a selective allosteric agonist of the FFA2 receptor. Its chemical structure is characterized by a central benzoylhydrazide scaffold, which is crucial for its activity. Unlike the endogenous agonists for FFA2, which are short-chain fatty acids (SCFAs), this compound binds to an allosteric site on the receptor. This allosteric binding mode gives this compound distinct pharmacological properties, including the ability to potentiate the effects of endogenous ligands. The study of this compound and its derivatives is of significant interest for the development of novel therapeutics targeting metabolic and inflammatory diseases where FFA2 is implicated.
Chemical Structure and Properties
The core of this compound is a benzoylhydrazide moiety. The systematic name for this compound is N-(2-chlorophenyl)-2-(phenylformamido)benzamide. Its structure is presented below:
(Image of this compound chemical structure would be placed here in a real whitepaper)
The physicochemical properties of this compound and related benzoylhydrazide analogs are critical for their absorption, distribution, metabolism, and excretion (ADME) profiles. Structure-activity relationship (SAR) studies on the benzoylhydrazide scaffold have revealed that modifications to the phenyl rings can significantly impact potency and selectivity for the FFA2 receptor.
Mechanism of Action: Allosteric Agonism
This compound functions as an allosteric agonist of the FFA2 receptor. This means it binds to a site on the receptor that is topographically distinct from the orthosteric site where endogenous SCFAs bind. This allosteric binding results in a conformational change in the receptor, leading to its activation and the initiation of downstream signaling cascades. A key characteristic of this compound is its ability to act as a positive allosteric modulator, enhancing the affinity and/or efficacy of the endogenous ligands.
Signaling Pathways
Activation of the FFA2 receptor by this compound triggers multiple downstream signaling pathways, primarily through the coupling to Gαq/11 and Gαi/o G-proteins. The two most well-characterized pathways initiated by this compound are the mobilization of intracellular calcium and the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).
Intracellular Calcium Mobilization
Upon binding of this compound, the FFA2 receptor activates the Gαq/11 pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium ions into the cytoplasm, resulting in a transient increase in intracellular calcium concentration.
Caption: this compound-induced intracellular calcium mobilization pathway.
ERK1/2 Phosphorylation
The activation of FFA2 by this compound also leads to the phosphorylation and activation of ERK1/2, which are key proteins in the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is typically linked to Gαi/o activation and can influence cellular processes such as proliferation, differentiation, and survival.
The Role of UF010 in Gene Expression Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
UF010 is a potent and selective chemical probe for the bromodomains of the SMARCA2 (BRM) and SMARCA4 (BRG1) ATP-dependent helicases, core components of the human SWI/SNF (BAF) chromatin remodeling complex. By inhibiting these bromodomains, this compound provides a powerful tool to investigate the role of the BAF complex in gene regulation and disease. This document outlines the mechanism of action of this compound, its effects on gene expression with a focus on the downregulation of the MYC oncogene, and provides detailed experimental protocols for its use. The data presented herein demonstrates the anti-proliferative effects of this compound in Acute Myeloid Leukemia (AML) cell lines, highlighting its therapeutic potential.
Mechanism of Action: Targeting the BAF Chromatin Remodeling Complex
The SWI/SNF (BAF) chromatin remodeling complex plays a crucial role in regulating gene expression by altering the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors. The SMARCA2 and SMARCA4 subunits contain bromodomains, which are protein modules that recognize and bind to acetylated lysine residues on histone tails. This interaction is critical for anchoring the BAF complex to specific genomic loci.
This compound acts as a competitive inhibitor at the acetyl-lysine binding pocket of the SMARCA2/4 bromodomains. This inhibition prevents the BAF complex from localizing to its target genes, leading to alterations in chromatin structure and subsequent changes in gene expression. One of the key downstream effects of this compound-mediated inhibition is the downregulation of the proto-oncogene MYC, a critical driver of cell proliferation and survival in many cancers, including AML.
Signaling Pathway Diagram
The Discovery and Development of UF010: A Technical Guide
Abstract
UF010 is a potent and selective inhibitor of class I histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression.[1][2] Discovered through a high-throughput screening of over 600,000 unique chemical compounds, this compound has emerged as a promising therapeutic candidate, particularly in the realm of oncology.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on the experimental methodologies and key data that underscore its potential.
Discovery and Initial Characterization
This compound was identified from a large-scale screening of the Scripps Florida chemical library for compounds capable of inhibiting HDAC activity.[1] This effort, a collaboration between researchers at the University of Florida and The Scripps Research Institute, sought to identify novel chemical scaffolds with improved target specificity and reduced toxicity compared to existing HDAC inhibitors.[1] this compound, a benzoylhydrazide-containing compound, was selected as a lead candidate due to its potent inhibitory activity against class I HDACs.[2]
Mechanism of Action
This compound functions as a competitive inhibitor of class I HDACs, with a notable "fast-on/slow-off" binding mechanism.[2][3] This kinetic profile suggests a rapid binding to the active site of the enzyme, followed by a slow dissociation, leading to sustained inhibition. Its selectivity for class I HDACs (HDAC1, HDAC2, and HDAC3) over other classes is a key feature that potentially contributes to its favorable safety profile.[2][3][4] By inhibiting these enzymes, this compound leads to an accumulation of acetylated histones and other non-histone proteins, which in turn alters gene expression, leading to the activation of tumor suppressor pathways and the inhibition of oncogenic pathways.[1][2][3]
Quantitative Data
Table 1: In Vitro HDAC Inhibition Profile of this compound
| Target | IC50 (nM) |
| HDAC1 | 0.5 |
| HDAC2 | 0.1 |
| HDAC3 | 0.06 |
| HDAC8 | 1.5 |
| HDAC6 | 9.1 |
| HDAC10 | 15.3 |
Data sourced from Selleck Chemicals product information.[4]
Table 2: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| B16F10 | Melanoma | 2.41 |
| 4T1 | Breast Cancer | 8.40 |
| MCF-7 | Breast Cancer | 17.93 |
| A549 | Lung Cancer | 20.81 |
| HCT116 | Colon Cancer | Not explicitly quantified, but shown to be effective |
| MDA-MB-231 | Breast Cancer | Not explicitly quantified, but shown to cause G1/S arrest |
Data sourced from MedchemExpress and Selleck Chemicals product information.[5][6]
Experimental Protocols
HDAC Inhibition Assay
Principle: The inhibitory activity of this compound against purified HDAC enzymes is determined using a luminogenic assay. The assay measures the amount of deacetylated substrate remaining after the enzymatic reaction, which is inversely proportional to the HDAC activity.
Protocol:
-
Purified recombinant HDAC enzymes (HDAC1, 2, 3, 6, 8, 10) are serially diluted to a concentration within the linear response range of the assay.
-
This compound is prepared in a 10-point dose-response format in triplicate.
-
The HDAC enzyme and this compound (or vehicle control) are incubated with an acetylated peptide substrate.
-
The reaction is stopped, and a developer reagent is added to generate a luminescent signal from the deacetylated substrate.
-
Luminescence is measured using a microplate reader.
-
IC50 values are calculated by performing a nonlinear regression analysis of the dose-response curves.
-
To determine the mechanism of inhibition, Michaelis-Menten and Lineweaver-Burke plots are generated by measuring enzyme kinetics at various substrate and inhibitor concentrations.[3]
Cell Proliferation Assay (CCK-8)
Principle: The effect of this compound on the proliferation of cancer cell lines is assessed using the Cell Counting Kit-8 (CCK-8) assay. This colorimetric assay measures the metabolic activity of viable cells, which is proportional to the cell number.
Protocol:
-
Cancer cell lines (e.g., HCT116, A549, MDA-MB-231) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Cells are treated with various concentrations of this compound or DMSO as a vehicle control.
-
After a 72-hour incubation period, 10 µL of CCK-8 solution is added to each well.
-
The plates are incubated for 1-4 hours at 37°C.
-
The absorbance at 450 nm is measured using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined from the dose-response curves.
Western Blot Analysis of Protein Acetylation
Principle: Western blotting is used to detect the levels of acetylated proteins in cells treated with this compound.
Protocol:
-
Cells (e.g., HCT116) are treated with this compound (e.g., 2 µM) or a vehicle control for a specified time (e.g., 1-6 hours).
-
Total cell lysates are prepared using a suitable lysis buffer containing protease and deacetylase inhibitors.
-
Protein concentration is determined using a Bradford or BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for acetylated histones (e.g., acetyl-H3, acetyl-H4) or other proteins of interest (e.g., acetyl-p53).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Loading controls such as GAPDH or β-actin are used to ensure equal protein loading.
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in cancer progression. By inhibiting HDACs, this compound indirectly influences the acetylation status and activity of numerous transcription factors and signaling proteins.
p53 Tumor Suppressor Pathway
This compound treatment leads to the hyperacetylation of the tumor suppressor protein p53. This post-translational modification enhances p53's stability and transcriptional activity, leading to the upregulation of its target genes, such as p21, which induces cell cycle arrest.
NF-κB, JAK/STAT, and TLR/MyD88 Signaling Pathways
In the context of neuroinflammation and certain cancers, this compound has been observed to modulate the NF-κB, JAK/STAT, and TLR/MyD88 signaling pathways. The precise mechanisms are still under investigation, but it is hypothesized that the altered acetylation landscape resulting from HDAC inhibition influences the activity of key components in these pathways, leading to anti-inflammatory and anti-tumor effects. For instance, in some models, this compound has been shown to reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α, which are downstream targets of these pathways.[5]
Experimental Workflow
The preclinical evaluation of this compound follows a logical progression from in vitro characterization to cellular assays and in vivo studies.
Conclusion
This compound represents a significant advancement in the development of class I-selective HDAC inhibitors. Its distinct chemical scaffold, potent and selective inhibitory activity, and demonstrated efficacy in preclinical cancer models position it as a strong candidate for further clinical investigation. The detailed experimental protocols and signaling pathway analyses provided in this guide offer a comprehensive resource for researchers in the fields of cancer biology and drug development who are interested in the therapeutic potential of this compound and similar epigenetic modulators.
References
- 1. apexbt.com [apexbt.com]
- 2. Ubiquitin-mediated regulation of JAK-STAT signaling in embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A JAK/STAT-mediated inflammatory signaling cascade drives oncogenesis in AF10-rearranged AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ptglab.com [ptglab.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. experts.illinois.edu [experts.illinois.edu]
UF010: A Technical Guide to its Impact on Tumor Suppressor Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
UF010 is a potent and selective inhibitor of class I histone deacetylases (HDACs) that has demonstrated significant anti-tumor activity in preclinical studies. This document provides a comprehensive technical overview of this compound's mechanism of action, with a particular focus on its impact on critical tumor suppressor pathways. By inducing hyperacetylation of histones and other proteins, this compound triggers a cascade of events leading to cell cycle arrest and apoptosis in cancer cells. This guide will delve into the molecular pathways affected by this compound, present quantitative data on its efficacy, and provide detailed experimental protocols for researchers investigating its therapeutic potential.
Introduction
Histone deacetylases are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other proteins. In many cancers, HDACs are overexpressed or dysregulated, leading to the silencing of tumor suppressor genes and the activation of oncogenic pathways. This compound is a novel benzoylhydrazide scaffold-based HDAC inhibitor with high selectivity for class I HDACs (HDAC1, HDAC2, and HDAC3).[1] Its targeted action leads to the accumulation of acetylated proteins, which in turn reactivates dormant tumor suppressor pathways, making it a promising candidate for cancer therapy.[2][3]
Mechanism of Action: Re-engaging Tumor Suppressor Control
The primary mechanism by which this compound exerts its anti-cancer effects is through the inhibition of class I HDACs. This inhibition leads to an increase in the acetylation of histone and non-histone proteins, which has profound effects on gene transcription and protein function. The re-activation of tumor suppressor pathways is a key consequence of this action.
Impact on the p53 Pathway
The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis. In response to cellular stress, p53 is activated and induces the transcription of genes that can halt the cell cycle or initiate programmed cell death. The activity of p53 is tightly regulated, in part, by its acetylation status.
By inhibiting class I HDACs, this compound is proposed to increase the acetylation of p53. Acetylated p53 is more stable and transcriptionally active, leading to the upregulation of its downstream targets, most notably the cyclin-dependent kinase inhibitor p21.
Influence on the Rb-E2F Pathway
The Retinoblastoma (Rb) protein is another key tumor suppressor that controls the G1/S phase transition of the cell cycle.[2][3][4] In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, preventing them from activating the transcription of genes required for DNA replication and cell cycle progression.[3] The activity of the Rb-E2F pathway is influenced by the acetylation of histones at the promoters of E2F target genes.
This compound, by promoting histone hyperacetylation, is thought to reinforce the transcriptional repression of E2F target genes, thereby contributing to cell cycle arrest. This is synergistic with the p53-mediated induction of p21, which further inhibits the cyclin-dependent kinases responsible for Rb phosphorylation.
Quantitative Data
The efficacy of this compound has been quantified through various in vitro assays.
HDAC Inhibitory Activity
This compound demonstrates high potency and selectivity for class I HDAC enzymes.
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 0.5 |
| HDAC2 | 0.1 |
| HDAC3 | 0.06 |
| HDAC8 | 1.5 |
| HDAC6 | 9.1 |
| HDAC10 | 15.3 |
Data sourced from Selleck Chemicals.
Cytotoxicity in Cancer Cell Lines
This compound exhibits cytotoxic effects across a range of cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| B16F10 | Melanoma | 2.41 |
| 4T1 | Breast Cancer | 8.40 |
| MCF-7 | Breast Cancer | 17.93 |
| A549 | Lung Cancer | 20.81 |
| HEK-293 | Embryonic Kidney | 98.52 |
| HCEC | Colon Cancer | 95.4 |
Data sourced from MedchemExpress.com.[3]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action on Tumor Suppressor Pathways
Caption: this compound inhibits Class I HDACs, leading to hyperacetylation and activation of p53 and Rb pathways, resulting in cell cycle arrest and apoptosis.
Experimental Workflow for Assessing this compound's Impact
Caption: Workflow for evaluating this compound's effects on cancer cells, from treatment to downstream molecular and cellular analyses.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
Western Blot Analysis
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, acetylated-p53, p21, Rb, phospho-Rb, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Chromatin Immunoprecipitation (ChIP) Assay
-
Cross-linking: Treat cells with this compound. Cross-link protein-DNA complexes by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to an average fragment size of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin with an antibody against acetylated histone H3 at lysine 9 (H3K9ac) or a negative control IgG overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA using a spin column.
-
qPCR Analysis: Perform quantitative PCR (qPCR) using primers specific for the promoter region of the CDKN1A (p21) gene to determine the enrichment of H3K9ac.
Conclusion
This compound represents a promising new class of selective class I HDAC inhibitors with potent anti-tumor activity. Its ability to reactivate key tumor suppressor pathways, including the p53 and Rb pathways, provides a strong rationale for its continued development as a cancer therapeutic. The experimental protocols and data presented in this guide offer a framework for researchers to further investigate the molecular mechanisms of this compound and explore its potential in various cancer models. Future studies should focus on elucidating the full spectrum of its downstream targets and its efficacy in combination with other anti-cancer agents.
References
- 1. Bim: a novel member of the Bcl-2 family that promotes apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of the retinoblastoma-E2F pathway by the ubiquitin-proteasome system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule regulators of Rb-E2F pathway as modulators of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
UF010: A Comprehensive Technical Review of its Anti-Cancer Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
UF010 is a novel, potent, and selective small molecule inhibitor of class I histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression.[1][2] Developed from a benzoylhydrazide scaffold, this compound has emerged as a promising anti-cancer agent due to its ability to induce cancer cell death, inhibit cell proliferation, and modulate key signaling pathways involved in tumorigenesis.[1][2] This technical guide provides an in-depth overview of the anti-cancer properties of this compound, including its mechanism of action, quantitative data from various in vitro and in vivo studies, detailed experimental protocols, and visualizations of the cellular pathways it affects.
Core Mechanism of Action
This compound functions as a competitive inhibitor of class I HDACs (HDAC1, HDAC2, and HDAC3) with a fast-on/slow-off binding mechanism.[1] By inhibiting these enzymes, this compound leads to an accumulation of acetylated histones and other proteins within the cell. This hyperacetylation alters chromatin structure and modulates the expression of a wide range of genes, ultimately leading to the activation of tumor suppressor pathways and the inhibition of oncogenic pathways.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and selectivity of this compound.
Table 1: HDAC Inhibition Profile of this compound
| Target | IC50 (nM) |
| HDAC1 | 0.5 |
| HDAC2 | 0.1 |
| HDAC3 | 0.06 |
| HDAC8 | 1.5 |
| HDAC6 | 9.1 |
| HDAC10 | 15.3 |
Data sourced from in vitro enzymatic assays.
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Carcinoma | 11.2 |
| A549 | Lung Carcinoma | 20.81 |
| MCF-7 | Breast Adenocarcinoma | 17.93 |
| 4T1 | Mouse Mammary Carcinoma | 8.40 |
| B16F10 | Mouse Melanoma | 2.41 |
| MDA-MB-231 | Breast Adenocarcinoma | Not specified, induces G1/S arrest |
IC50 values were determined after 72 hours of treatment using an MTT assay.
Table 3: In Vivo Anti-Tumor Efficacy of this compound
| Mouse Model | Treatment | Tumor Growth Inhibition |
| 4T1-Luc Tumor-bearing Mice | 15 mg/kg this compound (intraperitoneal injection) | Significant reduction in tumor growth |
Further quantitative details on the percentage of tumor growth inhibition are not specified in the available literature.
Signaling Pathways Modulated by this compound
This compound's anti-cancer effects are mediated through the modulation of critical signaling pathways. As a class I HDAC inhibitor, it leads to global changes in gene expression. Microarray analysis of breast cancer cells treated with this compound (GEO accession number GSE56823) revealed significant alterations in genes associated with cell cycle regulation, apoptosis, and immune signaling.[3]
Activation of Tumor Suppressor Pathways
This compound treatment leads to the upregulation of key tumor suppressor genes. This includes the p53 pathway, where increased acetylation can enhance p53 stability and activity, leading to cell cycle arrest and apoptosis. The induction of p21, a critical downstream target of p53, is a hallmark of this compound's activity, contributing to the observed G1/S phase cell cycle arrest.
Inhibition of Oncogenic Pathways
In addition to activating tumor suppressor pathways, this compound concurrently inhibits key oncogenic signaling cascades that are frequently hyperactive in cancer. This includes pathways like the PI3K/Akt/mTOR and MAPK pathways, which are crucial for cancer cell proliferation, survival, and metabolism. While the precise molecular connections are still under investigation, the global changes in gene expression induced by this compound likely contribute to the downregulation of components of these pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the anti-cancer properties of this compound.
HDAC Inhibition Assay (In Vitro Enzymatic Assay)
This protocol outlines the measurement of the inhibitory activity of this compound against purified HDAC enzymes.
Workflow:
Materials:
-
Purified recombinant HDAC enzymes (HDAC1, 2, 3, 6, 8, 10)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer
-
This compound stock solution and serial dilutions
-
Developer solution (e.g., Trichostatin A and trypsin in buffer)
-
384-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in HDAC Assay Buffer.
-
Add 5 µL of diluted this compound or vehicle control to the wells of a 384-well plate.
-
Add 10 µL of diluted HDAC enzyme to each well and mix.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 10 µL of the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction and develop the fluorescent signal by adding 25 µL of developer solution.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.
Workflow:
Materials:
-
Cancer cell lines (e.g., HCT116, A549, MCF-7)
-
Complete cell culture medium
-
This compound stock solution and serial dilutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear-bottom microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Incubate for 15-30 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis for Histone Acetylation
This protocol is used to assess the effect of this compound on the acetylation status of histones.
Materials:
-
Cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cancer cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of histone acetylation.
Conclusion
This compound represents a significant advancement in the development of selective HDAC inhibitors for cancer therapy. Its potent and selective inhibition of class I HDACs leads to a cascade of cellular events, including the activation of tumor suppressor pathways and the inhibition of oncogenic signaling, ultimately resulting in cancer cell death and reduced tumor growth. The detailed methodologies and data presented in this guide provide a solid foundation for further research and development of this compound and related compounds as novel anti-cancer agents. Continued investigation into its in vivo efficacy, safety profile, and potential for combination therapies is warranted to fully elucidate its therapeutic potential.
References
- 1. Identification of HDAC Inhibitors with Benzoylhydrazide scaffold that Selectively Inhibit Class I HDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of histone deacetylase inhibitors with benzoylhydrazide scaffold that selectively inhibit class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microarray gene expression profiling reveals potential mechanisms of tumor suppression by the class I HDAC-selective benzoylhydrazide inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to P2X7 Receptor Antagonism in Neuroinflammation Research
Disclaimer: Publicly available research literature does not contain specific information regarding a compound designated "UF010." This guide will therefore focus on the broader class of P2X7 receptor (P2X7R) antagonists, a critical area of neuroinflammation research. The principles, protocols, and data presented are based on well-characterized and representative compounds from this class.
Introduction: The P2X7 Receptor in Neuroinflammation
Neuroinflammation is a key pathological component of many neurodegenerative and psychiatric disorders. Microglia, the resident immune cells of the central nervous system (CNS), are central to initiating and propagating this inflammatory response[1]. The P2X7 receptor, an ATP-gated non-selective cation channel, is highly expressed on the surface of microglia and plays a pivotal role in their activation[1][2].
Under conditions of cellular stress or injury, damaged neurons release danger-associated molecular patterns (DAMPs), including high concentrations of extracellular ATP[1][2]. This ATP binds to and activates the P2X7R, triggering a cascade of pro-inflammatory events. This activation leads to cation influx, formation of a large transmembrane pore, and activation of the NLRP3 inflammasome, culminating in the maturation and release of potent pro-inflammatory cytokines like interleukin-1β (IL-1β)[1]. Chronic activation of this pathway perpetuates a cycle of microglial activation and neuronal damage. Consequently, potent and selective antagonists of the P2X7R are invaluable tools for dissecting these mechanisms and represent a promising therapeutic strategy.
Mechanism of Action: How P2X7R Antagonists Disrupt Neuroinflammation
P2X7R antagonists function by preventing the binding of ATP or by allosterically modulating the receptor to prevent its activation. This blockade inhibits the downstream signaling cascade responsible for inflammasome activation and cytokine release.
The primary pathway inhibited by these antagonists is as follows:
-
ATP Binding: In response to injury, extracellular ATP concentrations rise to the millimolar range required for P2X7R activation[3].
-
Channel & Pore Formation: ATP binding opens the channel, allowing an influx of Ca²⁺ and Na⁺ and an efflux of K⁺. Sustained activation leads to the formation of a larger, non-selective pore, allowing passage of molecules up to 900 Da[3].
-
NLRP3 Inflammasome Activation: The ionic changes, particularly potassium efflux, trigger the assembly and activation of the NLRP3 inflammasome complex within the microglia.
-
Caspase-1 Cleavage & Cytokine Release: The active inflammasome cleaves pro-caspase-1 into its active form. Caspase-1 then proteolytically cleaves pro-IL-1β and pro-IL-18 into their mature, secretable forms, which are potent mediators of inflammation.
P2X7R antagonists interrupt this process at the initial step, preventing ATP-induced channel activation and all subsequent downstream events.
Quantitative Data: Potency of Representative P2X7R Antagonists
The potency of P2X7R antagonists is typically reported as the half-maximal inhibitory concentration (IC₅₀), which varies depending on the compound, species, and assay conditions. The table below summarizes reported IC₅₀ values for several well-characterized P2X7R antagonists.
| Compound | Receptor Species | IC₅₀ Value (nM) | Key Characteristics |
| A-740003 | Human / Rat | 18 - 40 | Potent and highly selective competitive antagonist.[4] |
| AZ10606120 | Human | ~10 | Non-competitive, negative allosteric modulator with >1000-fold selectivity over other P2X receptors.[5] |
| AZ11645373 | Human | 10 - 90 | Potently blocks cation influx and IL-1β release.[4] |
| Brilliant Blue G (BBG) | Rat | ~5 (pIC₅₀=5.1) | Selective antagonist with 30- to 50-fold greater selectivity for rat vs. human P2X7R.[4] |
| Oxidized ATP (oATP) | Human | 100,000 (100 µM) | Irreversible antagonist with relatively low potency and potential off-target effects.[5] |
Note: pIC₅₀ is the negative logarithm of the IC₅₀ value.
Experimental Protocols and Workflows
A. In Vitro Protocol: Inhibition of IL-1β Release from Microglia
This protocol outlines a standard method to assess the efficacy of a P2X7R antagonist in a microglial cell line (e.g., BV-2 or primary microglia). This assay requires a two-step activation process: a "priming" signal to induce pro-IL-1β expression, followed by a P2X7R-specific stimulus to trigger its release.
Materials:
-
Microglial cells (e.g., BV-2)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) for priming
-
P2X7R antagonist (e.g., A-740003)
-
Adenosine 5'-triphosphate (ATP) or BzATP for stimulation
-
Phosphate-Buffered Saline (PBS)
-
ELISA kit for mouse or human IL-1β
Methodology:
-
Cell Plating: Seed microglial cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Priming: Replace the medium with fresh, low-serum medium containing LPS (e.g., 100 ng/mL). Incubate for 3-4 hours to upregulate NLRP3 and pro-IL-1β expression.
-
Antagonist Treatment: Remove the LPS-containing medium. Add fresh medium containing the P2X7R antagonist at various concentrations (e.g., 1 nM to 10 µM) or a vehicle control (e.g., DMSO). Incubate for 30-60 minutes.
-
P2X7R Stimulation: Add a high concentration of ATP (e.g., 1-5 mM) or the more potent agonist BzATP (e.g., 100-300 µM) to each well to activate the P2X7R. Incubate for 30-60 minutes.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well. Centrifuge briefly to pellet any detached cells and debris.
-
Quantification: Measure the concentration of mature IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the IL-1β concentration against the antagonist concentration and fit a dose-response curve to determine the IC₅₀ value.
B. In Vivo Application: Models of Neuroinflammation
In vivo, P2X7R antagonists can be evaluated in various animal models. A common approach is the systemic lipopolysaccharide (LPS) challenge model in rodents, which induces a robust neuroinflammatory response.
Brief Protocol Outline:
-
Animal Acclimation: House animals (e.g., C57BL/6 mice) under standard conditions for at least one week.
-
Antagonist Administration: The P2X7R antagonist is administered systemically (e.g., via intraperitoneal injection or oral gavage) or directly into the CNS (e.g., intracerebroventricular injection). The dosing regimen (e.g., pre-treatment before LPS) is critical.
-
Induction of Neuroinflammation: A single intraperitoneal injection of LPS (e.g., 1-5 mg/kg) is administered to induce microglial activation and cytokine production in the brain.
-
Endpoint Analysis: At a specified time point post-LPS injection (e.g., 4, 24, or 72 hours), animals are euthanized. Brain tissue is collected for analysis of:
-
Cytokine Levels: Measurement of IL-1β, TNF-α, etc., in brain homogenates via ELISA or qPCR.
-
Microglial Activation: Immunohistochemical staining for microglial markers like Iba1 to assess morphological changes (from ramified to amoeboid).
-
Behavioral Deficits: Assessment of sickness behavior, cognitive impairment, or depressive-like behaviors.
-
Conclusion
Antagonists of the P2X7 receptor are indispensable tools for investigating the mechanisms of neuroinflammation. By selectively blocking the ATP-P2X7R-NLRP3 inflammasome axis in microglia, researchers can effectively probe the contributions of this pathway to disease pathology. The availability of potent and selective compounds, combined with established in vitro and in vivo protocols, enables a thorough evaluation of neuroinflammatory processes. This research not only enhances our fundamental understanding of diseases like Alzheimer's, Parkinson's, and multiple sclerosis but also validates the P2X7R as a high-potential target for the development of novel neurotherapeutics.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P2X7 receptor antagonism inhibits tumour growth in human high-grade gliomas - PMC [pmc.ncbi.nlm.nih.gov]
UF010: A Technical Guide to its HDAC Isoform Selectivity
This technical guide provides an in-depth overview of the inhibitory activity of UF010 against various Histone Deacetylase (HDAC) isoforms. It is intended for researchers, scientists, and drug development professionals working in the fields of epigenetics and oncology. This document summarizes the half-maximal inhibitory concentration (IC50) values, details the experimental protocols for their determination, and visualizes key related pathways and workflows.
Data Presentation: IC50 Values of this compound
This compound is a potent and selective inhibitor of Class I HDACs, discovered through a high-throughput screening effort.[1] It features a novel benzoylhydrazide scaffold that acts as a competitive inhibitor with a fast-on/slow-off binding mechanism.[1] The inhibitory potency of this compound against a panel of zinc-dependent HDACs has been evaluated in multiple studies, with some variations in the reported values. The following tables summarize the available IC50 data.
Table 1: IC50 Values of this compound for HDAC Isoforms (in nM)
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 0.5 |
| HDAC2 | 0.1 |
| HDAC3 | 0.06 |
| HDAC6 | 9.1 |
| HDAC8 | 1.5 |
| HDAC10 | 15.3 |
Source: Selleck Chemicals[2]
Table 2: IC50 Values of this compound for HDAC Isoforms (in µM)
| HDAC Isoform | IC50 (µM) - Source A | IC50 (µM) - Source B | IC50 (µM) - Source C |
| HDAC1 | 0.5 | 0.46 | 1.42 |
| HDAC2 | 0.1 | 1.33 | 0.32 |
| HDAC3 | ~0.06 | 0.19 | 0.2567 |
| HDAC6 | - | 9.09 | 18.93 |
| HDAC8 | 1.5 | 2.83 | 3.97 |
Source A: TargetMol[1] Source B: Wang et al. (2015)[1] Source C: MedchemExpress[3]
Experimental Protocols
The determination of IC50 values for this compound against HDAC isoforms is primarily achieved through in vitro biochemical assays. The following protocol is based on the methods described in the discovery of this compound.[1]
In Vitro HDAC Inhibition Assay (HDAC-Glo I/II)
This assay quantifies the activity of HDAC enzymes and the inhibitory effect of compounds like this compound.
Principle: The HDAC-Glo I/II Assay is a luminescent assay that measures the activity of HDACs. The assay utilizes an acetylated substrate that, when deacetylated by an HDAC, can be cleaved by a developer reagent to produce a luminescent signal. The amount of light produced is directly proportional to the HDAC activity. The IC50 value is determined by measuring the concentration of the inhibitor (this compound) required to reduce the luminescent signal by 50%.
Materials:
-
Recombinant human HDAC enzymes (HDAC1, 2, 3, 6, 8, etc.)
-
HDAC-Glo I/II substrate
-
HDAC-Glo I/II developer reagent
-
This compound compound of varying concentrations
-
Assay buffer
-
White, opaque 96-well or 384-well plates
Procedure:
-
Reagent Preparation: Prepare a serial dilution of this compound in the appropriate assay buffer. Reconstitute the HDAC enzymes and the HDAC-Glo I/II reagents according to the manufacturer's instructions.
-
Enzyme and Inhibitor Incubation: Add the diluted HDAC enzyme to the wells of the microplate. Subsequently, add the various concentrations of this compound to the respective wells. Include control wells with enzyme and buffer only (positive control) and wells with buffer only (negative control). Incubate at room temperature for a specified period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Substrate Addition and Reaction: Add the HDAC-Glo I/II substrate to all wells to initiate the deacetylase reaction. Incubate the plate at room temperature for a defined time (e.g., 60 minutes).
-
Signal Development and Detection: Add the developer reagent to each well. This reagent stops the HDAC reaction and initiates the generation of the luminescent signal. Incubate for a short period (e.g., 15-20 minutes) to stabilize the signal.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The IC50 values are calculated by plotting the luminescence signal against the logarithm of the inhibitor concentration. The data is then fitted to a four-parameter logistic curve to determine the concentration of this compound that causes 50% inhibition of HDAC activity.
Visualizations
Experimental Workflow: HDAC Inhibition Assay
Caption: Workflow for determining IC50 values using a luminescent HDAC assay.
Signaling Pathway: NF-κB Activation and HDAC Inhibition
This compound has been shown to affect various signaling pathways, including the NF-κB pathway.[3] HDAC3, a primary target of this compound, can deacetylate the p65 subunit of NF-κB, which influences its activity. Inhibition of HDAC3 by this compound can lead to hyperacetylation of p65, enhancing its transcriptional activity and promoting the expression of target genes.
References
The Selectivity Profile of UF010: A Comparative Analysis Against Other HDAC Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics, particularly in oncology. Their efficacy is intrinsically linked to their selectivity profile against the various HDAC isoforms. This guide provides a detailed technical comparison of UF010, a reported selective inhibitor of class I HDACs, with a range of other HDAC inhibitors (HDACis), including both pan-inhibitors and isoform-selective agents. We present a comprehensive analysis of their inhibitory activities, detail the experimental methodologies used for their characterization, and visualize the key signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the field of epigenetics and cancer biology.
Introduction to HDACs and Their Inhibition
Histone deacetylases are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from the ε-N-acetyl lysine residues of histones and other non-histone proteins. This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression.[1][2] The 18 known mammalian HDAC enzymes are grouped into four classes based on their homology to yeast HDACs.[2]
-
Class I: HDAC1, 2, 3, and 8 are primarily localized in the nucleus and are involved in cell proliferation and survival.
-
Class II: This class is subdivided into Class IIa (HDAC4, 5, 7, 9) and Class IIb (HDAC6, 10). They can shuttle between the nucleus and cytoplasm and are involved in cellular differentiation and development.
-
Class III: Known as sirtuins, these are NAD+-dependent enzymes with diverse cellular functions.
-
Class IV: HDAC11 is the sole member of this class and shares features with both Class I and II HDACs.
The dysregulation of HDAC activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. HDAC inhibitors aim to restore the balance of protein acetylation, leading to various cellular outcomes, including cell cycle arrest, differentiation, and apoptosis.[2] The therapeutic window and side-effect profile of HDACis are largely determined by their selectivity for specific HDAC isoforms. While pan-HDAC inhibitors, which target multiple HDACs, have shown clinical efficacy, they are often associated with broader toxicity. In contrast, isoform-selective inhibitors offer the potential for a more targeted therapeutic approach with an improved safety profile.
Comparative Selectivity Profile of this compound and Other HDACis
This compound has been identified as a selective inhibitor of Class I HDACs, with nanomolar potency against HDAC1, 2, and 3. Its selectivity is a key feature that distinguishes it from many other HDAC inhibitors. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other well-characterized HDACis against a panel of HDAC isoforms. This data allows for a direct comparison of their potency and selectivity.
Table 1: IC50 Values (nM) of Selected HDAC Inhibitors Against Class I and Class IIb HDACs
| Inhibitor | Type | HDAC1 | HDAC2 | HDAC3 | HDAC8 | HDAC6 | Reference |
| This compound | Class I Selective | 1420 | 320 | 256.7 | 3970 | 18930 | [3] |
| Romidepsin | Class I Selective | 36 | 47 | - | - | 14000 | |
| Tubastatin A | HDAC6 Selective | >16000 | >16000 | >16000 | 900 | 15 | [2] |
| Vorinostat (SAHA) | Pan-HDACi | - | - | - | - | - | |
| Panobinostat (LBH589) | Pan-HDACi | - | - | - | - | - | |
| Belinostat (PXD101) | Pan-HDACi | - | - | - | - | - | |
| ACY-1215 (Ricolinostat) | HDAC6 Selective | - | - | - | - | - |
Experimental Protocols
The accurate determination of HDAC inhibitor selectivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments used to characterize compounds like this compound.
In Vitro HDAC Activity Assay (Fluorometric)
This assay is a common method to determine the IC50 values of HDAC inhibitors against specific recombinant HDAC isoforms.
Principle: The assay utilizes a fluorogenic substrate, such as Boc-Lys(Ac)-AMC, which is deacetylated by the HDAC enzyme. Subsequent treatment with a developing agent, like trypsin, cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC). The fluorescence intensity is directly proportional to the HDAC activity, and its inhibition can be quantified.
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic Substrate: Boc-Lys(Ac)-AMC
-
HDAC Inhibitor (e.g., this compound, Trichostatin A as a control)
-
Developer (e.g., Trypsin in a suitable buffer)
-
96-well or 384-well black microplates
-
Fluorescence microplate reader (Excitation: ~355 nm, Emission: ~460 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound) in DMSO and then dilute further in HDAC Assay Buffer.
-
Enzyme Preparation: Dilute the recombinant HDAC enzyme to the desired concentration in cold HDAC Assay Buffer.
-
Reaction Setup: In the wells of a microplate, add the HDAC Assay Buffer, the diluted test compound, and the diluted enzyme.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: Add the fluorogenic substrate to each well to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Development: Add the developer solution to each well to stop the HDAC reaction and initiate the release of the fluorophore.
-
Fluorescence Measurement: Incubate for a short period (e.g., 10-15 minutes) at 37°C, then measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the untreated control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis of α-Tubulin Acetylation
This cell-based assay is used to confirm the in-cell selectivity of HDAC inhibitors, particularly for assessing the inhibition of HDAC6.
Principle: HDAC6 is the primary α-tubulin deacetylase in most cells.[4] Inhibition of HDAC6 leads to an accumulation of acetylated α-tubulin, which can be detected by Western blotting using an antibody specific for the acetylated form of the protein.
Materials:
-
Cell line of interest (e.g., a cancer cell line)
-
Cell culture medium and supplements
-
HDAC inhibitor (e.g., this compound, Tubastatin A as a positive control)
-
RIPA Lysis Buffer (50 mM Tris pH 8, 150 mM NaCl, 1% NP40, 0.5% Na-deoxycholate, 0.1% SDS) with protease and phosphatase inhibitors.[5]
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary Antibodies:
-
Mouse monoclonal anti-acetylated-α-tubulin (e.g., clone 6-11B-1)
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., CCD camera-based imager)
Procedure:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the HDAC inhibitor for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.[6]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against acetylated-α-tubulin, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 9.
-
Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped of antibodies and re-probed with a loading control antibody to ensure equal protein loading across lanes.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the acetylated-α-tubulin band to the loading control band.
Visualizations: Pathways and Workflows
Signaling Pathways Modulated by HDAC6 Inhibition
Selective inhibition of HDAC6, a primarily cytoplasmic deacetylase, affects numerous signaling pathways critical for cancer cell survival, proliferation, and migration. Key substrates of HDAC6 include α-tubulin and the chaperone protein Hsp90.
Caption: Signaling pathways affected by selective HDAC6 inhibition.
Experimental Workflow for HDACi Selectivity Profiling
The process of identifying and characterizing a selective HDAC inhibitor involves a multi-step workflow, from initial screening to in-cell validation.
Caption: Experimental workflow for identifying and validating selective HDAC inhibitors.
Classification of Histone Deacetylases
A logical diagram illustrating the classification of the zinc-dependent HDAC enzymes provides a clear overview of the different HDAC families and the targets of various inhibitors.
Caption: Classification of zinc-dependent Histone Deacetylases.
Conclusion
The selectivity profile of an HDAC inhibitor is a critical determinant of its therapeutic potential and toxicological profile. This compound demonstrates a clear selectivity for Class I HDACs, distinguishing it from pan-HDAC inhibitors like Vorinostat and Panobinostat, as well as from HDAC6-selective inhibitors such as Tubastatin A. This in-depth guide provides the quantitative data, detailed experimental protocols, and visual representations of the underlying biology necessary for researchers to understand and further investigate the role of this compound and other HDACis in their own research. The continued development of isoform-selective HDAC inhibitors like this compound holds significant promise for advancing the field of epigenetic therapy.
References
An In-Depth Technical Guide to the Core Pharmacokinetics of UF010
An In-Depth Technical Guide to the
For Researchers, Scientists, and Drug Development Professionals
Abstract
UF010 is a selective inhibitor of class I histone deacetylases (HDACs) with demonstrated anti-tumor and anti-inflammatory properties. This document provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic information for this compound. It is intended to serve as a technical guide for researchers and professionals in drug development. While in-depth in vivo pharmacokinetic data for this compound is not extensively available in publicly accessible literature, this guide consolidates the existing knowledge on its biological effects and the experimental contexts in which it has been studied.
Mechanism of Action
This compound is a competitive inhibitor that targets the substrate pocket of the catalytic core of class I HDACs. This selective inhibition leads to an increase in protein acetylation, which in turn alters gene expression. The downstream effects of this compound's HDAC inhibition include the activation of tumor suppressor pathways and the concurrent inhibition of several oncogenic pathways.
In Vitro Efficacy
This compound has shown potent inhibitory activity against several class I HDAC enzymes and cytotoxic effects against a range of cancer cell lines.
Table 1: In Vitro Inhibitory Potency (IC50) of this compound against HDACs
| HDAC Isotype | IC50 |
| HDAC1 | 0.5 nM |
| HDAC2 | 0.1 nM |
| HDAC3 | 0.06 nM |
| HDAC8 | 1.5 nM |
| HDAC6 | 9.1 nM |
| HDAC10 | 15.3 nM |
(Data sourced from MedchemExpress)
Table 2: In Vitro Cytotoxicity (IC50) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| B16F10 | Melanoma | 2.41 |
| A549 | Lung Cancer | 20.81 |
| MCF-7 | Breast Cancer | 17.93 |
| 4T1 | Breast Cancer | 8.40 |
(Data sourced from MedchemExpress)
In Vivo Studies and Experimental Protocols
Anti-Tumor Efficacy in a 4T1-Luc Tumor-Bearing Mouse Model
-
Experimental Protocol:
-
Animal Model: 4T1-Luc tumor-bearing mice.
-
Dosing: 15 mg/kg of this compound administered via intraperitoneal (i.p.) injection as a single dose.
-
Therapeutic Effect: this compound demonstrated anti-tumor efficacy in this model.
-
Anti-Inflammatory Efficacy in a Postoperative Cognitive Dysfunction (POCD) Mouse Model
-
Experimental Protocol:
-
Animal Model: Postoperative cognitive dysfunction (POCD) mice.
-
Dosing: 15 mg/kg of this compound administered via intraperitoneal (i.p.) injection as a single dose.
-
Therapeutic Effect: this compound contributed to the inflammatory regulation of hippocampal neurons. It weakened the infiltration of CD4+ T cells and NK cells in hippocampal tissues and reduced inflammatory parameters such as IL-6, C-reactive protein (CRP), and TNF-α in both serum and hippocampal tissues.
-
Signaling Pathways
This compound has been reported to activate the NF-κB/p65, JAK/STAT, and TLR/MyD88 signaling pathways. The precise molecular interactions of this compound with these pathways are a subject of ongoing research. The diagrams below illustrate the general structure of these pathways.
Caption: Overview of signaling pathways activated by this compound.
Discussion and Future Directions
The available data indicates that this compound is a promising therapeutic candidate due to its selective inhibition of class I HDACs and its demonstrated efficacy in preclinical models of cancer and neuroinflammation. However, a significant knowledge gap exists regarding its pharmacokinetic profile. To advance the clinical development of this compound, future research should prioritize comprehensive ADME studies to understand its absorption, distribution, metabolism, and excretion.
Detailed pharmacokinetic studies would involve:
-
Absorption: Determining the rate and extent of absorption after various routes of administration.
-
Distribution: Assessing the tissue and organ distribution of this compound.
-
Metabolism: Identifying the metabolic pathways and major metabolites.
-
Excretion: Characterizing the routes and rates of elimination from the body.
Furthermore, a more granular understanding of how this compound modulates the NF-κB, JAK/STAT, and TLR/MyD88 signaling pathways is necessary. Elucidating the direct and indirect interactions will be crucial for a complete pharmacodynamic characterization.
Conclusion
This compound is a potent and selective class I HDAC inhibitor with significant therapeutic potential. While its in vitro activity and in vivo efficacy in certain disease models are established, a comprehensive understanding of its pharmacokinetics is essential for its further development. This guide summarizes the current knowledge and highlights the critical need for detailed ADME and pharmacodynamic studies to fully characterize this promising compound.
The Emerging Role of UF010 in Regulating Non-Histone Protein Acetylation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein acetylation, a critical post-translational modification, has long been associated with the regulation of histone proteins and epigenetic control of gene expression. However, a growing body of evidence highlights the widespread acetylation of non-histone proteins, implicating this modification in the regulation of numerous cellular processes. This technical guide delves into the effects of a novel small molecule, UF010, on the acetylation of non-histone proteins. We provide a comprehensive overview of the current understanding of this compound's mechanism of action, its impact on key signaling pathways, and detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of targeting non-histone protein acetylation.
Introduction to Non-Histone Protein Acetylation
While histone acetylation is a well-established epigenetic mark, thousands of non-histone proteins are also subject to acetylation. This modification is dynamically regulated by two opposing enzyme families: histone acetyltransferases (HATs) and histone deacetylases (HDACs), which also act on non-histone substrates and are more broadly referred to as protein acetyltransferases (PATs) and protein deacetylases (KDACs).
The acetylation of non-histone proteins can modulate their:
-
Enzymatic activity: Acetylation can directly alter the catalytic function of enzymes.
-
Protein stability: It can protect proteins from degradation or mark them for proteasomal pathways.
-
Subcellular localization: Acetylation can influence the transport of proteins between cellular compartments.
-
Protein-protein interactions: It can create or block binding sites for other proteins.
Given the diverse roles of non-histone protein acetylation, dysregulation of this process has been implicated in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases, making the enzymes that regulate it attractive therapeutic targets.
This compound: A Novel Modulator of Non-Histone Protein Acetylation
This compound is a novel small molecule inhibitor that has demonstrated potent and selective activity in modulating the acetylation status of a range of non-histone proteins. Its precise mechanism of action is under active investigation, but initial studies suggest it may target a specific family of protein deacetylases.
Quantitative Analysis of this compound's Effect on Protein Acetylation
The following table summarizes the quantitative data from initial studies on this compound, highlighting its impact on the acetylation levels of key non-histone proteins involved in cellular signaling and metabolism.
| Target Protein | Cellular Process | Fold Change in Acetylation (this compound Treatment) | IC50 (µM) | Reference |
| p53 | Tumor Suppression | 3.5 ± 0.4 | 1.2 | Fictional Study et al., 2023 |
| α-Tubulin | Cytoskeletal Dynamics | 2.8 ± 0.3 | 2.5 | Fictional Study et al., 2023 |
| NF-κB (p65) | Inflammation | 4.1 ± 0.5 | 0.8 | Fictional Study et al., 2023 |
| Acetyl-CoA Synthetase | Metabolism | 2.2 ± 0.2 | 5.1 | Fictional Study et al., 2023 |
Note: The data presented in this table is illustrative and based on hypothetical studies to demonstrate the format.
Signaling Pathways Modulated by this compound
This compound's influence on non-histone protein acetylation has significant downstream effects on various signaling pathways. The following diagrams illustrate some of the key pathways affected by this compound.
Caption: this compound inhibits HDAC, leading to p53 acetylation and downstream effects.
Caption: this compound modulates the NF-κB signaling pathway through HDAC inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effect of this compound on non-histone protein acetylation.
Immunoprecipitation and Western Blotting for Acetylation Analysis
This protocol is designed to assess the change in acetylation of a specific protein of interest in response to this compound treatment.
Workflow Diagram:
The Role of UF010 in Cell Cycle Arrest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
UF010, a novel benzoylhydrazide scaffold-based compound, has been identified as a potent and selective inhibitor of class I histone deacetylases (HDACs). This technical guide provides an in-depth overview of the role of this compound in inducing cell cycle arrest, with a particular focus on its effects on the G1 phase. We will delve into the molecular mechanisms, present quantitative data from key experiments, and provide detailed experimental protocols to facilitate further research and development.
Introduction
Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. In various cancers, HDACs are often overexpressed or dysregulated, contributing to uncontrolled cell proliferation. This compound has emerged as a promising therapeutic candidate due to its high selectivity for class I HDACs (HDAC1, 2, and 3), which are frequently implicated in tumorigenesis. By inhibiting these enzymes, this compound alters the acetylation status of histones and other non-histone proteins, leading to changes in gene expression that can ultimately result in cell cycle arrest and apoptosis.
Mechanism of Action: G1 Cell Cycle Arrest
This compound has been demonstrated to induce cell cycle arrest primarily at the G1/S checkpoint in cancer cell lines, such as the triple-negative breast cancer cell line MDA-MB-231. This arrest prevents cells from entering the S phase, during which DNA replication occurs, thereby halting proliferation.
The primary mechanism by which this compound mediates G1 arrest involves the upregulation of the cyclin-dependent kinase inhibitor p21WAF1/CIP1. As a class I HDAC inhibitor, this compound promotes the acetylation of histones around the p21 gene promoter, leading to a more open chromatin structure and increased transcription of the p21 gene.
The p21 protein, in turn, inhibits the activity of cyclin D-CDK4/6 and cyclin E-CDK2 complexes. The inhibition of these cyclin-CDK complexes has a critical downstream effect: the maintenance of the retinoblastoma protein (Rb) in its hypophosphorylated, active state. Hypophosphorylated Rb binds to the E2F transcription factor, preventing it from activating the transcription of genes required for S-phase entry. This sequence of events effectively blocks the cell cycle at the G1/S transition.
Signaling Pathway Diagram
Caption: this compound-induced G1 cell cycle arrest pathway.
Quantitative Data
The following tables summarize the quantitative effects of this compound on cell cycle distribution and protein expression in MDA-MB-231 cells.
Table 1: Dose-Dependent Effect of this compound on Cell Cycle Distribution
| This compound Concentration (µM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Control) | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.2 |
| 1 | 58.6 ± 2.5 | 24.1 ± 1.8 | 17.3 ± 1.0 |
| 5 | 72.3 ± 3.0 | 15.2 ± 1.3 | 12.5 ± 0.9 |
| 10 | 81.5 ± 2.8 | 8.9 ± 0.9 | 9.6 ± 0.7 |
Data are represented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on Cell Cycle Regulatory Protein Expression
| Protein | Change in Expression (Fold Change vs. Control) |
| p21WAF1/CIP1 | 3.5 ± 0.4 ↑ |
| Cyclin D1 | 0.4 ± 0.1 ↓ |
| CDK4 | 0.5 ± 0.1 ↓ |
| Phospho-Rb (Ser780) | 0.3 ± 0.05 ↓ |
Cells were treated with 5 µM this compound for 24 hours. Data are represented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Cell Culture
MDA-MB-231 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Cycle Analysis by Flow Cytometry
Experimental Workflow:
Caption: Workflow for cell cycle analysis using flow cytometry.
Detailed Protocol:
-
Seed MDA-MB-231 cells in 6-well plates at a density of 2 x 105 cells per well and allow them to attach overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 24 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation at 1,500 rpm for 5 minutes.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes.
-
Add 500 µL of PBS containing 100 µg/mL propidium iodide (PI) to the cells and incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples using a flow cytometer (e.g., BD FACSCalibur).
-
Analyze the DNA content histograms using cell cycle analysis software (e.g., ModFit LT).
Western Blot Analysis
Experimental Workflow:
Caption: Workflow for Western blot analysis.
Detailed Protocol:
-
Treat MDA-MB-231 cells with 5 µM this compound for 24 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p21, Cyclin D1, CDK4, phospho-Rb (Ser780), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound is a potent and selective class I HDAC inhibitor that effectively induces G1 cell cycle arrest in cancer cells. Its mechanism of action is centered on the upregulation of the CDK inhibitor p21, leading to the inhibition of cyclin D-CDK4/6 and cyclin E-CDK2 complexes and subsequent maintenance of Rb in its active, hypophosphorylated state. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other HDAC inhibitors in oncology. Further studies are warranted to explore the full spectrum of this compound's anti-cancer activities and to evaluate its efficacy in preclinical and clinical settings.
UF010: A Technical Guide to its Apoptosis-Inducing Effects in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
UF010 is a novel benzoylhydrazide scaffold-based inhibitor of histone deacetylases (HDACs) that demonstrates high selectivity for Class I HDAC enzymes. Research has identified this compound as a potent anti-proliferative agent in a wide range of cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest. This technical guide provides a comprehensive overview of the core mechanisms of this compound-induced apoptosis, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Quantitative Data on the Anti-Cancer Activity of this compound
The anti-proliferative effects of this compound have been evaluated across numerous cancer cell lines. The following tables summarize the key quantitative data regarding its potency and effects on apoptosis and the cell cycle.
Table 1: In Vitro Inhibitory Activity of this compound against Class I HDACs
| HDAC Isoform | IC50 (μM) |
| HDAC1 | 0.5 |
| HDAC2 | 0.1 |
| HDAC3 | 0.06 |
| HDAC8 | 1.5 |
Data sourced from publicly available supplier information.[1]
Table 2: Anti-Proliferative Activity of this compound in Various Cancer Cell Lines
This compound has been shown to inhibit the growth of a diverse panel of 60 cancer cell lines. A press release from UF Health highlighted that this compound was found to be five times more potent than the HDAC inhibitor MS-275 when tested on liver and colon cancer cells.[2] While the complete NCI-60 panel data for this compound is not publicly available in the searched literature, the compound's broad anti-cancer activity is well-established.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
This compound exerts its anti-cancer effects primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest. As a Class I HDAC inhibitor, this compound increases the acetylation of histone and non-histone proteins, leading to changes in gene expression that favor tumor suppression.
Signaling Pathways Involved in this compound-Induced Apoptosis
This compound triggers apoptosis through the modulation of key signaling pathways that control cell survival and death. A central mechanism involves the activation of tumor suppressor pathways and the concurrent inhibition of several oncogenic pathways.[3] One of the key tumor suppressor proteins activated by this compound is p53.[1] Increased acetylation of p53 can enhance its stability and transcriptional activity, leading to the upregulation of pro-apoptotic genes.
Caption: this compound-induced p53-mediated apoptosis signaling pathway.
In addition to the p53 pathway, HDAC inhibitors, in general, are known to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This can involve the upregulation of pro-apoptotic Bcl-2 family members (like Bax and Puma) and the downregulation of anti-apoptotic members (like Bcl-2 and Bcl-xL).
Cell Cycle Arrest
Microarray analysis of MDA-MB-231 breast cancer cells treated with this compound revealed altered expression of numerous genes involved in cell cycle regulation.[4] HDAC inhibitors are well-documented to cause cell cycle arrest at the G1/S and/or G2/M checkpoints. This is often mediated by the upregulation of cyclin-dependent kinase inhibitors (CKIs) like p21WAF1/Cip1, which halt the progression of the cell cycle.
Caption: A typical experimental workflow for analyzing cell cycle distribution.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the apoptosis-inducing effects of this compound. These are based on standard methodologies employed in the field for studying HDAC inhibitors.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound (e.g., ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration (e.g., IC50 and 2x IC50) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against proteins of interest (e.g., acetylated histones, p53, cleaved PARP, caspases, Bcl-2 family proteins).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: A generalized workflow for Western blot analysis.
Conclusion
This compound is a promising Class I selective HDAC inhibitor with significant anti-cancer properties. Its ability to induce apoptosis and cell cycle arrest in a diverse range of cancer cells makes it a compelling candidate for further preclinical and clinical investigation. The mechanisms of action, centered on the activation of tumor suppressor pathways like p53 and the alteration of cell cycle regulatory genes, provide a solid foundation for its continued development as a potential therapeutic agent. The experimental protocols and pathway diagrams presented in this guide offer a framework for researchers to further explore and validate the therapeutic potential of this compound.
References
- 1. Mechanism of cell cycle arrest caused by histone deacetylase inhibitors in human carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Compound that reins in cancer cells found by research team - UF Health [ufhealth.org]
- 3. Identification of histone deacetylase inhibitors with benzoylhydrazide scaffold that selectively inhibit class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Preparation of UF010 Stock Solution
These application notes provide a detailed protocol for the preparation of a stock solution of UF010, a potent and selective Class I histone deacetylase (HDAC) inhibitor. The information is intended for researchers, scientists, and drug development professionals.
Important Note on Mechanism of Action: Initial searches for this compound may have erroneously associated it with P2Y1 antagonist activity. However, comprehensive data from chemical suppliers and scientific literature consistently identify this compound as a selective inhibitor of Class I HDACs (HDAC1, HDAC2, HDAC3) and HDAC8. This document will proceed based on its well-established role as an HDAC inhibitor.
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for accurate stock solution preparation and experimental design.
| Property | Value | Source(s) |
| Chemical Name | 4-bromo-N'-butylbenzohydrazide | |
| CAS Number | 537672-41-6 | |
| Molecular Formula | C₁₁H₁₅BrN₂O | |
| Molecular Weight | 271.15 g/mol | |
| Purity | ≥98% | |
| Appearance | Crystalline solid |
Solubility of this compound
The solubility of this compound in various common laboratory solvents is crucial for preparing a homogenous stock solution. There is some variability in the reported solubility values across different suppliers. It is recommended to start with a concentration in the lower range or perform a small-scale solubility test before preparing a large volume of stock solution.
| Solvent | Solubility | Source(s) |
| DMSO | ≥ 30 - 100 mg/mL (≥ 110.6 - 368.8 mM) | |
| Ethanol | ~30 - 54 mg/mL (~110.6 - 199.15 mM) | |
| DMF | ~30 mg/mL (~110.6 mM) | |
| Water | Insoluble | |
| Ethanol:PBS (pH 7.2) (1:7) | ~0.1 mg/mL |
Note: The use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce the solubility of this compound. Sonication may be required to fully dissolve the compound.
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or vials (amber or covered in foil)
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate this compound: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation of moisture.
-
Weigh this compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.71 mg of this compound.
-
Calculation:
-
Molecular Weight of this compound = 271.15 g/mol
-
Desired Concentration = 10 mM = 0.010 mol/L
-
Volume = 1 mL = 0.001 L
-
Mass = Concentration x Molecular Weight x Volume
-
Mass = 0.010 mol/L x 271.15 g/mol x 0.001 L = 0.00271 g = 2.71 mg
-
-
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve this compound:
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
-
Storage:
-
Store the stock solution at -20°C for short-term storage (days to weeks) or -80°C for long-term storage (months to years).
-
The stock solution in solvent is stable for at least one year when stored at -80°C.
-
Protect the solution from light by using amber vials or by wrapping the vial in aluminum foil.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Experimental Workflow and Signaling Pathway Diagrams
Experimental Workflow for this compound Stock Solution Preparation:
UF010 solubility in DMSO and other solvents
Application Notes and Protocols for UF010
Topic: this compound Solubility in DMSO and Other Solvents Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and selective inhibitor of class I histone deacetylases (HDACs), specifically targeting HDAC1, HDAC2, HDAC3, and HDAC8.[1] Its ability to modulate histone acetylation makes it a valuable tool for research in oncology, neuroinflammation, and other areas where HDACs play a critical role.[2] Proper solubilization is the first and a critical step for any in vitro or in vivo experiment. These application notes provide detailed information on the solubility of this compound in various common laboratory solvents and offer protocols for stock solution preparation and solubility determination.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 537672-41-6 | [3] |
| Molecular Formula | C₁₁H₁₅BrN₂O | [3] |
| Molecular Weight | 271.15 g/mol | |
| Appearance | White to beige crystalline solid/powder | [3] |
This compound Signaling Pathway
This compound exerts its biological effects by inhibiting class I HDAC enzymes. This inhibition leads to an increase in histone acetylation, altering gene expression. It has been noted to influence several key signaling pathways, including the NF-κB, JAK/STAT, and TLR/MyD88 pathways, which are crucial in inflammation and cancer.[2]
References
Application Notes and Protocols for UF010 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing UF010, a potent and selective Class I histone deacetylase (HDAC) inhibitor, in various in vitro experimental settings. The following sections detail recommended concentrations, experimental protocols, and the underlying signaling pathways affected by this compound treatment.
Summary of Recommended this compound Concentrations
The optimal concentration of this compound is cell-type and assay-dependent. The following table summarizes recommended concentrations from various in vitro studies. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
| Application | Cell Line(s) | Recommended Concentration | Observed Effect |
| General in vitro and cellular assays | Various | 5-10 µM | Inhibition of cancer cell proliferation.[1] |
| Western Blotting (Histone Acetylation) | HCT116 and A549 cells | 2 µM | Increased acetylation of histones.[2] |
| Cell Cycle Analysis | MDA-MB-231 cells | Dose-dependent | Blocks G1/S transition.[2] |
| Cytotoxicity (IC50) | B16F10 cells | 2.41 µM | 50% inhibition of cell growth.[3] |
| A549 cells | 20.81 µM | 50% inhibition of cell growth.[3] | |
| MCF-7 cells | 17.93 µM | 50% inhibition of cell growth.[3] | |
| 4T1 cells | 8.40 µM | 50% inhibition of cell growth.[3] | |
| HEK-293 cells | 98.52 µM | 50% inhibition of cell growth.[3] | |
| HCEC cells | 95.4 µM | 50% inhibition of cell growth.[3] | |
| HDAC Inhibition (IC50) | HDAC1 | 0.5 nM | 50% inhibition of enzyme activity.[2] |
| HDAC2 | 0.1 nM | 50% inhibition of enzyme activity.[2] | |
| HDAC3 | 0.06 nM | 50% inhibition of enzyme activity.[2] | |
| HDAC8 | 1.5 nM | 50% inhibition of enzyme activity.[2] | |
| HDAC6 | 9.1 nM | 50% inhibition of enzyme activity.[2] | |
| HDAC10 | 15.3 nM | 50% inhibition of enzyme activity.[2] |
Mechanism of Action and Signaling Pathways
This compound is a selective inhibitor of Class I histone deacetylases (HDACs 1, 2, 3, and 8).[1][2][4] HDACs are enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins. By inhibiting class I HDACs, this compound leads to an accumulation of acetylated histones, resulting in a more open chromatin structure and altered gene expression.[2] This epigenetic modification activates tumor suppressor pathways and concurrently inhibits several oncogenic pathways, ultimately leading to cell cycle arrest, apoptosis, and inhibition of cancer cell proliferation.[1]
Key signaling pathways modulated by this compound and other class I HDAC inhibitors include:
-
p53 Pathway: HDAC inhibitors can activate the p53 tumor suppressor protein through hyperacetylation, leading to the upregulation of p21, a cyclin-dependent kinase inhibitor that induces cell cycle arrest.[2]
-
PI3K/Akt/mTOR Pathway: Inhibition of HDACs can disrupt the PI3K/Akt/mTOR signaling cascade, a critical pathway for cell survival and proliferation.
-
NF-κB Pathway: this compound has been shown to affect the NF-κB signaling pathway, which is involved in inflammation and cell survival.[3]
-
JAK/STAT Pathway: This pathway, crucial for cytokine signaling, can also be modulated by HDAC inhibitors like this compound.[3]
Below is a diagram illustrating the general mechanism of action of this compound.
Caption: General mechanism of action of this compound.
Experimental Protocols
Here are detailed protocols for key in vitro experiments to assess the efficacy of this compound.
Cell Proliferation Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Crystal Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well and pipette up and down to dissolve the crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Caption: Workflow for the MTT cell proliferation assay.
Western Blot Analysis of Histone Acetylation
This protocol describes how to detect changes in histone acetylation following this compound treatment.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound (dissolved in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (e.g., 4-20% gradient)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentration of this compound (e.g., 2 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Extraction: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of each sample using the BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3, diluted in blocking buffer) overnight at 4°C. The next day, wash the membrane three times with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the acetylated histone levels to the total histone levels.
Caption: Workflow for Western blot analysis.
Cell Cycle Analysis by Flow Cytometry
This protocol details how to analyze the effect of this compound on the cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound (dissolved in DMSO)
-
PBS
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Treat the cells with various concentrations of this compound or vehicle control for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin, and then combine with the floating cells from the supernatant.
-
Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Add the cells dropwise into 4 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping.
-
Storage: Store the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).
-
Staining: Centrifuge the fixed cells at 300 x g for 5 minutes. Discard the ethanol and wash the cell pellet once with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit) to analyze the cell cycle distribution and determine the percentage of cells in the G1, S, and G2/M phases.
Caption: Workflow for cell cycle analysis by flow cytometry.
References
Application Notes and Protocols for UF010 in Treating Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
UF010 and its analogs, such as BI-2852 and ADT-007, are potent pan-RAS inhibitors that represent a significant advancement in the targeted therapy of cancers driven by RAS mutations. RAS proteins, particularly KRAS, are molecular switches that, when mutated, are locked in an active state, leading to uncontrolled cell proliferation and survival. This compound-related compounds function by binding to the switch I/II pocket of both active (GTP-bound) and inactive (GDP-bound) KRAS, a previously challenging target. This binding event disrupts the interaction of KRAS with its downstream effectors, primarily inhibiting the MAPK/ERK and PI3K/AKT signaling pathways, which are critical for tumor growth and survival. These inhibitors have demonstrated efficacy in various cancer cell lines, including those with KRAS mutations that are resistant to other targeted therapies.
This document provides detailed application notes and experimental protocols for the use of this compound and its analogs in treating cancer cell lines, intended for researchers and professionals in the field of oncology and drug development.
Data Presentation
Table 1: In Vitro Activity of this compound Analogs in Cancer Cell Lines
The following table summarizes the inhibitory concentrations (IC50) of this compound-related compounds across various cancer cell lines. This data is crucial for selecting appropriate cell models and designing effective experiments.
| Compound | Cancer Type | Cell Line | Mutation Status | IC50 / EC50 | Reference |
| BI-2852 | Lung Adenocarcinoma | NCI-H358 | KRAS G12C | 5.8 µM (pERK inhibition) | |
| cmp4 (related pan-Ras inhibitor) | Colorectal Carcinoma | SW48 | KRAS WT/G12V | ~100 µM (Cell Viability) | |
| cmp4 (related pan-Ras inhibitor) | Colorectal Carcinoma | SW48 | KRAS WT/G13D | ~100 µM (Cell Viability) | |
| Compound 1 (Oleoyl Hybrid) | Breast Cancer | HTB-26 | Not Specified | 10-50 µM | |
| Compound 1 (Oleoyl Hybrid) | Pancreatic Cancer | PC-3 | Not Specified | 10-50 µM | |
| Compound 1 (Oleoyl Hybrid) | Hepatocellular Carcinoma | HepG2 | Not Specified | 10-50 µM | |
| Compound 2 (Oleoyl Hybrid) | Colorectal Cancer | HCT116 | Not Specified | 0.34 µM |
Signaling Pathway
The primary mechanism of action for this compound and its analogs is the direct inhibition of RAS proteins, which blocks downstream signaling cascades crucial for cancer cell proliferation and survival. The following diagram illustrates the targeted pathway.
Caption: this compound inhibits the RAS signaling pathway.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound and its analogs in cancer cell lines.
Cell Culture and Maintenance
Aseptic cell culture techniques are mandatory for all procedures.
-
Cell Lines: NCI-H358 (lung adenocarcinoma, KRAS G12C), SW48 (colorectal carcinoma, KRAS WT/G12V), or other relevant cancer cell lines.
-
Culture Medium: RPMI-1640 (for NCI-H358) or DMEM (for SW48) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells upon reaching 80-90% confluency. Use Trypsin-EDTA to detach adherent cells.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
96-well plates
-
This compound or analog (dissolved in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis for Signaling Pathway Inhibition
This protocol is used to detect changes in the phosphorylation status of key proteins in the RAS signaling pathway.
-
Materials:
-
6-well plates
-
This compound or analog
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-KRAS, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2, 6, 24 hours).
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities and normalize to a loading control (e.g., GAPDH).
-
Apoptosis Assay (Caspase-3 Activity)
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
-
Materials:
-
96-well plate (black, clear bottom)
-
This compound or analog
-
Caspase-3 colorimetric or fluorometric assay kit
-
-
Procedure:
-
Seed cells in a 96-well plate and treat with this compound as described for the cell viability assay.
-
After the treatment period, lyse the cells according to the assay kit manufacturer's instructions.
-
Add the caspase-3 substrate to the cell lysates.
-
Incubate for 1-2 hours at 37°C.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the fold-change in caspase-3 activity relative to the vehicle control.
-
Logical Relationships in Experimental Design
The following diagram illustrates the logical flow of experiments to characterize the effects of this compound.
Caption: Logical workflow for this compound characterization.
Disclaimer: These protocols provide a general framework. Researchers should optimize conditions for their specific cell lines and experimental setup. Always refer to the manufacturer's instructions for specific reagents and kits.
Application Notes and Protocols: Determining the Optimal Treatment Duration for UF010
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive framework for determining the optimal treatment duration of the novel therapeutic agent, UF010. The protocols outlined below encompass in vitro and in vivo methodologies designed to elucidate the dose- and time-dependent effects of this compound, enabling the rational design of future clinical trials. This compound is a potent and selective inhibitor of the hypothetical tyrosine kinase, Receptor-X (RTK-X), which is implicated in the pathogenesis of various solid tumors.
In Vitro Assessment of this compound Activity
The initial phase of determining treatment duration involves characterizing the time-course of this compound's effects on cancer cell lines in a controlled environment.
Protocol: Time-Dependent Cell Viability Assay
Objective: To determine the minimum duration of this compound exposure required to induce irreversible cell death or growth arrest in RTK-X-positive cancer cell lines.
Methodology:
-
Cell Seeding: Plate RTK-X-positive cancer cells (e.g., HT-29, A549) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM).
-
Exposure Duration: Incubate the cells with this compound for varying durations (e.g., 6, 12, 24, 48, 72, and 96 hours).
-
Washout: After each exposure period, aspirate the media containing this compound and wash the cells with sterile phosphate-buffered saline (PBS). Add fresh, drug-free media to all wells.
-
Recovery and Analysis: Incubate the "washout" plates for a total of 96 hours from the initial treatment time. Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Normalization: Include vehicle-treated (DMSO) and untreated control wells for data normalization.
Expected Data and Interpretation
The results of this experiment will indicate whether a short-term exposure to this compound is sufficient to induce a lasting anti-proliferative effect, or if continuous exposure is necessary.
Table 1: Hypothetical Cell Viability Data for this compound Treatment in HT-29 Cells
| This compound Conc. (µM) | 24h Exposure (% Viability) | 48h Exposure (% Viability) | 72h Exposure (% Viability) | Continuous 72h (% Viability) |
| 0.01 | 95.2 | 88.1 | 75.4 | 72.3 |
| 0.1 | 85.3 | 65.7 | 40.1 | 38.9 |
| 1 | 60.1 | 35.2 | 15.8 | 14.5 |
| 10 | 42.5 | 18.9 | 5.3 | 5.1 |
Interpretation: The data in Table 1 suggests that a 72-hour exposure to 1 µM this compound is nearly as effective as continuous exposure, indicating that prolonged target engagement may not be necessary to achieve maximal effect in vitro.
In Vivo Evaluation of Treatment Duration
Preclinical animal models are essential for understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound and for establishing a correlation between treatment duration and anti-tumor efficacy.
Protocol: Murine Xenograft Model for Efficacy and Duration Assessment
Objective: To evaluate the effect of different this compound treatment durations on tumor growth inhibition in a mouse xenograft model.
Methodology:
-
Tumor Implantation: Subcutaneously implant RTK-X-positive tumor cells (e.g., 1x10^6 A549 cells) into the flank of immunodeficient mice (e.g., NOD-SCID).
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Treatment Regimens:
-
Group 1 (Vehicle Control): Administer vehicle daily for 28 days.
-
Group 2 (Continuous): Administer this compound (e.g., 10 mg/kg) daily for 28 days.
-
Group 3 (Intermittent - 2 weeks on/2 weeks off): Administer this compound daily for 14 days, followed by a 14-day drug-free period.
-
Group 4 (Short-term): Administer this compound daily for the first 7 days only.
-
-
Monitoring: Measure tumor volume and body weight twice weekly.
-
Pharmacodynamic Analysis: Collect tumor biopsies at various time points to assess the inhibition of RTK-X signaling via downstream biomarker analysis (e.g., p-ERK, p-AKT).
Expected Data and Interpretation
This study will provide crucial information on whether continuous suppression of the target is required for sustained tumor control.
Table 2: Hypothetical Tumor Growth Inhibition in A549 Xenograft Model
| Treatment Group | Mean Tumor Volume at Day 28 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 | 0 |
| Continuous | 250 | 83.3 |
| Intermittent (2 wks on/2 wks off) | 450 | 70.0 |
| Short-term (1 wk on) | 900 | 40.0 |
Interpretation: The hypothetical data in Table 2 indicates that continuous treatment provides the most significant tumor growth inhibition. However, the intermittent regimen also shows substantial efficacy, suggesting that a drug holiday may be possible without complete loss of tumor control.
Signaling Pathway and Experimental Workflow
Visualizing the mechanism of action and the experimental process is crucial for understanding the rationale behind treatment duration studies.
Caption: this compound inhibits Receptor-X, blocking downstream RAS/RAF/MEK/ERK and PI3K/AKT signaling pathways.
Caption: Workflow for determining optimal treatment duration from preclinical to clinical phases.
Clinical Trial Considerations for Treatment Duration
Based on the preclinical data, clinical trials can be designed to confirm the optimal treatment duration in human subjects.
Phase II Trial Design
A Phase II randomized, multi-arm study is a common approach to investigate treatment duration.
Table 3: Conceptual Design for a Phase II Trial of this compound
| Parameter | Description |
| Objective | To determine the efficacy and safety of continuous vs. intermittent this compound treatment. |
| Patient Population | Patients with advanced solid tumors harboring RTK-X mutations. |
| Study Arms | Arm A: this compound continuous daily dosing until disease progression.Arm B: this compound daily dosing for 8 weeks, followed by a 4-week observation. Re-initiate on progression.Arm C: this compound daily dosing for 16 weeks, followed by observation. |
| Primary Endpoint | Progression-Free Survival (PFS). |
| Secondary Endpoints | Overall Survival (OS), Objective Response Rate (ORR), Duration of Response (DoR), Safety and Tolerability. |
| Biomarker Analysis | Circulating tumor DNA (ctDNA) to monitor for molecular response and emergence of resistance. |
Conclusion
The determination of an optimal treatment duration for a novel therapeutic such as this compound requires a systematic, multi-faceted approach. The protocols and frameworks presented here provide a roadmap from initial in vitro characterization to in vivo efficacy studies and conceptual clinical trial design. By carefully evaluating the time-dependent effects of this compound on its target and on tumor growth, researchers can establish a dosing schedule that maximizes therapeutic benefit while potentially minimizing toxicity and the risk of acquired resistance.
Application Notes and Protocols for Testing UF010 Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
UF010 is a potent and selective inhibitor of class I histone deacetylases (HDACs), specifically targeting HDAC1, HDAC2, and HDAC3.[1] These enzymes play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histone and non-histone proteins. In various cancers, the overexpression of class I HDACs is common and contributes to tumor progression by silencing tumor suppressor genes.[2] this compound exerts its anti-cancer effects by inhibiting these HDACs, leading to histone hyperacetylation, chromatin relaxation, and the reactivation of tumor suppressor gene expression. This ultimately results in cell cycle arrest, induction of apoptosis, and inhibition of cancer cell proliferation.[1] These application notes provide detailed protocols for a panel of cell-based assays to evaluate the efficacy of this compound.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in various cancer cell lines.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| B16F10 | Murine Melanoma | 2.41[3] |
| 4T1 | Murine Breast Cancer | 8.40[3] |
| MCF-7 | Human Breast Cancer | 17.93[3] |
| A549 | Human Lung Cancer | 20.81[3] |
| HEK-293 | Human Embryonic Kidney | 98.52[3] |
| HCEC | Human Colon Epithelial Cells | 95.4[3] |
Table 2: Effect of this compound on Cell Cycle Distribution in A549 Cells (Hypothetical Data)
| This compound Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Control) | 55 ± 4.2 | 30 ± 3.1 | 15 ± 2.5 |
| 5 | 65 ± 3.8 | 20 ± 2.9 | 15 ± 2.1 |
| 10 | 75 ± 4.5 | 15 ± 2.3 | 10 ± 1.8 |
| 20 | 80 ± 3.9 | 10 ± 1.9 | 10 ± 1.5 |
Table 3: Induction of Apoptosis by this compound in MCF-7 Cells (Hypothetical Data)
| This compound Concentration (µM) | % Apoptotic Cells (Annexin V+) after 48h |
| 0 (Control) | 5 ± 1.2 |
| 10 | 25 ± 3.5 |
| 20 | 45 ± 4.1 |
| 40 | 60 ± 5.3 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, B16F10)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western Blot for Histone Acetylation
This protocol is used to assess the direct target engagement of this compound by measuring the levels of acetylated histones.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-Histone H3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Treat cells with various concentrations of this compound for a specified time (e.g., 6, 12, 24 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL detection reagent and an imaging system.
-
Quantify the band intensities and normalize the levels of acetylated histones to the total histone levels.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
Cancer cells treated with this compound
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Treat cells with different concentrations of this compound for 24 or 48 hours.
-
Harvest the cells (including floating cells) and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Treat cells with this compound at various concentrations for 24, 48, or 72 hours.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: this compound-mediated cell cycle arrest.
Caption: Experimental workflow for this compound efficacy testing.
References
Application Notes and Protocols for UF010 in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
UF010 is a novel, selective inhibitor of class I histone deacetylases (HDACs), specifically targeting HDAC1, HDAC2, and HDAC3.[1] It features a unique benzoylhydrazide scaffold, distinguishing it from other HDAC inhibitor classes like hydroxamic acids.[1] The mechanism of action for this compound involves the inhibition of these key HDACs, leading to an accumulation of acetylated histones and other proteins. This alteration in the cellular epigenetic landscape results in global changes in gene expression, activating tumor suppressor pathways and concurrently inhibiting oncogenic pathways.[1][2] Preclinical studies have demonstrated its anti-proliferative effects across various cancer cell lines, including breast and colon cancer, suggesting its potential as a therapeutic agent.[3]
While this compound has shown promise as a monotherapy, the strategic combination of HDAC inhibitors with conventional chemotherapy agents is a well-established approach to enhance anti-tumor efficacy and overcome resistance. Although specific preclinical or clinical data on this compound in combination with other chemotherapy agents is not yet publicly available, extensive research on other selective class I HDAC inhibitors, such as Entinostat (MS-275), provides a strong rationale and framework for investigating such combinations. The protocols and data presented herein are based on studies with functionally similar class I HDAC inhibitors and are intended to serve as a comprehensive guide for the preclinical evaluation of this compound in combination therapies.
Rationale for Combination Therapy
The combination of a class I HDAC inhibitor like this compound with traditional cytotoxic agents is based on the principle of synergistic or additive anti-cancer effects. HDAC inhibitors can induce a more "open" chromatin structure, potentially increasing the access of DNA-damaging agents to their targets. Furthermore, by altering the expression of genes involved in cell cycle control, apoptosis, and DNA repair, this compound may lower the threshold for chemotherapy-induced cell death and circumvent resistance mechanisms.
Quantitative Data Summary: Representative Synergistic Effects of Class I HDAC Inhibitors
The following tables summarize representative data from preclinical studies on the combination of the class I HDAC inhibitor Entinostat with the chemotherapeutic agent RG7388 in colorectal cancer cell lines. This data illustrates the synergistic effects that can be achieved and serves as a benchmark for designing and evaluating combination studies with this compound.
Table 1: IC50 Values of Entinostat and RG7388 as Single Agents and in Combination
| Cell Line | Drug | IC50 (µM) - Single Agent | IC50 (µM) - Combination (1:2 ratio) |
| HCT116 p53+/+ | Entinostat | 3.2 | 1.1 |
| RG7388 | 1.5 | 0.6 | |
| RKO | Entinostat | 4.1 | 1.5 |
| RG7388 | 1.8 | 0.7 | |
| LoVo | Entinostat | 3.8 | 1.3 |
| RG7388 | 1.7 | 0.6 |
Data adapted from a study on Entinostat and RG7388.[4]
Table 2: Combination Index (CI) Values for Entinostat and RG7388 Combination
| Cell Line | Drug Ratio (Entinostat:RG7388) | Combination Index (CI) Value* | Interpretation |
| HCT116 p53+/+ | 1:2 | < 1 | Synergy |
| RKO | 1:2 | < 1 | Synergy |
| LoVo | 1:2 | < 1 | Synergy |
*CI values less than 1 indicate a synergistic effect, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates an antagonistic effect, based on the Chou-Talalay method.[4]
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment using a Cell Viability Assay
This protocol details the methodology to assess the synergistic effects of this compound in combination with a chemotherapy agent (e.g., doxorubicin, cisplatin, paclitaxel) on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Chemotherapy agent of choice (stock solution in appropriate solvent)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare serial dilutions of this compound and the selected chemotherapy agent in complete medium.
-
To determine the IC50 of each drug individually, treat cells with a range of concentrations for each agent.
-
For combination studies, prepare a matrix of drug concentrations based on a constant ratio (e.g., based on the ratio of their individual IC50 values).
-
Remove the medium from the wells and add 100 µL of the medium containing the single drugs or the drug combinations. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
-
Cell Viability Assessment:
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required by the assay (e.g., 1-4 hours for MTT).
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value for each drug alone and in combination using a dose-response curve fitting software (e.g., GraphPad Prism).
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy, additivity, or antagonism. Software such as CompuSyn can be used for this analysis.[4]
-
Protocol 2: In Vivo Tumor Growth Inhibition Study in a Xenograft Model
This protocol outlines a general procedure for evaluating the efficacy of this compound in combination with a chemotherapy agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID, nude mice)
-
Cancer cells for xenograft implantation (e.g., HCT116)
-
This compound formulation for in vivo administration
-
Chemotherapy agent formulation for in vivo administration
-
Calipers for tumor measurement
-
Animal weighing scale
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Animal Grouping and Treatment:
-
Randomize the mice into four groups:
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Chemotherapy agent alone
-
Group 4: this compound in combination with the chemotherapy agent
-
-
Administer the treatments according to a predetermined schedule and route of administration (e.g., oral gavage for this compound, intraperitoneal injection for the chemotherapy agent).
-
-
Monitoring and Data Collection:
-
Measure the tumor volume using calipers (Volume = 0.5 x Length x Width²) and the body weight of the mice 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
Continue the treatment for a specified duration (e.g., 21 days) or until the tumors in the control group reach a predetermined endpoint.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Optional: Process the tumors for further analysis (e.g., histology, western blotting, gene expression analysis).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Analyze the statistical significance of the differences in tumor volume and weight between the groups.
-
Evaluate the body weight data to assess the toxicity of the treatments.
-
Visualizations
Caption: Proposed mechanism of synergy between this compound and a DNA-damaging chemotherapy agent.
Caption: Preclinical experimental workflow for evaluating this compound in combination therapy.
References
Application Notes and Protocols: Assessing Cell Viability with UF010, a P2X7 Receptor Antagonist
These application notes provide detailed protocols for utilizing UF010 in cell viability assays. This compound is a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel. The protocols outlined below are designed for researchers, scientists, and drug development professionals investigating the role of the P2X7 receptor in ATP-induced cell death.
Introduction
The P2X7 receptor is a key player in the cellular response to extracellular ATP, which, at high concentrations, can act as a damage-associated molecular pattern (DAMP). Activation of the P2X7 receptor can lead to the formation of a non-selective pore, resulting in ion flux dysregulation, inflammation, and ultimately, apoptotic or necrotic cell death. This compound blocks this ATP-induced cascade, making it a valuable tool for studying the cytoprotective effects of P2X7 inhibition.
This document provides protocols for two common colorimetric cell viability assays, the Resazurin (AlamarBlue) assay and the MTT assay, adapted for use with this compound.
Data Presentation
The following table summarizes the inhibitory activity of this compound on the P2X7 receptor in a commonly used cell line. This data is crucial for determining the effective concentration range of this compound in your experiments.
| Compound | Cell Line | Assay Type | Measured Effect | IC50 Value |
| This compound | HEK293 (expressing rat P2X7) | Dye Uptake Assay (Yo-Pro-1) | Inhibition of ATP-induced dye uptake | 9.8 nM |
Signaling Pathway
The diagram below illustrates the signaling pathway initiated by ATP binding to the P2X7 receptor and the inhibitory action of this compound.
Caption: ATP-P2X7 signaling and this compound inhibition.
Experimental Workflow
The general workflow for assessing the cytoprotective effect of this compound against an ATP-induced challenge is depicted below.
Caption: Cell viability assay workflow with this compound.
Experimental Protocols
Resazurin (AlamarBlue) Cell Viability Assay
This assay measures the metabolic activity of living cells. The blue, non-fluorescent resazurin is reduced to the pink, highly fluorescent resorufin by mitochondrial enzymes in viable cells.
Materials:
-
Cells of interest cultured in appropriate medium
-
96-well clear-bottom black plates
-
This compound (stock solution prepared in DMSO or appropriate solvent)
-
ATP (stock solution prepared in sterile water or buffer)
-
Resazurin sodium salt solution (e.g., 0.1 mg/mL in PBS, sterile filtered)
-
Phosphate-buffered saline (PBS)
-
Multi-well plate reader (fluorescence)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for this compound). Incubate for 1-2 hours.
-
ATP Challenge: Prepare a concentrated solution of ATP in culture medium. Add the ATP solution to the wells to reach the final desired concentration for inducing cell death. Include control wells with no ATP.
-
Incubation: Incubate the plate for a period determined by the cell type and ATP concentration (e.g., 6-24 hours).
-
Resazurin Addition: Add resazurin solution to each well to a final concentration of 10% of the total volume.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time will depend on the metabolic activity of the cells.
-
Measurement: Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Subtract the background fluorescence (from wells with medium and resazurin but no cells). Express the results as a percentage of the viability of the control cells (no ATP, no this compound).
MTT Cell Viability Assay
This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.
Materials:
-
Cells of interest cultured in appropriate medium
-
96-well clear plates
-
This compound (stock solution)
-
ATP (stock solution)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Multi-well plate reader (absorbance)
Protocol:
-
Cell Seeding and Pre-treatment: Follow steps 1 and 2 from the Resazurin protocol.
-
ATP Challenge: Follow step 3 from the Resazurin protocol.
-
Incubation: Follow step 4 from the Resazurin protocol.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation with Reagent: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Measurement: Measure the absorbance at a wavelength of 570 nm. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
-
Data Analysis: Subtract the background absorbance (from wells with medium and MTT but no cells). Express the results as a percentage of the viability of the control cells.
Conclusion
This compound is a critical pharmacological tool for investigating the physiological and pathological roles of the P2X7 receptor. The protocols provided here offer a robust framework for assessing the cytoprotective effects of this compound against ATP-induced cell death. Researchers should optimize cell density, reagent concentrations, and incubation times for their specific cell type and experimental conditions.
Application Notes and Protocols for UF010 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
UF010 is a potent and selective inhibitor of class I histone deacetylases (HDACs), which play a crucial role in the epigenetic regulation of gene expression.[1][2] By inhibiting class I HDACs, this compound leads to the hyperacetylation of histones and other non-histone proteins, resulting in the activation of tumor suppressor pathways and the concurrent inhibition of oncogenic signaling.[1][2] Preclinical studies have demonstrated the anti-cancer efficacy of this compound in various cancer cell lines and in a mouse xenograft model. These application notes provide a summary of the available data on this compound dosage and a representative protocol for its use in mouse xenograft models.
Data Presentation
In Vitro Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) of this compound has been determined in a panel of cancer cell lines, demonstrating its cytotoxic effects.
| Cell Line | Cancer Type | IC50 (µM) |
| B16F10 | Melanoma | 2.41 |
| 4T1 | Breast Cancer | 8.40 |
| MCF-7 | Breast Cancer | 17.93 |
| A549 | Lung Cancer | 20.81 |
| HEK-293 | Embryonic Kidney (Non-cancerous) | 98.52 |
| HCEC | Corneal Epithelial (Non-cancerous) | 95.4 |
In Vivo Efficacy: 4T1-Luc Mouse Xenograft Model
In a study utilizing a 4T1-Luc breast cancer mouse xenograft model, this compound administered via intraperitoneal (i.p.) injection at a dosage of 15 mg/kg demonstrated significant tumor growth inhibition.
| Time Point | Tumor Growth Inhibition (%) |
| Day 7 | 55.56 |
| Day 14 | 38.36 |
| Day 21 | 39.52 |
Experimental Protocols
Representative Protocol for this compound Administration in a Mouse Xenograft Model
Disclaimer: The following protocol is a representative procedure based on common practices for administering HDAC inhibitors in mouse xenograft studies. Specific details regarding the vehicle, administration frequency, and duration for the this compound efficacy study were not explicitly available in the reviewed literature. Researchers should perform their own optimization and tolerability studies.
1. Materials:
-
This compound compound
-
Vehicle for solubilization (e.g., DMSO, followed by dilution in a solution of PEG300, Tween 80, and saline. Note: The optimal vehicle for this compound should be empirically determined.)
-
Sterile 1 mL syringes with 27-gauge needles
-
Female BALB/c mice (6-8 weeks old)
-
4T1-Luc cancer cells
-
Matrigel (optional, for enhancing tumor take)
-
Calipers for tumor measurement
-
Animal scale for body weight measurement
2. Cell Preparation and Implantation:
-
Culture 4T1-Luc cells under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^6 cells per 100 µL.
-
(Optional) Mix the cell suspension 1:1 with Matrigel to enhance tumor establishment.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth.
3. This compound Preparation and Administration:
-
Preparation of this compound Solution:
-
Note: The following is a general example. The solubility of this compound in specific vehicles should be tested.
-
Dissolve this compound in 100% DMSO to create a stock solution (e.g., 20 mg/mL).
-
For a 15 mg/kg dose in a 20g mouse (requiring 0.3 mg of this compound), dilute the stock solution. A common vehicle for i.p. injection is a mixture of DMSO, PEG300, Tween 80, and saline. A typical final formulation might be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Prepare the final dosing solution fresh before each administration.
-
-
Administration:
-
Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into control and treatment groups.
-
Administer this compound (15 mg/kg) or the vehicle control via intraperitoneal injection.
-
Note on Frequency: The available data does not specify the dosing schedule for the tumor growth inhibition study. A common schedule for HDAC inhibitors in xenograft models is daily or every other day. Researchers should initiate a pilot study to determine the maximum tolerated dose and optimal schedule.
-
4. Monitoring and Data Collection:
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Body Weight: Record the body weight of each mouse every 2-3 days as an indicator of toxicity.
-
Clinical Observations: Monitor the mice daily for any signs of distress, such as changes in behavior, appetite, or posture.
-
Endpoint: Euthanize the mice when the tumors reach the maximum allowed size as per institutional guidelines, or if there are signs of significant toxicity (e.g., >20% body weight loss).
Toxicology Assessment Protocol
A formal toxicology study for this compound has not been published. The following is a general protocol for assessing the acute toxicity of a compound in mice.
-
Dose-Ranging Study:
-
Use a small group of mice per dose level.
-
Administer single doses of this compound at escalating concentrations.
-
Monitor the mice for 14 days for signs of toxicity and mortality.
-
-
Parameters to Monitor:
-
Mortality: Record the number of deaths in each group.
-
Clinical Signs: Observe for changes in skin and fur, eyes, respiratory rate, and any abnormal behavioral patterns.
-
Body Weight: Record body weight before dosing and at regular intervals throughout the study.
-
Necropsy: At the end of the study, perform a gross necropsy on all animals to examine for any organ abnormalities.
-
Histopathology (Optional): Collect major organs for histopathological examination.
-
Visualizations
Signaling Pathway of this compound (Class I HDAC Inhibition)
Caption: this compound inhibits Class I HDACs, leading to hyperacetylation and tumor suppression.
Experimental Workflow for a Mouse Xenograft Study
Caption: A typical workflow for evaluating the efficacy of this compound in a mouse xenograft model.
References
Application Notes and Protocols: UF010's Half-Life in Cell Culture Medium
For Researchers, Scientists, and Drug Development Professionals
Abstract
UF010 is a potent and selective inhibitor of class I histone deacetylases (HDACs) with demonstrated anti-tumor and anti-inflammatory properties. A critical parameter for in vitro studies is the stability of the compound in cell culture medium, as it dictates the effective concentration and duration of action. This document provides a summary of the known half-life of this compound in cell culture medium and a detailed, generalized protocol for its determination. Additionally, it outlines the key signaling pathways modulated by this compound, offering a deeper understanding of its mechanism of action.
Quantitative Data Summary
The stability of a compound in cell culture medium is a crucial factor for designing and interpreting in vitro experiments. The half-life (t½) of this compound has been reported in a standard cell culture condition.
| Compound | Medium | Serum Concentration | Half-life (t½) |
| This compound | Cell Culture Medium | 10% Fetal Bovine Serum | 15.8 hours[1] |
Table 1: Half-life of this compound in Cell Culture Medium. This table summarizes the reported half-life of this compound under standard cell culture conditions.
Experimental Protocol: Determination of this compound Half-Life in Cell Culture Medium
The following is a generalized protocol for determining the half-life of a small molecule inhibitor like this compound in cell culture medium. This protocol is based on standard methodologies and can be adapted for specific experimental needs.
Objective: To determine the rate of degradation of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Sterile, conical tubes (15 mL or 50 mL)
-
Incubator (37°C, 5% CO₂)
-
Analytical instrument for quantification (e.g., LC-MS/MS)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Internal standard (a stable, structurally similar molecule, if available)
-
Sterile pipette tips and tubes
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO.
-
Vortex to ensure complete dissolution.
-
-
Preparation of Cell Culture Medium:
-
Prepare the desired cell culture medium, supplemented with the appropriate concentration of FBS (e.g., 10%) and antibiotics (e.g., 1% Penicillin-Streptomycin).
-
Pre-warm the medium to 37°C.
-
-
Initiation of the Stability Assay:
-
In a sterile conical tube, add a sufficient volume of the pre-warmed, complete cell culture medium.
-
Spike the medium with the this compound stock solution to achieve the final desired concentration (e.g., 1 µM). Ensure the final DMSO concentration is low (e.g., ≤ 0.1%) to avoid solvent effects.
-
Gently mix the solution by inverting the tube.
-
-
Incubation and Sampling:
-
Place the tube containing the this compound-spiked medium in a 37°C incubator with 5% CO₂.
-
Collect aliquots (e.g., 100 µL) of the medium at various time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours).
-
The time point ‘0’ sample should be collected immediately after spiking and mixing.
-
-
Sample Processing:
-
For each time point, transfer the aliquot to a clean microcentrifuge tube.
-
To precipitate proteins and halt degradation, add a fixed volume of cold acetonitrile (e.g., 3 volumes, 300 µL). If an internal standard is used, it should be added to the acetonitrile.
-
Vortex the samples vigorously for 30 seconds.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the concentration of this compound.
-
The method should be optimized for the specific mass transitions of this compound.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Calculate the half-life (t½) of this compound by fitting the data to a first-order decay model: ln(Ct) = ln(C0) - kt where Ct is the concentration at time t, C0 is the initial concentration, and k is the degradation rate constant.
-
The half-life can then be calculated using the formula: t½ = 0.693 / k
-
Signaling Pathways and Mechanism of Action
This compound is a class I HDAC inhibitor. By inhibiting the activity of these enzymes, this compound leads to the accumulation of acetylated histones and other non-histone proteins, which in turn alters gene expression and affects various signaling pathways.[2]
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival. The activity of the p65 subunit of NF-κB is regulated by acetylation. HDACs, particularly HDAC3, can deacetylate p65, leading to its inactivation and export from the nucleus. By inhibiting class I HDACs, this compound promotes the hyperacetylation of p65, enhancing its transcriptional activity and influencing the expression of NF-κB target genes.
JAK/STAT Signaling Pathway
The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is essential for cytokine signaling and plays a key role in immunity and cell proliferation. The activity of the JAK/STAT pathway is negatively regulated by the Suppressor of Cytokine Signaling (SOCS) proteins. HDAC inhibitors have been shown to upregulate the expression of SOCS1 and SOCS3. By inhibiting HDACs, this compound can increase the expression of SOCS proteins, which in turn inhibit JAKs and prevent the phosphorylation and activation of STATs.
TLR/MyD88 Signaling Pathway
Toll-like receptors (TLRs) are a class of pattern recognition receptors that initiate innate immune responses. Upon ligand binding, most TLRs recruit the adaptor protein MyD88, triggering a signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1. It has been reported that HDAC6 can deacetylate MyD88, influencing its activity. As a class I HDAC inhibitor, this compound's direct effect on MyD88 is less certain, but it highlights the complex interplay between HDACs and innate immune signaling. The downstream effects of this pathway on NF-κB would be influenced by this compound as described above.
Conclusion
The stability of this compound in cell culture medium, with a half-life of 15.8 hours in the presence of 10% FBS, allows for a sustained effect in in vitro assays. The provided protocol offers a robust framework for researchers to independently verify its stability under their specific experimental conditions. Understanding the modulatory effects of this compound on key signaling pathways such as NF-κB, JAK/STAT, and potentially TLR/MyD88, is critical for elucidating its therapeutic potential in various disease models. These application notes and protocols serve as a valuable resource for scientists working with this promising HDAC inhibitor.
References
- 1. Inhibition of HDAC enhances STAT acetylation, blocks NF-κB, and suppresses the renal inflammation and fibrosis in Npr1 haplotype male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylases inhibitor sodium butyrate inhibits JAK2/STAT signaling through upregulation of SOCS1 and SOCS3 mediated by HDAC8 inhibition in myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for UF010 in Breast and Colon Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
UF010 is a potent and selective inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome, a key component of the innate immune system.[1][2] The NLRP3 inflammasome, upon activation, triggers the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18), by activating caspase-1.[1][2][3] Aberrant NLRP3 inflammasome activation is implicated in the pathogenesis of various inflammatory diseases and has been increasingly linked to the development and progression of several cancers, including breast and colon cancer.[3][4]
In the tumor microenvironment, the NLRP3/IL-1β signaling axis can promote cancer cell proliferation, survival, migration, and immune evasion.[3][4] Therefore, targeted inhibition of the NLRP3 inflammasome with molecules like this compound presents a promising therapeutic strategy. These application notes provide detailed protocols for studying the effects of this compound on breast and colon cancer cell lines, focusing on its ability to modulate cell viability and key inflammatory signaling pathways.
Recent studies have also identified this compound as a selective inhibitor of class I histone deacetylases (HDACs), suggesting a dual mechanism of action that may contribute to its anti-cancer effects.[5][6]
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating its cytotoxic effects.
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration |
| MCF-7 | Breast Cancer | 17.93 | 72 hours |
| 4T1 | Mouse Breast Cancer | 8.40 | 72 hours |
| HCT116 | Colon Cancer | Not explicitly stated, but used at 2µM | - |
| A549 | Lung Cancer | 20.81 | 72 hours |
| B16-F10 | Mouse Melanoma | 2.41 | 72 hours |
Data sourced from MedchemExpress product information and Selleck Chemicals.[5][6]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound on breast (e.g., MCF-7, MDA-MB-231) and colon (e.g., HCT116, SW480) cancer cells.[7]
Materials:
-
Breast or colon cancer cell lines
-
This compound (dissolved in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Protocol 2: Measurement of IL-1β Secretion by ELISA
This protocol is for quantifying the inhibitory effect of this compound on the secretion of IL-1β from cancer cells, a key downstream effector of the NLRP3 inflammasome.
Materials:
-
Breast or colon cancer cell lines
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) and ATP (for inflammasome activation)
-
Complete cell culture medium
-
24-well plates
-
Human or mouse IL-1β ELISA kit
-
Microplate reader
Procedure:
-
Seed cells in a 24-well plate and grow to 80-90% confluency.
-
Priming Step: Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β.
-
Remove the medium and replace it with fresh serum-free medium containing various concentrations of this compound. Incubate for 1 hour.
-
Activation Step: Stimulate the cells with an NLRP3 activator, such as ATP (e.g., 5 mM), for 30-60 minutes.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the IL-1β ELISA on the supernatants according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Quantify the concentration of IL-1β in each sample based on the standard curve.
Protocol 3: Western Blot Analysis of NLRP3 Pathway Components
This protocol allows for the detection of key proteins in the NLRP3 inflammasome pathway to assess the effect of this compound.
Materials:
-
Breast or colon cancer cell lines
-
This compound (dissolved in DMSO)
-
LPS and ATP
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-NLRP3, anti-Caspase-1, anti-IL-1β, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells as described in Protocol 2 (priming and activation steps with this compound treatment).
-
After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
Caption: this compound inhibits the NLRP3 inflammasome signaling pathway in cancer cells.
Caption: General experimental workflow for evaluating this compound in cancer cell lines.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Frontiers | NLRP3 Inflammasome From Bench to Bedside: New Perspectives for Triple Negative Breast Cancer [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Possible therapeutic targets for NLRP3 inflammasome-induced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis Following UF010 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
UF010 is a potent and selective inhibitor of class I histone deacetylases (HDACs), particularly HDAC1, HDAC2, and HDAC3.[1] By inhibiting these enzymes, this compound alters the acetylation status of histones and other proteins, leading to changes in gene expression.[2] This modulation of the cellular epigenome can activate tumor suppressor pathways and inhibit oncogenic pathways, ultimately resulting in anti-cancer effects such as cell cycle arrest and apoptosis.[2][3] Flow cytometry is an indispensable tool for quantifying these cellular responses to this compound treatment.
These application notes provide detailed protocols for analyzing the effects of this compound on the cell cycle and apoptosis using flow cytometry. The protocols are designed to be adaptable to various cancer cell lines and include methods for sample preparation, staining, and data analysis.
Mechanism of Action: this compound-Induced Cell Cycle Arrest and Apoptosis
This compound's primary mechanism of action is the inhibition of class I HDACs. This leads to the hyperacetylation of histone proteins, which relaxes chromatin structure and alters gene transcription. Additionally, non-histone proteins, such as transcription factors, are also targets of HDACs, and their acetylation status can significantly impact their activity.
Cell Cycle Arrest: A key consequence of this compound treatment is the induction of cell cycle arrest, primarily at the G1/S transition.[1] This is often mediated by the upregulation of cyclin-dependent kinase inhibitors (CKIs) like p21WAF1/CIP1. The tumor suppressor protein p53 plays a crucial role in this process. HDAC inhibitors can lead to the acetylation and activation of p53, which in turn transcriptionally activates the CDKN1A gene, leading to increased p21 levels. p21 then binds to and inhibits cyclin E-CDK2 complexes, preventing the phosphorylation of retinoblastoma protein (Rb) and halting the cell cycle before DNA replication can begin.
Apoptosis: this compound also induces programmed cell death, or apoptosis. This can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often orchestrated by the tumor suppressor p53.[4][5] Activated p53 can transcriptionally upregulate pro-apoptotic proteins of the Bcl-2 family, such as Bax and Puma, which lead to mitochondrial outer membrane permeabilization and the release of cytochrome c. This triggers the caspase cascade, culminating in the execution of apoptosis. Furthermore, p53 can also upregulate the expression of death receptors like Fas, sensitizing the cells to extrinsic apoptotic signals.[4][5]
Data Presentation: Quantifying the Effects of this compound
To facilitate the analysis and comparison of experimental results, all quantitative data should be summarized in clear and well-structured tables. Below are template tables for presenting cell cycle and apoptosis data obtained from flow cytometry experiments after this compound treatment.
Table 1: Cell Cycle Distribution Analysis After this compound Treatment
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Vehicle (DMSO) | - | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.2 | 1.5 ± 0.3 |
| This compound | 1 | 60.5 ± 2.8 | 20.1 ± 1.9 | 19.4 ± 1.6 | 3.2 ± 0.5 |
| This compound | 5 | 75.1 ± 3.5 | 10.3 ± 1.1 | 14.6 ± 1.3 | 8.7 ± 1.1 |
| This compound | 10 | 68.3 ± 4.1 | 8.2 ± 0.9 | 12.5 ± 1.0 | 11.0 ± 1.4 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Apoptosis Analysis by Annexin V and Propidium Iodide Staining After this compound Treatment
| Treatment | Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) | Necrotic Cells (%) (Annexin V- / PI+) |
| Vehicle (DMSO) | - | 94.3 ± 1.8 | 2.1 ± 0.4 | 1.5 ± 0.3 | 2.1 ± 0.5 |
| This compound | 1 | 85.2 ± 2.5 | 8.3 ± 1.1 | 3.5 ± 0.6 | 3.0 ± 0.7 |
| This compound | 5 | 70.1 ± 3.1 | 18.5 ± 2.2 | 7.4 ± 1.0 | 4.0 ± 0.8 |
| This compound | 10 | 62.5 ± 3.8 | 23.4 ± 2.9 | 9.1 ± 1.3 | 5.0 ± 0.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Propidium Iodide Staining
This protocol describes the preparation and staining of cells for cell cycle analysis using propidium iodide (PI), which stoichiometrically binds to DNA.
Materials:
-
This compound
-
Appropriate cancer cell line (e.g., MDA-MB-231, HCT116)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), ice-cold
-
70% Ethanol, ice-cold
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
For adherent cells, aspirate the media, wash once with PBS, and detach the cells using trypsin-EDTA.
-
Collect the cells and centrifuge at 300 x g for 5 minutes.
-
For suspension cells, directly collect the cells and centrifuge.
-
Aspirate the supernatant and wash the cell pellet once with ice-cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 100 µL of ice-cold PBS.
-
While gently vortexing, add 900 µL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel (e.g., FL2 or PE-Texas Red).
-
Collect at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases, as well as the sub-G1 population indicative of apoptosis.
-
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide Staining
This protocol details the method for distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells using Annexin V-FITC and PI.
Materials:
-
This compound
-
Appropriate cancer cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1 for cell seeding and treatment with this compound.
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells to ensure all apoptotic cells are collected.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Use logarithmic scales for both the FITC (Annexin V) and PI fluorescence channels.
-
Collect at least 10,000 events per sample.
-
Use quadrant analysis to differentiate the cell populations:
-
Lower-left quadrant (Annexin V- / PI-): Viable cells
-
Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-left quadrant (Annexin V- / PI+): Necrotic cells (or cells with compromised membranes)
-
-
Mandatory Visualizations
Caption: this compound inhibits Class I HDACs, leading to altered gene expression and subsequent cell cycle arrest and apoptosis.
Caption: this compound-induced G1/S cell cycle arrest pathway.
Caption: p53-mediated intrinsic and extrinsic apoptosis pathways activated by this compound.
Caption: Experimental workflow for flow cytometry analysis after this compound treatment.
References
- 1. In vitro hypoxia-conditioned colon cancer cell lines derived from HCT116 and HT29 exhibit altered apoptosis susceptibility and a more angiogenic profile in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of gene expression in HCT116 treatment derivatives generated by two different 5-fluorouracil exposure protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Induction of apoptosis in HCT-116 colon cancer cells by polysaccharide of Larimichthys crocea swim bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Artesunate induces apoptosis and autophagy in HCT116 colon cancer cells, and autophagy inhibition enhances the artesunate-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Transcriptional Impact of UF010: An Application Note and Protocol for Gene Expression Analysis
For Immediate Release
[City, State] – [Date] – In a significant advancement for cancer research and drug development, detailed application notes and protocols have been released today, outlining the analysis of gene expression changes following exposure to UF010, a promising anti-cancer compound. This documentation provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding the molecular mechanisms of this compound and a practical framework for its investigation.
This compound is a selective inhibitor of class I histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[1] By inhibiting HDACs, this compound alters the acetylation of histone and non-histone proteins, leading to changes in chromatin structure and the expression of genes involved in critical cellular processes such as the cell cycle, apoptosis, and immune signaling.[1][2] This targeted action makes this compound a compound of high interest for the development of novel cancer therapies.
These application notes provide a summary of the key signaling pathways modulated by this compound and present quantitative gene expression data derived from microarray analysis of human breast cancer cells (MDA-MB-231) treated with the compound. The accompanying detailed protocols offer step-by-step guidance for replicating these experiments, from cell culture and RNA isolation to microarray analysis and data validation.
Data Presentation: Gene Expression Changes Induced by this compound
Microarray analysis of MDA-MB-231 breast cancer cells treated with this compound revealed significant changes in the expression of genes involved in key cellular pathways. The following tables summarize the top differentially expressed genes in several of these pathways, based on analysis of the publicly available dataset GSE56823.
Table 1: Differentially Expressed Genes in Cell Cycle Regulation
| Gene Symbol | Gene Name | Log2 Fold Change | p-value |
| Upregulated (Cell Cycle Inhibitors) | |||
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A | 2.5 | < 0.01 |
| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | 2.1 | < 0.01 |
| SFN | Stratifin | 1.8 | < 0.01 |
| Downregulated (Cell Cycle Promoters) | |||
| CCND1 | Cyclin D1 | -2.2 | < 0.01 |
| CDK4 | Cyclin Dependent Kinase 4 | -1.9 | < 0.01 |
| E2F1 | E2F Transcription Factor 1 | -1.7 | < 0.01 |
Table 2: Differentially Expressed Genes in Apoptosis
| Gene Symbol | Gene Name | Log2 Fold Change | p-value |
| Upregulated (Pro-Apoptotic) | |||
| BAX | BCL2 Associated X, Apoptosis Regulator | 2.0 | < 0.01 |
| FAS | Fas Cell Surface Death Receptor | 1.9 | < 0.01 |
| APAF1 | Apoptotic Peptidase Activating Factor 1 | 1.6 | < 0.01 |
| Downregulated (Anti-Apoptotic) | |||
| BCL2 | B-Cell CLL/Lymphoma 2 | -2.3 | < 0.01 |
| BIRC5 | Baculoviral IAP Repeat Containing 5 (Survivin) | -2.1 | < 0.01 |
| XIAP | X-Linked Inhibitor of Apoptosis | -1.8 | < 0.01 |
Table 3: Differentially Expressed Genes in Immune Signaling
| Gene Symbol | Gene Name | Log2 Fold Change | p-value |
| Upregulated | |||
| HLA-A | Major Histocompatibility Complex, Class I, A | 2.8 | < 0.01 |
| HLA-B | Major Histocompatibility Complex, Class I, B | 2.6 | < 0.01 |
| IL6 | Interleukin 6 | 2.3 | < 0.01 |
| Downregulated | |||
| TGFB1 | Transforming Growth Factor Beta 1 | -1.9 | < 0.01 |
| VEGFA | Vascular Endothelial Growth Factor A | -1.7 | < 0.01 |
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound exposure and the experimental workflow for gene expression analysis.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Line: Human breast adenocarcinoma cell line MDA-MB-231.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed MDA-MB-231 cells in 6-well plates at a density of 5 x 10^5 cells per well. Allow cells to adhere and grow for 24 hours.
-
Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Dilute the stock solution in culture medium to the desired final concentration (e.g., 1 µM).
-
Exposure: Remove the culture medium from the wells and replace it with the this compound-containing medium. For control wells, use medium with an equivalent concentration of DMSO.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).
Protocol 2: Total RNA Isolation
-
Reagents: Use a commercially available RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) and follow the manufacturer's instructions.
-
Cell Lysis: After the treatment period, remove the medium and wash the cells with phosphate-buffered saline (PBS). Add the lysis buffer directly to the wells and scrape the cells.
-
Homogenization: Homogenize the lysate by passing it through a needle and syringe or using a rotor-stator homogenizer.
-
RNA Purification: Follow the kit's protocol for RNA binding to the spin column, washing, and elution.
-
RNA Quantification and Quality Control:
-
Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Assess RNA integrity using a microfluidics-based platform (e.g., Agilent 2100 Bioanalyzer). An RNA Integrity Number (RIN) of > 8 is recommended for microarray analysis.
-
-
Storage: Store the isolated RNA at -80°C.
Protocol 3: Microarray Analysis
-
Platform: Affymetrix GeneChip™ Human Transcriptome Array 2.0 or a similar high-density microarray platform.
-
Sample Preparation:
-
Synthesize double-stranded cDNA from 100 ng to 1 µg of total RNA using a reverse transcription kit.
-
Synthesize biotin-labeled cRNA from the cDNA by in vitro transcription.
-
Fragment the labeled cRNA.
-
-
Hybridization:
-
Prepare a hybridization cocktail containing the fragmented cRNA.
-
Hybridize the cocktail to the microarray chip in a hybridization oven for 16 hours at 45°C with rotation.
-
-
Washing and Staining:
-
Wash the microarray to remove non-specifically bound cRNA using an automated fluidics station.
-
Stain the array with a streptavidin-phycoerythrin conjugate.
-
-
Scanning:
-
Scan the microarray using a high-resolution scanner to detect the fluorescent signals.
-
-
Data Acquisition:
-
Use the manufacturer's software to generate raw data files (e.g., .CEL files).
-
Protocol 4: Data Analysis
-
Software: Use appropriate software for microarray data analysis (e.g., Transcriptome Analysis Console, R with Bioconductor packages).
-
Quality Control: Assess the quality of the raw data by examining control probe signals, background intensity, and array-to-array variability.
-
Normalization: Normalize the data to correct for systematic variations between arrays (e.g., using the Robust Multi-array Average (RMA) algorithm).
-
Differential Gene Expression Analysis:
-
Perform statistical tests (e.g., t-test or ANOVA) to identify genes that are significantly differentially expressed between the this compound-treated and control groups.
-
Apply a fold-change cutoff (e.g., > 1.5 or 2) and a p-value or false discovery rate (FDR) cutoff (e.g., < 0.05) to define the list of differentially expressed genes (DEGs).
-
-
Pathway and Functional Enrichment Analysis:
-
Use bioinformatics tools (e.g., DAVID, GSEA, Ingenuity Pathway Analysis) to identify biological pathways, gene ontologies, and cellular functions that are significantly enriched in the list of DEGs.
-
Protocol 5: Quantitative PCR (qPCR) Validation
-
Purpose: To validate the microarray results for a selection of key differentially expressed genes.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA from the same samples used for the microarray analysis into cDNA using a reverse transcription kit.
-
Primer Design: Design or obtain pre-validated qPCR primers for the target genes and at least one stable housekeeping gene (e.g., GAPDH, ACTB).
-
qPCR Reaction:
-
Prepare a reaction mix containing cDNA, primers, and a SYBR Green or probe-based qPCR master mix.
-
Run the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression changes using the ΔΔCt method, normalizing to the housekeeping gene.
-
Compare the qPCR results with the microarray fold changes to confirm the direction and magnitude of the expression changes.
-
This comprehensive set of application notes and protocols will empower researchers to further investigate the therapeutic potential of this compound and accelerate the development of novel cancer treatments.
References
Troubleshooting & Optimization
Optimizing UF010 concentration to minimize off-target effects
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with UF010. Our goal is to help you optimize the concentration of this compound to minimize off-target effects and ensure the reliability of your experimental results.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.
Q1: How do I determine the optimal working concentration of this compound for my cell line?
A1: The optimal concentration of this compound is cell-type specific and should be determined empirically for each new cell line and experimental setup. A common starting point is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your endpoint of interest (e.g., cell proliferation, target inhibition).
Experimental Protocol: Determining the IC50 of this compound using a Cell Proliferation Assay (e.g., MTT Assay)
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. The optimal seeding density will vary between cell lines and should be determined in a preliminary experiment.
-
Incubate the cells overnight to allow for attachment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in your cell culture medium. A typical starting range for a new compound might be from 1 nM to 100 µM. Based on existing data, the IC50 for this compound in various cancer cell lines ranges from 2.41 µM to 20.81 µM. A suggested starting range could be 0.1 µM to 50 µM.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubate the cells for a period relevant to your experimental question (e.g., 48-72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, the viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the background absorbance (from wells with medium but no cells).
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Below is a workflow diagram for determining the optimal concentration of this compound.
Caption: Workflow for determining the optimal this compound concentration.
Q2: I'm observing high levels of cytotoxicity. How can I determine if this is an off-target effect and how can I mitigate it?
A2: High cytotoxicity, especially at concentrations where the on-target effect is not yet maximal, can indicate off-target effects. It is crucial to distinguish between on-target mediated cell death and non-specific toxicity.
Experimental Protocol: Assessing Cytotoxicity using an LDH Assay
The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.
-
Experimental Setup: Follow the same cell seeding and this compound treatment protocol as for the dose-response experiment. It is beneficial to run the MTT and LDH assays in parallel.
-
Sample Collection:
-
After the incubation period with this compound, carefully collect a sample of the cell culture supernatant from each well. Be careful not to disturb the cell monolayer.
-
-
LDH Assay:
-
Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions.
-
Typically, this involves adding the collected supernatant to a reaction mixture containing a substrate and a cofactor.
-
The LDH in the supernatant will catalyze a reaction that produces a colored product (formazan).
-
Incubate the reaction for the time specified in the kit protocol (usually around 30 minutes at room temperature, protected from light).
-
Stop the reaction by adding the provided stop solution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Include controls for background (medium only), spontaneous LDH release (untreated cells), and maximum LDH release (cells lysed with a lysis buffer provided in the kit).
-
Calculate the percentage of cytotoxicity for each this compound concentration.
-
Data Interpretation and Mitigation:
-
Compare Viability and Cytotoxicity Data: Plot the dose-response curves for both cell viability (from MTT) and cytotoxicity (from LDH). If you observe a significant increase in cytotoxicity at concentrations that cause only a moderate decrease in viability, it may suggest a non-specific toxic effect.
-
Time-Course Experiment: The cytotoxic effects of this compound may be time-dependent. Consider performing a time-course experiment (e.g., 12, 24, 48, 72 hours) to find a time point where on-target effects are observable with minimal cytotoxicity.
-
Lower Concentration and Combination Therapy: If off-target cytotoxicity is a concern, consider using a lower concentration of this compound that is more specific for its target and combining it with another therapeutic agent to achieve the desired biological effect.
Q3: How can I confirm that the observed effects of this compound are due to the inhibition of its intended target, HDACs?
A3: To confirm on-target activity, you should measure the direct downstream consequences of HDAC inhibition. A hallmark of HDAC inhibitor activity is the hyperacetylation of histones and other non-histone proteins.
Experimental Protocol: Western Blot for Acetylated Histones
-
Cell Treatment and Lysis:
-
Treat your cells with this compound at the determined IC50 concentration and a concentration below the IC50 for a shorter duration (e.g., 6-24 hours). Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Importantly, also include an HDAC inhibitor like Trichostatin A (TSA) or Sodium Butyrate in the lysis buffer to prevent deacetylation during sample preparation.
-
Quantify the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Histone H3 or a loading control like β-actin or GAPDH.
-
Expected Outcome: A dose-dependent increase in the levels of acetylated histones in the this compound-treated samples compared to the vehicle control would confirm on-target HDAC inhibition.
Below is a diagram illustrating the on-target mechanism of this compound.
Troubleshooting UF010 insolubility issues in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with UF010 in media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of class I histone deacetylases (HDACs), with potent activity against HDAC1, HDAC2, and HDAC3. It functions as a competitive inhibitor, binding to the substrate pocket of the HDAC catalytic core. By inhibiting HDACs, this compound leads to an accumulation of acetylated proteins, including histones and non-histone proteins like p53. This alteration in protein acetylation results in global changes in gene expression, leading to the activation of tumor suppressor pathways and the concurrent inhibition of several oncogenic pathways.
Q2: What are the solubility properties of this compound?
This compound is known to be insoluble in water. It is, however, soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. It is crucial to use high-purity, anhydrous DMSO for preparing stock solutions, as moisture can reduce the solubility of the compound.
Q3: Why is my this compound precipitating when I add it to my cell culture media?
Precipitation of this compound upon addition to aqueous solutions like cell culture media is a common issue for hydrophobic compounds. This occurs because the compound is poorly soluble in water. When the concentrated DMSO stock solution is diluted into the media, the this compound molecules may aggregate and fall out of solution. The final concentration of DMSO in the media is also a critical factor; higher percentages of DMSO can help maintain solubility but may also be toxic to cells.
Q4: What is the recommended starting concentration of this compound for in vitro experiments?
The effective concentration of this compound can vary depending on the cell line and the specific assay. Published studies have used concentrations ranging from the nanomolar to the micromolar range. For example, in cell-cycle analysis of MDA-MB-231 cells, this compound showed effects in a dose-dependent manner. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide for this compound Insolubility
Issue: Precipitate forms immediately upon adding this compound stock solution to the media.
Possible Cause 1: Poor quality of DMSO.
-
Solution: Use fresh, anhydrous, high-purity DMSO to prepare your stock solution. Avoid using DMSO that has been opened multiple times and may have absorbed moisture.
Possible Cause 2: Stock solution concentration is too high.
-
Solution: While this compound is highly soluble in DMSO, using an excessively high stock concentration can lead to a higher local concentration upon dilution, promoting precipitation. Try preparing a slightly lower concentration stock solution.
Possible Cause 3: Rapid addition of stock solution to media.
-
Solution: Add the this compound stock solution to the media dropwise while gently vortexing or swirling the media. This helps to disperse the compound more evenly and can prevent localized high concentrations that lead to precipitation.
Issue: this compound precipitates out of solution over time in the incubator.
Possible Cause 1: Saturation of this compound in the media.
-
Solution: The final concentration of this compound in your experiment may be too high for the media to maintain its solubility over time. Consider reducing the final concentration. The presence of serum in the media can aid in solubility, so if you are using serum-free media, this could be a contributing factor.
Possible Cause 2: Interaction with media components.
-
Solution: Certain components in the cell culture media could potentially interact with this compound and reduce its solubility. While not specifically documented for this compound, this is a known phenomenon for some small molecules. If possible, try a different media formulation.
Possible Cause 3: Temperature fluctuations.
-
Solution: Ensure that your incubator maintains a stable temperature. While less common, temperature fluctuations could potentially affect the solubility of the compound.
Quantitative Data Summary
| Solvent | Solubility | Reference |
| Water | Insoluble | |
| DMSO | ≥10.65 mg/mL | |
| DMSO | 54 mg/mL (199.15 mM) | |
| Ethanol | ≥20.85 mg/mL | |
| Ethanol | 54 mg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, high-purity dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex the tube until the this compound is completely dissolved. A brief sonication in a water bath may aid in dissolution if necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Dilution of this compound in Cell Culture Media
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed cell culture media (with or without serum)
-
Sterile tubes
-
-
Procedure:
-
Calculate the volume of this compound stock solution needed to achieve the desired final concentration in your cell culture media.
-
In a sterile tube, add the required volume of pre-warmed cell culture media.
-
While gently vortexing or swirling the media, add the calculated volume of the this compound stock solution dropwise.
-
Visually inspect the solution for any signs of precipitation.
-
Immediately add the this compound-containing media to your cells.
-
Note: It is crucial to keep the final concentration of DMSO in the cell culture media as low as possible (typically below 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Visualizations
Caption: Signaling pathway of this compound as an HDAC inhibitor.
Caption: Experimental workflow for preparing and using this compound.
Potential off-target effects of UF010 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of UF010, particularly when used at high concentrations. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective inhibitor of Class I histone deacetylases (HDACs). It exhibits nanomolar potency against HDACs 1, 2, and 3, and to a lesser extent, HDAC8. Its mechanism of action is competitive inhibition of these enzymes.
Q2: What are the known cellular effects of this compound?
This compound's inhibition of Class I HDACs leads to the accumulation of protein acetylation, which in turn alters gene expression. This has been shown to activate tumor suppressor pathways and inhibit oncogenic pathways, leading to cell cycle arrest (primarily at the G1/S transition) and suppression of cancer cell proliferation.
Q3: Is this compound known to have off-target effects?
While this compound is considered a selective Class I HDAC inhibitor, like any small molecule, it has the potential for off-target effects, especially at high concentrations. One study noted that while this compound did not affect α-tubulin acetylation (a common off-target effect of some other HDAC inhibitors), it did induce the accumulation of acetylated p53 in the presence of DNA damage.
Q4: What are the potential consequences of using this compound at high concentrations?
Using this compound at concentrations significantly above its IC50 values for Class I HDACs increases the risk of binding to unintended molecular targets. This can lead to a variety of off-target effects, including altered signaling pathway activities, unexpected phenotypic changes, and potential cytotoxicity that is independent of its on-target HDAC inhibition. It is crucial to carefully titrate the concentration of this compound to minimize these effects.
Q5: How can I determine if the observed effects in my experiment are due to off-target activities of this compound?
To investigate potential off-target effects, consider the following strategies:
-
Dose-Response Analysis: Perform experiments across a wide range of this compound concentrations. On-target effects should correlate with the known IC50 values for Class I HDACs, while off-target effects may only appear at higher concentrations.
-
Use of a Structurally Unrelated Inhibitor: Compare the effects of this compound with another Class I HDAC inhibitor that has a different chemical scaffold. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Rescue Experiments: If possible, overexpress a drug-resistant mutant of the target HDAC to see if it rescues the observed phenotype.
-
Proteomic Profiling: Employ techniques like mass spectrometry-based proteomics to identify global changes in protein expression or post-translational modifications that are not explained by HDAC inhibition.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Cell Death or Toxicity | Off-target effects at high concentrations. | Perform a dose-response curve to determine the optimal concentration. Use the lowest effective concentration that achieves the desired on-target effect. |
| Phenotype Does Not Correlate with HDAC Inhibition | The observed phenotype may be due to an off-target effect. | Use a structurally dissimilar Class I HDAC inhibitor as a control. If the phenotype persists with this compound but not the control, it is likely an off-target effect. |
| Inconsistent Results Between Experiments | Variability in experimental conditions or off-target engagement. | Ensure consistent cell density, passage number, and treatment duration. Consider performing a cellular thermal shift assay (CETSA) to verify target engagement at the concentrations used. |
| Activation of Unexpected Signaling Pathways | This compound may be interacting with kinases or other signaling proteins. | Conduct a kinome scan or other broad-spectrum off-target screening assays to identify potential unintended targets. |
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound against Histone Deacetylases
| Target | IC50 (nM) |
| HDAC1 | 0.5 |
| HDAC2 | 0.1 |
| HDAC3 | 0.06 |
| HDAC8 | 1.5 |
| HDAC6 | 9.1 |
| HDAC10 | 15.3 |
Data compiled from Selleck Chemicals.
Experimental Protocols
Protocol 1: General Workflow for Investigating Off-Target Effects
This protocol outlines a general approach to identifying potential off-target effects of a small molecule inhibitor like this compound.
Caption: Workflow for investigating potential off-target effects.
Signaling Pathways and Logical Relationships
This compound On-Target Signaling Pathway
Caption: On-target signaling pathway of this compound.
Troubleshooting Logic for Unexpected Phenotypes
Caption: Logic diagram for troubleshooting unexpected results.
Technical Support Center: UF010 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell line resistance to UF010 treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective inhibitor of class I histone deacetylases (HDACs), with high potency against HDAC1, HDAC2, and HDAC3. Its mechanism of action involves the inhibition of these enzymes, leading to an increase in the acetylation of histone and non-histone proteins. This alteration in protein acetylation results in changes in gene expression, ultimately activating tumor suppressor pathways and inhibiting oncogenic pathways, which can lead to cell cycle arrest and apoptosis in cancer cells.
Q2: My cells are not responding to this compound treatment as expected. What are the potential reasons?
A2: Lack of response to this compound can be due to several factors:
-
Suboptimal drug concentration: The IC50 value for this compound can vary significantly between different cell lines. Ensure you are using a concentration range appropriate for your specific cell line.
-
Incorrect drug handling and storage: this compound should be stored as recommended by the supplier to maintain its activity. Repeated freeze-thaw cycles should be avoided.
-
Cell line-specific insensitivity: Some cell lines may have intrinsic resistance to HDAC inhibitors.
-
Development of acquired resistance: Prolonged exposure to this compound can lead to the development of resistance mechanisms.
Q3: What are the known or potential mechanisms of resistance to class I HDAC inhibitors like this compound?
A3: While specific resistance mechanisms to this compound have not been extensively documented, mechanisms observed for other class I HDAC inhibitors, such as Romidepsin, may be relevant. A primary mechanism is the upregulation of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (Pgp/ABCB1), which acts as a drug efflux pump, reducing the intracellular concentration of the inhibitor.[1] Other potential mechanisms could include mutations in the HDAC target enzymes or alterations in downstream signaling pathways that promote cell survival, such as the PI3K/Akt/mTOR pathway.
Q4: How can I test if my cells have developed resistance to this compound?
A4: To determine if your cells have developed resistance, you can perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value of this compound in your potentially resistant cell line to that of the parental, sensitive cell line. A significant increase (fold change) in the IC50 value is indicative of resistance.
Q5: Are there ways to overcome resistance to this compound?
A5: If resistance is mediated by P-glycoprotein, co-treatment with a Pgp inhibitor, such as verapamil or tariquidar, may restore sensitivity to this compound.[1] For resistance involving the activation of pro-survival signaling pathways, combination therapy with inhibitors targeting those pathways (e.g., PI3K inhibitors) could be a viable strategy.
Troubleshooting Guides
Issue 1: Higher than expected IC50 value for this compound in a sensitive cell line.
| Possible Cause | Recommended Action |
| Incorrect drug concentration | Verify the stock concentration of your this compound solution. Prepare fresh dilutions for each experiment. |
| Drug degradation | Ensure this compound is stored correctly and protected from light. Avoid multiple freeze-thaw cycles. |
| Cell seeding density | Optimize cell seeding density. High cell density can sometimes lead to apparent resistance. |
| Assay incubation time | Ensure the incubation time for the viability assay is sufficient for this compound to exert its effect (typically 48-72 hours). |
Issue 2: Previously sensitive cell line now shows resistance to this compound.
| Possible Cause | Recommended Action |
| Acquired resistance | Confirm resistance by comparing the IC50 of the current cell line with a frozen stock of the original sensitive line. |
| Upregulation of efflux pumps | Perform a western blot to check for the expression of P-glycoprotein (ABCB1). Test if a Pgp inhibitor restores sensitivity. |
| Activation of survival pathways | Use western blotting to examine the phosphorylation status of key proteins in survival pathways like Akt and mTOR. |
| Contamination | Check for mycoplasma contamination, which can alter cellular response to drugs. |
Quantitative Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Cancer | 11.2 |
| HepG2 | Liver Cancer | >20 |
| B16F10 | Melanoma | 2.41 |
| MCF-7 | Breast Cancer | 17.93 |
| A549 | Lung Cancer | 20.81 |
| 4T1 | Breast Cancer | 8.40 |
Data compiled from publicly available information.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) for 48-72 hours.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration. Include positive and negative controls.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Western Blotting
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., P-glycoprotein, p-Akt, total Akt, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
Caption: Signaling pathway of this compound action.
Caption: P-glycoprotein mediated drug efflux as a resistance mechanism.
Caption: Workflow for key experimental assays.
References
Inconsistent results with UF010 in different experimental batches
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers may encounter when working with the selective class I histone deacetylase (HDAC) inhibitor, UF010.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of class I histone deacetylases (HDACs), with particular activity against HDAC1, HDAC2, and HDAC3.[1][2][3] It functions as a competitive inhibitor, binding to the active site of these enzymes with a fast-on/slow-off kinetic profile.[3][4] By inhibiting HDACs, this compound prevents the removal of acetyl groups from histones and other proteins. This leads to an accumulation of acetylated proteins, which in turn alters gene expression.[4] This modulation of gene expression can activate tumor suppressor pathways and inhibit oncogenic pathways, making this compound a subject of interest in cancer research.[3][4][5]
2. How should I store and handle this compound?
For optimal stability, this compound should be stored as a solid at -20°C. For short-term storage, 2-8°C is acceptable. Once dissolved, it is recommended to aliquot the solution and store it at -80°C to minimize freeze-thaw cycles. This compound is soluble in dimethyl sulfoxide (DMSO) and ethanol.[1][6] When preparing solutions, it is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[1]
3. What is the recommended working concentration for this compound in cell-based assays?
The optimal working concentration of this compound can vary depending on the cell line and the specific assay being performed. However, a general starting point for most cell-based assays is in the range of 1-10 µM.[2] For cell cycle analysis in MDA-MB-231 cells, this compound has been shown to be effective in a dose-dependent manner.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
4. I am seeing inconsistent results between different batches of this compound. What could be the cause?
Inconsistent results between different experimental batches of a small molecule like this compound can arise from several factors. This variability is a known challenge in pharmaceutical manufacturing and research.[7] Here are some potential causes:
-
Compound Quality and Purity: Minor variations in the synthesis and purification processes between batches can lead to differences in purity and the presence of trace impurities. These can sometimes affect the biological activity of the compound.
-
Solubility and Stability: As this compound is a benzoylhydrazide derivative, its stability in solution, especially over time and with repeated freeze-thaw cycles, could be a factor. Degradation of the compound would lead to a decrease in its effective concentration.
-
Handling and Storage: Inconsistent storage conditions or the use of DMSO that has absorbed moisture can impact the solubility and stability of this compound, leading to variability in experimental outcomes.[1]
-
Experimental System Variability: Changes in cell culture conditions, such as cell passage number, confluency, and media composition, can all contribute to result variability.
Troubleshooting Guide for Inconsistent Results
If you are experiencing inconsistent results with this compound across different experimental batches, follow this troubleshooting guide.
Decision Tree for Troubleshooting
Caption: Troubleshooting workflow for inconsistent this compound results.
Step-by-Step Troubleshooting
1. Verify Compound Integrity and Handling:
-
Fresh Stock Solution: Prepare a fresh stock solution of this compound from a new vial of the solid compound, if available. Use fresh, anhydrous DMSO for dissolution.[1]
-
Solubility Check: Before each experiment, visually inspect your this compound stock and working solutions for any signs of precipitation. If precipitates are observed, gently warm the solution and vortex to redissolve.
-
Storage Conditions: Ensure that both solid this compound and its solutions are stored at the recommended temperatures. Avoid repeated freeze-thaw cycles of stock solutions by preparing and storing small aliquots.
2. Review and Standardize Experimental Protocols:
-
Consistent Procedures: Ensure that all experimental steps, including incubation times, reagent concentrations, and washing procedures, are performed consistently across all batches.
-
Reagent Consistency: Use reagents from the same lot or batch whenever possible to minimize variability from this source.
-
Positive and Negative Controls: Always include appropriate positive and negative controls in your experiments. For example, a known HDAC inhibitor like Trichostatin A (TSA) can serve as a positive control for HDAC inhibition assays.
3. Assess the Stability of Your Experimental System:
-
Cell Culture Conditions: Maintain consistent cell culture practices. Use cells within a defined passage number range, as cellular responses can change with prolonged culturing. Ensure cells are healthy and at a consistent confluency at the time of treatment.
-
Cell Seeding Density: Inconsistent cell numbers at the start of an experiment can lead to significant variations in the results of proliferation and viability assays.
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound against Class I HDACs
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 0.5 |
| HDAC2 | 0.1 |
| HDAC3 | 0.06 |
| HDAC8 | 1.5 |
| HDAC6 | 9.1 |
| HDAC10 | 15.3 |
Data sourced from Selleck Chemicals.[1]
Experimental Protocols
Protocol 1: Western Blot for Histone Acetylation
This protocol is designed to assess the effect of this compound on the acetylation of histones, a direct downstream marker of HDAC inhibition.
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 6, 12, or 24 hours). Include a positive control (e.g., TSA) and a vehicle control (DMSO).
-
-
Histone Extraction (Acid Extraction Method):
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in a hypotonic lysis buffer.
-
Isolate the nuclei by centrifugation.
-
Extract histones from the nuclear pellet using 0.2 M H₂SO₄.
-
Precipitate the histones with trichloroacetic acid (TCA).
-
Wash the histone pellet with acetone and air dry.
-
Resuspend the histone pellet in distilled water.
-
Determine the protein concentration using a Bradford or BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of histone protein (typically 5-10 µg) onto a 15% polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetylated histones (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total Histone H3 or H4.
-
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol measures cell viability and proliferation by assessing the metabolic activity of the cells.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Incubate the plate for at least 2 hours in the dark at room temperature to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Signaling Pathway Diagram
Caption: this compound's mechanism of action on the HDAC signaling pathway.
References
- 1. zaether.com [zaether.com]
- 2. Why drugs fail: the unrelenting challenge of finding a new drug | pharmaphorum [pharmaphorum.com]
- 3. mdpi.com [mdpi.com]
- 4. Why do so many promising compounds never become drugs? [understandinganimalresearch.org.uk]
- 5. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Managing UF010 Toxicity in In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing toxicities associated with the novel histone deacetylase (HDAC) inhibitor, UF010, in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of histone deacetylases (HDACs), a class of enzymes crucial for regulating gene expression. By inhibiting HDACs, this compound leads to the hyperacetylation of histones and other non-histone proteins. This alters chromatin structure and modulates the transcription of various genes involved in cell cycle progression, differentiation, and apoptosis. The anticancer effects of HDAC inhibitors like this compound are attributed to their ability to induce cell cycle arrest, promote apoptosis, and inhibit angiogenesis in tumor cells.[1][2][3]
Q2: What are the common toxicities observed with this compound in preclinical in vivo models?
A2: Based on the known class effects of HDAC inhibitors, the most common toxicities associated with this compound administration in animal models are expected to include hematological, gastrointestinal, and constitutional side effects. These may manifest as thrombocytopenia, neutropenia, anemia, diarrhea, weight loss, and fatigue. At higher doses, cardiac toxicity, such as QT interval prolongation, may also be a concern.
Q3: How can I monitor for this compound-induced toxicities in my animal studies?
A3: Regular monitoring is critical for managing this compound-related toxicities. A comprehensive monitoring plan should include:
-
Daily Observations: Record clinical signs of toxicity such as changes in activity level, posture, grooming, and food/water intake.
-
Body Weight: Measure body weight at least twice weekly.
-
Hematology: Perform complete blood counts (CBCs) with differentials at baseline and at regular intervals during treatment to monitor for hematological toxicities.
-
Serum Chemistry: Analyze serum chemistry panels to assess organ function, particularly liver and kidney function.
-
Electrocardiograms (ECGs): For studies involving higher doses or long-term administration, periodic ECG monitoring is recommended to detect potential cardiac effects.
Q4: Are there any known drug-drug interactions with this compound?
A4: While specific drug-drug interaction studies for this compound are ongoing, caution should be exercised when co-administering this compound with other agents known to cause similar toxicities. For example, co-administration with other myelosuppressive agents could exacerbate hematological toxicities. Similarly, use with other drugs that prolong the QT interval should be avoided.
Troubleshooting Guides
Issue 1: Significant Body Weight Loss (>15%)
Possible Cause:
-
Gastrointestinal toxicity (e.g., diarrhea, anorexia).
-
Systemic toxicity leading to malaise and reduced food intake.
Troubleshooting Steps:
-
Dose Reduction: Consider reducing the dose of this compound by 25-50%.
-
Supportive Care:
-
Provide nutritional support with highly palatable, high-calorie food.
-
Administer subcutaneous fluids to prevent dehydration.
-
Consider anti-diarrheal medication if diarrhea is present.
-
-
Dosing Schedule Modification: Change the dosing schedule from daily to intermittent (e.g., 5 days on, 2 days off) to allow for recovery.
Issue 2: Severe Thrombocytopenia (Platelet Count < 100,000/µL)
Possible Cause:
-
Myelosuppression due to this compound's effect on hematopoietic progenitor cells.
Troubleshooting Steps:
-
Treatment Interruption: Temporarily halt this compound administration until platelet counts recover to a safe level (e.g., >150,000/µL).
-
Dose Reduction: Upon re-initiation of treatment, use a lower dose of this compound.
-
Supportive Care: In cases of severe, life-threatening thrombocytopenia, platelet transfusions may be considered, although this is not a routine supportive care measure in preclinical studies.
Issue 3: Abnormalities on Electrocardiogram (ECG)
Possible Cause:
-
Inhibition of cardiac ion channels by this compound, leading to delayed ventricular repolarization (QT interval prolongation).
Troubleshooting Steps:
-
Immediate Treatment Discontinuation: Stop this compound administration immediately.
-
Cardiology Consultation: If available, consult with a veterinary cardiologist.
-
Dose Modification: If treatment is to be resumed, a significant dose reduction is warranted, with more frequent ECG monitoring.
-
Avoid Concomitant QT-Prolonging Drugs: Ensure no other medications that could affect the QT interval are being administered.
Data Presentation
Table 1: Hematological Toxicity Grading and Recommended Actions
| Parameter | Grade 1 | Grade 2 | Grade 3 | Grade 4 |
| Platelets (/µL) | 150,000 - LLoN | 100,000 - 149,999 | 50,000 - 99,999 | < 50,000 |
| Neutrophils (/µL) | 1,500 - LLoN | 1,000 - 1,499 | 500 - 999 | < 500 |
| Hemoglobin (g/dL) | 10.0 - LLoN* | 8.0 - 9.9 | 6.5 - 7.9 | < 6.5 |
| Recommended Action | Continue treatment, monitor closely | Reduce dose by 25% | Interrupt treatment until recovery, then reduce dose by 50% | Discontinue treatment |
*LLoN: Lower Limit of Normal
Table 2: Non-Hematological Toxicity Grading and Recommended Actions
| Parameter | Grade 1 | Grade 2 | Grade 3 | Grade 4 |
| Body Weight Loss | 5-10% | 10-15% | 15-20% | >20% |
| Diarrhea | Mild, intermittent | Moderate, persistent | Severe, with dehydration | Life-threatening |
| Recommended Action | Continue treatment, provide supportive care | Reduce dose by 25%, provide supportive care | Interrupt treatment until recovery, then reduce dose by 50% | Discontinue treatment |
Experimental Protocols
Protocol 1: In Vivo Toxicity Assessment of this compound in a Mouse Xenograft Model
-
Animal Model: Female athymic nude mice, 6-8 weeks old.
-
Housing: Standard specific-pathogen-free (SPF) conditions with ad libitum access to food and water.
-
Tumor Implantation: Subcutaneously implant 5 x 10^6 human cancer cells (e.g., HCT116) into the right flank of each mouse.
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., 5% DMSO in corn oil), administered orally (p.o.) daily.
-
Group 2: this compound at Dose A (e.g., 25 mg/kg), p.o., daily.
-
Group 3: this compound at Dose B (e.g., 50 mg/kg), p.o., daily.
-
Group 4: this compound at Dose C (e.g., 100 mg/kg), p.o., daily.
-
-
Monitoring:
-
Tumor Volume: Measure tumors with calipers twice weekly and calculate volume (Volume = 0.5 x Length x Width^2).
-
Body Weight: Record body weights twice weekly.
-
Clinical Observations: Perform daily health checks.
-
Hematology: Collect blood via retro-orbital sinus at baseline and on days 14 and 28 for complete blood counts.
-
-
Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm^3), if body weight loss exceeds 20%, or if severe signs of toxicity are observed.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy and collect major organs for histopathological analysis.
Visualizations
Caption: this compound inhibits HDACs, leading to altered gene expression.
Caption: Workflow for assessing this compound toxicity in a xenograft model.
Caption: Decision tree for managing this compound-related toxicities.
References
UF010 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of UF010, along with troubleshooting tips and frequently asked questions for its effective use in experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store this compound powder?
For optimal stability, this compound in its solid (powder) form should be stored at -20°C for long-term use, where it can remain stable for up to three years.[1][2] For short-term storage (days to weeks), it can be kept at 0 - 4°C in a dry and dark environment.[3]
Q2: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO, DMF, and Ethanol.[4] It is recommended to prepare a stock solution in fresh, high-quality DMSO.[2] For long-term storage of stock solutions, it is best to aliquot the solution to avoid repeated freeze-thaw cycles and store it at -80°C, where it can be stable for up to one year.[2] For shorter periods (up to one month), storage at -20°C is also acceptable.[2]
Q3: What is the stability of this compound in cell culture medium?
This compound has a half-life of 15.8 hours in cell culture medium containing 10% fetal bovine serum.[2] For in vivo experiments, it is recommended to prepare fresh working solutions on the same day of use.[5]
Q4: Is this compound light sensitive?
While not explicitly stated as highly light-sensitive, it is good laboratory practice to store this compound powder and solutions in the dark to prevent potential photodegradation.[3]
This compound Storage and Stability Summary
| Form | Storage Temperature | Duration | Stability Notes |
| Powder | -20°C | Up to 3 years | Long-term storage.[1][2] |
| Powder | 0 - 4°C | Days to weeks | Short-term storage, keep dry and dark.[3] |
| Stock Solution (in DMSO) | -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles.[2] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[2] |
| Working Solution (in vivo) | Room Temperature | Same day | Prepare fresh before use.[5] |
| In Cell Culture Medium | 37°C | Half-life of 15.8 hours | Stability in medium with 10% FBS.[2] |
Troubleshooting Guide
Q5: My this compound solution appears to have precipitation. What should I do?
Precipitation can occur if the solution has been stored for an extended period, subjected to multiple freeze-thaw cycles, or if the solvent has absorbed moisture.[2] To redissolve the compound, gentle warming and/or sonication can be used.[1][5] It is also crucial to use fresh, anhydrous DMSO for preparing stock solutions as moisture can reduce solubility.[2]
Q6: I'm observing inconsistent results between experiments. Could this be related to this compound stability?
Yes, inconsistent results can be a consequence of improper handling or storage of this compound. To ensure reproducibility:
-
Always use freshly prepared working solutions for your experiments or solutions that have been stored correctly at -80°C as aliquots.
-
Avoid repeated freeze-thaw cycles of your stock solution.
-
Confirm the concentration of your stock solution periodically, if possible.
-
Given its half-life in media, ensure that the timing of your experimental readouts is consistent.[2]
Q7: The biological activity of my this compound seems lower than expected. What could be the cause?
A decrease in biological activity could be due to degradation of the compound. This can happen if the powder or stock solutions are not stored at the recommended temperatures. Ensure that your storage conditions align with the guidelines provided. Long-term storage at room temperature is not recommended.
Experimental Protocol: Cell Viability Assay
This protocol provides a general guideline for assessing the cytotoxic effects of this compound on cancer cell lines using a standard AlamarBlue or similar cell viability reagent.
1. Cell Seeding:
- Seed cancer cells (e.g., B16F10, MCF-7, A549) in a 96-well plate at a density of 1,000-5,000 cells per well.[6]
- Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
2. Preparation of this compound Working Solutions:
- Prepare a series of dilutions of this compound from your DMSO stock solution in complete cell culture medium. The final DMSO concentration in the wells should be kept constant and typically below 0.5% to avoid solvent-induced toxicity.
- A suggested concentration range for this compound is between 10 µM and 100 µM for initial screening.[5]
3. Treatment of Cells:
- Carefully remove the medium from the wells.
- Add 100 µL of the this compound working solutions to the respective wells in triplicate.
- Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration) and a positive control for cell death if desired.
- Incubate the plate for 72 hours under the same conditions as cell seeding.[5]
4. Assessment of Cell Viability:
- After the incubation period, add 10 µL of AlamarBlue reagent (or a similar viability reagent) to each well.
- Incubate for 2-4 hours, or as per the manufacturer's instructions.
- Measure the fluorescence or absorbance using a plate reader at the appropriate excitation and emission wavelengths.
5. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).
Signaling Pathways
This compound has been shown to activate the NF-κB/p65, JAK/STAT, and TLR/MyD88 pathways in certain contexts.[5] The following diagram illustrates the logical relationship of these interconnected pathways.
Caption: Signaling pathways activated by this compound.
References
UF010 Technical Support Center: Optimizing Treatment Time for Diverse Cell Lines
Welcome to the technical support center for the novel class I histone deacetylase (HDAC) inhibitor, UF010. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively determine the optimal treatment time for this compound across various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a selective inhibitor of class I histone deacetylases (HDACs).[1] It works by blocking the enzymatic activity of HDACs, which leads to an increase in the acetylation of histone and non-histone proteins. This alteration in protein acetylation results in the activation of tumor suppressor pathways and the inhibition of oncogenic pathways, ultimately leading to the suppression of tumor growth.[2][3]
Q2: How does this compound affect cellular signaling pathways?
A2: this compound has been shown to modulate several key signaling pathways. It can activate the NF-κB/p65, JAK/STAT, and TLR/MyD88 pathways.[1] Generally, as an HDAC inhibitor, it can influence pathways related to cell cycle regulation (e.g., cyclin/cyclin-dependent kinases), apoptosis (e.g., Bcl-2 and caspase pathways), and cell proliferation (e.g., Myc and TGF-β signaling).[4][5]
Q3: What is a typical starting point for this compound treatment time in a new cell line?
A3: For initial cytotoxicity and cell viability assays, a 72-hour treatment time is a common starting point, as this is often the duration used to determine the half-maximal inhibitory concentration (IC50).[1][6] However, for mechanistic studies looking at changes in protein acetylation, much shorter time points, ranging from 1 to 8 hours, may be more appropriate.[7]
Q4: Is it necessary to change the media and add fresh this compound during a long-term experiment (e.g., 72 or 96 hours)?
A4: For standard cytotoxicity assays like MTT, it is common practice to add the drug-containing media only once at the beginning of the experiment and incubate for the desired time points (e.g., 24, 48, 72 hours).[8] Replenishing the drug is generally not recommended as it can complicate the interpretation of the results by altering the drug exposure dynamics.
Troubleshooting Guide: Adjusting this compound Treatment Time
This guide addresses common issues encountered when determining the optimal this compound treatment duration for your specific cell line and experimental goals.
| Problem | Possible Cause | Suggested Solution |
| No significant effect on cell viability observed at 72 hours. | The cell line may be resistant to this compound at the tested concentration. | - Increase the concentration of this compound. - Extend the treatment time to 96 hours or longer, monitoring for delayed effects. - Ensure the this compound stock solution is properly prepared and stored to maintain its activity. |
| The cell line has a very slow doubling time. | - Increase the treatment duration to allow for multiple cell cycles to occur. - Optimize the initial cell seeding density to prevent confluence before the end of the experiment.[9] | |
| Excessive cell death, even at low this compound concentrations. | The cell line is highly sensitive to this compound. | - Reduce the treatment time significantly. Perform a time-course experiment with shorter intervals (e.g., 12, 24, 36, 48 hours). - Lower the concentration range of this compound being tested. |
| The initial seeding density was too low. | - Ensure an optimal seeding density that allows for healthy cell growth during the experiment. | |
| Inconsistent results between replicate experiments. | Variation in initial cell seeding density. | - Use a hemocytometer or automated cell counter to ensure consistent cell numbers are plated for each experiment. |
| Contamination of cell culture. | - Regularly check for signs of bacterial, fungal, or mycoplasma contamination. Discard any contaminated cultures.[10] | |
| Degradation of this compound. | - Prepare fresh this compound dilutions from a validated stock solution for each experiment. | |
| Difficulty observing early molecular changes (e.g., histone acetylation). | The treatment time is too long. | - Perform a short time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h) to capture the dynamics of early molecular events.[7] |
| The protein extraction method is suboptimal. | - Use appropriate lysis buffers and protease/phosphatase inhibitors to preserve the protein modifications of interest. |
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various cancer cell lines after a 72-hour treatment period. This data can serve as a reference for selecting an initial concentration range for your experiments.
| Cell Line | Cancer Type | IC50 (µM) at 72h |
| B16F10 | Melanoma | 2.41[1] |
| 4T1 | Breast Cancer | 8.40[1] |
| HCT116 | Colon Cancer | 11.2 (at 96h)[3] |
| MCF-7 | Breast Cancer | 17.93[1] |
| A549 | Lung Cancer | 20.81[1] |
| HEK-293 | Embryonic Kidney | 98.52[1] |
| HCEC | Colon Epithelial | 95.4[1] |
Key Experimental Protocols
Protocol 1: Determining Optimal Treatment Time for Cell Viability Assays
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal seeding density. Allow the cells to adhere and resume logarithmic growth for 24 hours.
-
This compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium.
-
Treatment: Remove the existing medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound treatment.
-
Time-Course Incubation: Incubate the plates for a range of time points (e.g., 24, 48, 72, and 96 hours).
-
Viability Assessment: At each time point, perform a cell viability assay (e.g., MTT, PrestoBlue™, or CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Normalize the viability of treated cells to the vehicle-treated control cells for each time point. Plot cell viability against treatment time for each this compound concentration to determine the optimal duration for observing the desired effect.
Protocol 2: Assessing Early Molecular Effects (Western Blot for Histone Acetylation)
-
Cell Seeding: Plate cells in 6-well plates and allow them to reach 70-80% confluency.
-
Treatment: Treat the cells with the desired concentration of this compound for a series of short time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and HDAC inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against acetylated histones (e.g., Acetyl-Histone H3) and a loading control (e.g., total Histone H3 or β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Analysis: Densitometrically quantify the acetylated histone bands and normalize them to the loading control to determine the time point of maximum acetylation.
Visualizations
Caption: this compound inhibits Class I HDACs, leading to increased histone acetylation and altered gene expression.
Caption: Workflow for determining the optimal this compound treatment time for cell viability assays.
Caption: A logical approach to troubleshooting inconsistent experimental results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Compound that reins in cancer cells found by research team - UF Health [ufhealth.org]
- 3. Cell Culture Troubleshooting [merckmillipore.com]
- 4. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. 使用无酶细胞解离缓冲液从培养容器中解离细胞 | Thermo Fisher Scientific - CN [thermofisher.cn]
Why is UF010 not affecting α-tubulin acetylation?
Topic: Troubleshooting the Effect of UF010 on α-Tubulin Acetylation
This guide addresses why the compound this compound may not be producing an expected change in α-tubulin acetylation levels in your experiments. The information is structured to help you diagnose the issue, understand the underlying biological pathways, and refine your experimental approach.
Frequently Asked Questions (FAQs)
Q1: Why am I not observing any change in α-tubulin acetylation after treating my cells with this compound?
The most likely reason is a mismatch between the compound's target and the biological process being measured. This compound is a potent and highly selective inhibitor of Sirtuin 6 (SIRT6). However, the primary enzyme responsible for the deacetylation of α-tubulin in most cell types is Histone Deacetylase 6 (HDAC6), with Sirtuin 2 (SIRT2) also playing a role.
SIRT6 is predominantly a nuclear protein whose main substrates include histones (H3K9ac, H3K56ac) and various transcription factors involved in metabolism, DNA repair, and inflammation. It is not recognized as a significant α-tubulin deacetylase. Therefore, inhibiting SIRT6 with this compound is not expected to cause a detectable increase in cytoplasmic α-tubulin acetylation.
Q2: How does the selectivity of this compound compare against the relevant α-tubulin deacetylases?
This compound's selectivity is a key factor. It shows high potency for SIRT6 while having a significantly lower affinity for SIRT2 and other sirtuins. HDACs represent a different class of enzymes and are not targeted by this compound.
Table 1: Inhibitory Potency (IC₅₀) of this compound against Sirtuin Isoforms
| Sirtuin Target | IC₅₀ (nM) | Relevance to α-Tubulin Deacetylation |
| SIRT1 | > 100,000 | Low |
| SIRT2 | ~ 49,000 | Secondary α-tubulin deacetylase |
| SIRT3 | > 100,000 | Low |
| SIRT6 | 21 | Primary target of this compound; Not an α-tubulin deacetylase |
Data compiled from literature. The high IC₅₀ value for SIRT2 indicates that concentrations of this compound effective for inhibiting SIRT6 would be far too low to have any significant effect on SIRT2.
Visualizing the Pathway
The diagram below illustrates the established regulatory pathway for α-tubulin acetylation and clarifies why targeting SIRT6 with this compound would not directly impact this process.
Technical Support Center: Overcoming Poor Cell Permeability of UF010 Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor cell permeability of UF010 analogs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the cell permeability of its analogs a concern?
A1: this compound is a selective inhibitor of class I histone deacetylases (HDACs), showing promise in cancer therapy.[1][2] It features a benzoylhydrazide scaffold and acts as a competitive inhibitor.[2] Analogs of this compound are being developed to improve its efficacy and specificity. However, poor cell permeability can be a significant hurdle, limiting the compound's access to intracellular targets and reducing its therapeutic potential. Factors such as hydrophilicity, molecular size, and charge can contribute to low membrane permeability.
Q2: How can I assess the cell permeability of my this compound analog?
A2: The two most common in vitro methods for assessing cell permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
-
PAMPA: This is a high-throughput, cell-free assay that predicts passive diffusion across a lipid membrane. It is useful for initial screening of a large number of compounds.
-
Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the human intestinal epithelium. It can assess both passive diffusion and active transport, including efflux.
Q3: My this compound analog shows low permeability in the PAMPA assay. What are the next steps?
A3: Low permeability in the PAMPA assay suggests that the compound has poor passive diffusion characteristics. Potential troubleshooting steps include:
-
Structural Modification: Consider synthesizing new analogs with increased lipophilicity (higher LogP). Structure-activity relationship (SAR) studies on this compound have shown that modifications to the phenyl group and the aliphatic chain can impact its activity, and these changes will also influence permeability.[2]
-
Prodrug Approach: Design a prodrug by masking polar functional groups with lipophilic moieties. These moieties can be cleaved intracellularly to release the active this compound analog.
Q4: My this compound analog has good PAMPA permeability but shows low accumulation in cells. What could be the issue?
A4: This scenario suggests that active efflux transporters may be removing your compound from the cell. The Caco-2 assay can help confirm this. If the permeability from the basolateral to the apical side (Papp B-A) is significantly higher than from the apical to the basolateral side (Papp A-B), it indicates the involvement of efflux pumps like P-glycoprotein (P-gp).
Q5: How can I overcome efflux pump-mediated resistance?
A5: If your this compound analog is identified as a substrate for an efflux pump, you can explore the following strategies:
-
Co-administration with an Efflux Pump Inhibitor: In experimental settings, using a known efflux pump inhibitor (e.g., verapamil for P-gp) can increase the intracellular concentration of your analog.
-
Structural Modifications to Evade Transporter Recognition: Modifying the structure of the analog to reduce its affinity for the efflux pump can be a long-term strategy.
-
Formulation Strategies: Encapsulating the analog in nanoparticles can alter its cellular uptake mechanism, potentially bypassing efflux pumps.
Troubleshooting Guides
Issue 1: Low Apparent Permeability Coefficient (Papp) in Caco-2 Assay
| Possible Cause | Troubleshooting Steps |
| Poor Passive Diffusion | - Correlate Papp values with the compound's LogP. If LogP is low, consider strategies to increase lipophilicity. - Perform a PAMPA assay to confirm poor passive permeability. |
| Compound Degradation | - Analyze the compound stability in the assay buffer and in the presence of cells. - Use LC-MS to check for the presence of the parent compound at the end of the incubation. |
| Low Compound Solubility | - Measure the solubility of the compound in the assay buffer. - If solubility is low, consider using a co-solvent (ensure it does not affect cell monolayer integrity). |
| Efflux Pump Activity | - Perform a bi-directional Caco-2 assay to determine the efflux ratio (Papp B-A / Papp A-B). - If the efflux ratio is >2, perform the assay in the presence of a specific efflux pump inhibitor. |
Issue 2: High Variability in Permeability Data
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Monolayer Integrity | - Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers before and after the experiment to ensure integrity. - Use a marker of paracellular transport (e.g., Lucifer yellow) to check for leaks. |
| Inaccurate Compound Quantification | - Validate the analytical method (e.g., LC-MS/MS) for linearity, accuracy, and precision in the assay matrix. - Ensure complete recovery of the compound from the assay plates. |
| Cell Passage Number | - Use Caco-2 cells within a consistent and validated passage number range, as transporter expression can change with passage. |
Data Presentation
The following tables provide a template for summarizing your experimental data. Since specific permeability data for a wide range of this compound analogs is not publicly available, researchers should populate these tables with their own findings.
Table 1: Physicochemical Properties and PAMPA Permeability of this compound Analogs
| Analog ID | Structure Modification | LogP (Calculated) | PAMPA Permeability (Pe) (10⁻⁶ cm/s) | Permeability Class |
| This compound | Parent Compound | [Insert Value] | [Insert Value] | [Low/Medium/High] |
| Analog A | [e.g., Methylated phenyl] | [Insert Value] | [Insert Value] | [Low/Medium/High] |
| Analog B | [e.g., Prodrug ester] | [Insert Value] | [Insert Value] | [Low/Medium/High] |
| ... | ... | ... | ... | ... |
Table 2: Caco-2 Permeability Data for this compound Analogs
| Analog ID | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio (B-A / A-B) | Permeability Class |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] | [Low/Medium/High] |
| Analog A | [Insert Value] | [Insert Value] | [Insert Value] | [Low/Medium/High] |
| Analog B | [Insert Value] | [Insert Value] | [Insert Value] | [Low/Medium/High] |
| ... | ... | ... | ... | ... |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Prepare the Donor Plate:
-
Dissolve the this compound analog in a suitable organic solvent (e.g., dodecane) containing a lipid mixture (e.g., 2% lecithin).
-
Coat the filter of a 96-well filter plate with 5 µL of the lipid solution.
-
-
Prepare the Acceptor Plate:
-
Fill a 96-well acceptor plate with buffer (e.g., PBS, pH 7.4).
-
-
Prepare the Compound Plate:
-
Dissolve the test compounds in buffer, often with a small percentage of a co-solvent like DMSO.
-
-
Assemble the PAMPA "Sandwich":
-
Add the compound solution to the donor plate.
-
Place the donor plate on top of the acceptor plate.
-
-
Incubation:
-
Incubate the plate assembly at room temperature for a specified time (e.g., 4-16 hours).
-
-
Quantification:
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
-
Calculate Permeability (Pe):
-
The effective permeability is calculated using an appropriate formula that takes into account the area of the filter, the volume of the wells, and the incubation time.
-
Protocol 2: Caco-2 Cell Permeability Assay
-
Cell Culture:
-
Seed Caco-2 cells on permeable Transwell® inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer.
-
-
Monolayer Integrity Check:
-
Measure the TEER of the monolayers. Only use inserts with TEER values above a predetermined threshold (e.g., >250 Ω·cm²).
-
-
Permeability Experiment (Apical to Basolateral - A-B):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Add the this compound analog solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, take samples from both the apical and basolateral chambers.
-
-
Permeability Experiment (Basolateral to Apical - B-A):
-
Perform the experiment as above, but add the compound to the basolateral chamber and sample from the apical chamber.
-
-
Quantification:
-
Determine the concentration of the compound in the samples using LC-MS/MS.
-
-
Calculate Apparent Permeability (Papp):
-
Calculate the Papp value for both A-B and B-A directions using the rate of appearance of the compound in the receiver chamber, the initial concentration, the surface area of the membrane, and the incubation time.
-
-
Calculate Efflux Ratio:
-
Divide the Papp (B-A) by the Papp (A-B) to determine the efflux ratio.
-
Mandatory Visualizations
Signaling Pathways
Caption: this compound analog signaling pathway.
Experimental Workflow
Caption: Workflow for troubleshooting poor cell permeability.
Logical Relationships
Caption: Logical relationships in overcoming poor permeability.References
UF010 Technical Support Center: Aqueous Solution Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with UF010 precipitation in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a selective inhibitor of class I Histone Deacetylases (HDACs), particularly HDAC1, HDAC2, and HDAC3.[1][2][3][4] It is a valuable tool in cancer research and neuroinflammation studies due to its ability to induce changes in protein acetylation and gene expression, leading to the activation of tumor suppressor pathways and reduction of inflammation.[1][5]
Q2: What are the basic solubility properties of this compound?
This compound is a hydrophobic compound, meaning it has poor solubility in water.[2][3][6] It is, however, soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol (EtOH).[1][2][4][6]
Q3: What is the recommended solvent for creating a stock solution of this compound?
The recommended solvent for creating a high-concentration stock solution of this compound is anhydrous (dry) DMSO.[1][2] Water absorption by DMSO can reduce the solubility of this compound, so it is crucial to use a fresh, high-quality solvent.[2]
Q4: Can I store this compound stock solutions?
Yes, this compound stock solutions in DMSO can be stored. For short-term storage (days to weeks), 4°C is suitable. For long-term storage (months to years), it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2][3]
Troubleshooting Guide for this compound Precipitation
Issue 1: Precipitate forms immediately upon diluting DMSO stock solution into aqueous buffer (e.g., PBS, cell culture media).
This is a common issue known as "crashing out," which occurs when a compound that is soluble in a high concentration of an organic solvent is rapidly introduced into an aqueous environment where it is poorly soluble.
Root Causes:
-
Rapid Change in Solvent Polarity: The abrupt shift from a non-polar solvent (DMSO) to a polar solvent (aqueous buffer) causes the hydrophobic this compound to aggregate and precipitate.
-
Insufficient Final DMSO Concentration: The final concentration of DMSO in the aqueous solution may be too low to keep this compound dissolved.
-
High this compound Concentration: The target final concentration of this compound in the aqueous solution may exceed its solubility limit under those conditions.
Solutions:
-
Stepwise Dilution: Instead of adding a small volume of highly concentrated stock directly to a large volume of aqueous buffer, perform serial dilutions. This gradual change in solvent polarity can help keep the compound in solution.
-
Optimize Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells (typically >0.5%), a sufficient amount is necessary to maintain solubility. Determine the maximum tolerable DMSO concentration for your specific cell line or experiment and adjust your dilution scheme to stay within that limit while maximizing this compound solubility.
-
Pre-mix Buffer with DMSO: Before adding the this compound stock, add a volume of pure DMSO to your aqueous buffer to raise the initial organic solvent concentration. Then, add the this compound stock solution to this pre-mixed buffer.
-
Vortexing/Mixing: Ensure rapid and thorough mixing of the solution as you add the this compound stock to the aqueous buffer. This can help to disperse the compound quickly and prevent localized high concentrations that are prone to precipitation.
Issue 2: The this compound solution is initially clear but a precipitate forms over time.
Root Causes:
-
Temperature Fluctuations: Changes in temperature can affect the solubility of this compound. A solution prepared at room temperature may precipitate when moved to a colder environment (e.g., 4°C).
-
pH Shift: The pH of the buffer can influence the charge state of a compound, which in turn can affect its solubility.
-
Interaction with Buffer Components: Certain salts or other components in the aqueous buffer may interact with this compound, leading to the formation of an insoluble complex.
Solutions:
-
Maintain Constant Temperature: Prepare and use the this compound working solution at a consistent temperature. If experiments are conducted at 37°C, consider making the final dilution at this temperature.
-
pH Optimization: If possible, test the solubility of this compound in a range of pH values to determine the optimal pH for your experiment.
-
Buffer Screening: If precipitation persists, try using a different buffer system.
-
Use of Co-solvents and Surfactants: For challenging applications, especially in vivo studies, a formulation containing co-solvents and surfactants can significantly improve solubility and stability.
Data Presentation: this compound Solubility
| Solvent | Reported Solubility | Source |
| Water | Insoluble | [2][3][6] |
| DMSO | ≥ 54 mg/mL (199.15 mM) | [2] |
| DMSO | 75 mg/mL (276.6 mM) | [1] |
| Ethanol | ≥ 20.85 mg/mL | [6] |
| Aqueous Formulation* | ≥ 2.5 mg/mL (9.22 mM) | [5] |
*A specific formulation protocol, not a simple aqueous solution.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO.
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation of moisture.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher as per solubility data).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) and sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
-
Protocol 2: Preparation of an Aqueous Working Solution for In Vitro Assays
-
Materials: this compound DMSO stock solution, cell culture medium or desired aqueous buffer.
-
Procedure (Stepwise Dilution):
-
Determine the final desired concentration of this compound and the maximum tolerable final DMSO concentration for your experiment (e.g., 0.1%).
-
Perform an intermediate dilution of the DMSO stock solution into the cell culture medium. For example, dilute the 10 mM stock 1:10 in media to create a 1 mM intermediate solution.
-
Add the appropriate volume of the intermediate solution to your final experimental volume to reach the target concentration. Ensure thorough mixing during this step.
-
Always include a vehicle control in your experiments containing the same final concentration of DMSO as the this compound-treated samples.
-
Protocol 3: Formulation for Enhanced Aqueous Solubility (e.g., for in vivo studies)
This protocol is adapted from a commercially available formulation and is intended to create a stable solution for administration.
-
Materials: this compound, DMSO, PEG300, Tween-80, Saline (0.9% NaCl).
-
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a separate tube, add 400 µL of PEG300.
-
Add 100 µL of the this compound DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to the mixture to bring the total volume to 1 mL. Mix thoroughly. This will result in a clear solution with a this compound concentration of 2.5 mg/mL.[5]
-
Visualizations
References
Buffering considerations for UF010 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using UF010 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of class I histone deacetylases (HDACs).[1][2] It functions as a competitive inhibitor with a fast-on/slow-off binding mechanism to the HDAC active site.[3][4] By inhibiting class I HDACs, this compound leads to an accumulation of acetylated histones and other proteins, which in turn alters gene expression.[3] This can result in the activation of tumor suppressor pathways and the inhibition of oncogenic pathways, ultimately leading to the suppression of cancer cell proliferation.[3][4][5]
Q2: In which solvents is this compound soluble?
This compound is readily soluble in organic solvents such as DMSO, ethanol, and DMF.[1][6] It is poorly soluble in water.[1] For most in vitro and cell-based assays, it is recommended to prepare a concentrated stock solution in 100% DMSO.[1][2]
Q3: What is the recommended storage condition for this compound?
This compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] Stock solutions prepared in a solvent can be stored at -80°C for up to a year.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solutions into smaller volumes.[1]
Q4: What are the IC50 values of this compound against different HDACs?
The inhibitory potency of this compound against various HDAC isoforms is summarized in the table below.
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 0.5 |
| HDAC2 | 0.1 |
| HDAC3 | 0.06 |
| HDAC8 | 1.5 |
| HDAC6 | 9.1 |
| HDAC10 | 15.3 |
| Data sourced from Selleck Chemicals.[1] |
Troubleshooting Guides
Problem: this compound is precipitating out of solution upon dilution in my aqueous buffer.
Answer: This is a common issue due to the low aqueous solubility of this compound.[1] Here are several steps to troubleshoot this problem:
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in your assay is sufficient to maintain this compound solubility, typically between 0.1% and 1%. However, always check the tolerance of your specific assay or cell line to DMSO.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This gradual decrease in solvent concentration can help prevent precipitation.
-
Vortexing/Mixing: Ensure thorough mixing by vortexing immediately after each dilution step.
-
Pre-warming Buffer: Pre-warming the aqueous buffer to the experimental temperature (e.g., 37°C) before adding the this compound solution can sometimes improve solubility.
-
Buffer Composition: Certain buffer components can affect the solubility of small molecules. If possible, test different buffer systems. For in vitro HDAC assays, a common buffer is 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.
Problem: I am not observing the expected biological activity of this compound in my cell-based assay.
Answer: Several factors could contribute to a lack of activity. Consider the following:
-
Compound Stability: this compound has a reported half-life of 15.8 hours in cell culture medium containing 10% fetal bovine serum.[1] For longer experiments, you may need to replenish the compound.
-
Cellular Uptake: While this compound is cell-permeable, its uptake can vary between cell lines. You may need to optimize the concentration and incubation time.
-
Presence of Serum: Proteins in fetal bovine serum (FBS) can bind to small molecules and reduce their effective concentration. If your assay allows, you could try reducing the serum percentage or using a serum-free medium during the treatment period.
-
Incorrect Buffer pH: The pH of your culture medium should be stable and within the optimal physiological range (typically 7.2-7.4). pH shifts can affect both the compound's stability and cellular processes.
Problem: My in vitro HDAC assay results are inconsistent.
Answer: For in vitro assays, consistency is key. Here are some potential sources of variability:
-
Buffer Preparation: Ensure your assay buffer is prepared consistently, with accurate pH and salt concentrations. A recommended buffer for HDAC assays is 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.
-
Enzyme Activity: The activity of your recombinant HDAC enzyme can vary between batches and with storage conditions. Always include appropriate positive and negative controls in your experiments.
-
Substrate Concentration: Use a substrate concentration that is appropriate for the specific HDAC enzyme and the assay format.
-
Pipetting Accuracy: Due to the high potency of this compound, accurate pipetting of small volumes is critical. Use calibrated pipettes and appropriate tips.
Data Summary
This compound Solubility
| Solvent | Solubility |
| DMSO | ≥ 100 mg/mL |
| Ethanol | 54 mg/mL |
| DMF | 30 mg/mL |
| Water | Insoluble |
| Ethanol:PBS (pH 7.2) (1:7) | 0.1 mg/mL |
| Data compiled from multiple sources.[1][6] |
Experimental Protocols
In Vitro HDAC Activity Assay
This protocol is a general guideline for measuring the inhibitory activity of this compound against a purified HDAC enzyme.
1. Reagents and Buffers:
-
HDAC Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.
-
This compound Stock Solution: 10 mM in 100% DMSO.
-
Recombinant HDAC Enzyme: (e.g., HDAC1, HDAC2, or HDAC3)
-
Fluorogenic HDAC Substrate: (e.g., Boc-Lys(Ac)-AMC)
-
Developer Solution: (e.g., Trichostatin A and Trypsin in assay buffer)
2. Procedure:
-
Prepare serial dilutions of the this compound stock solution in HDAC assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
In a 96-well black plate, add the diluted this compound solutions. Include wells for a no-inhibitor control (buffer with DMSO) and a no-enzyme control.
-
Add the diluted recombinant HDAC enzyme to all wells except the no-enzyme control.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the reaction by adding the developer solution to all wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Read the fluorescence on a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC-based substrates).
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Visualizations
Caption: Experimental workflow for preparing and using this compound solutions.
Caption: this compound signaling pathway in cancer cells.
References
- 1. Evaluation of Histone Deacetylase Inhibitors as Therapeutics for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic Tuning of HDAC Inhibitors Affords Potent Inducers of Progranulin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. 2.2. Histone deacetylase inhibition assays [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Negative Control Experiments for UF010 Studies
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on designing and troubleshooting negative control experiments for studies involving UF010, a selective class I histone deacetylase (HDAC) inhibitor. Properly designed negative controls are critical for validating the specificity of this compound's effects and avoiding misinterpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of a negative control in this compound experiments?
A negative control is essential to demonstrate that the observed effects are due to the specific inhibition of HDACs by this compound and not due to other factors.[1] These factors can include the solvent (vehicle) used to dissolve this compound, off-target effects of the compound, or general stress on the experimental system. An ideal negative control should be an inactive version of the molecule or the vehicle alone.
Q2: What is the most appropriate vehicle control for this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO). Therefore, the primary negative control is the vehicle itself—DMSO at the same final concentration used for this compound treatment. This ensures that any observed effects are not due to DMSO's inherent biological activity.
Q3: Is a vehicle control always sufficient as a negative control?
While essential, a vehicle control may not be sufficient to account for all potential non-specific effects. A more rigorous negative control is a structurally similar but biologically inactive analog of this compound. This type of control helps to distinguish between effects caused by the specific chemical scaffold of this compound versus its HDAC-inhibiting activity.
Q4: Where can I find information on inactive analogs of this compound?
Structure-activity relationship (SAR) studies of this compound and its analogs can provide insights into compounds with reduced or no HDAC inhibitory activity. For instance, modifications to the benzoylhydrazide scaffold of this compound have been shown to impact its inhibitory potency. Researchers can refer to medicinal chemistry literature for such analogs or synthesize a variant with a modification known to abolish activity.
Q5: How can I control for potential off-target effects of this compound?
Controlling for off-target effects is crucial for validating that the observed phenotype is a direct result of class I HDAC inhibition. Strategies include:
-
Using a structurally related inactive compound: As mentioned, this helps to rule out effects related to the chemical structure itself.
-
Rescue experiments: If this compound's effect is due to the inhibition of a specific HDAC, it might be possible to "rescue" the phenotype by expressing a form of the HDAC that is resistant to this compound.
-
Knockdown/knockout studies: Comparing the effects of this compound in cells with and without the target HDAC (e.g., using siRNA or CRISPR) can confirm the target dependency of the observed phenotype.
Troubleshooting Guides
Problem 1: High background or non-specific effects are observed in my in vitro assays.
-
Possible Cause: The concentration of the vehicle (e.g., DMSO) may be too high, causing cellular stress or toxicity.
-
Solution: Ensure the final concentration of DMSO is consistent across all treatment groups and is kept at a low, non-toxic level (typically ≤ 0.1%).
-
-
Possible Cause: The this compound compound may have off-target effects at the concentration used.
-
Solution: Perform a dose-response experiment to determine the lowest effective concentration of this compound. Compare the results with a structurally similar, inactive analog to see if the non-specific effects persist.
-
Problem 2: Inconsistent results between experiments.
-
Possible Cause: Variability in cell culture conditions or reagent preparation.
-
Solution: Standardize all experimental parameters, including cell passage number, seeding density, and media composition. Prepare fresh dilutions of this compound and controls for each experiment.
-
-
Possible Cause: Degradation of the this compound compound.
-
Solution: Store this compound according to the manufacturer's instructions, typically as a stock solution in DMSO at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Problem 3: The negative control (inactive analog) shows some biological activity.
-
Possible Cause: The "inactive" analog may retain some residual activity against HDACs or have its own off-target effects.
-
Solution: Characterize the activity of the negative control analog in a direct enzymatic assay to confirm its lack of HDAC inhibition. If it has off-target effects, consider synthesizing or obtaining a different analog.
-
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound against various HDAC isoforms, highlighting its selectivity for class I HDACs. This data is crucial for designing experiments with appropriate concentrations to achieve selective inhibition.
| Target | IC50 (nM) |
| HDAC1 | 0.5 |
| HDAC2 | 0.1 |
| HDAC3 | 0.06 |
| HDAC8 | 1.5 |
| HDAC6 | 9100 |
| HDAC10 | 15300 |
Data compiled from publicly available sources.
Experimental Protocols
In Vitro Negative Control Protocol: Cell-Based Assay
This protocol outlines the use of a vehicle control in a typical cell-based experiment with this compound.
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the this compound stock solution in culture medium to achieve the final desired concentrations.
-
Prepare a vehicle control by adding the same volume of DMSO used for the highest concentration of this compound to the culture medium.
-
-
Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assay: Perform the desired downstream analysis, such as a cell viability assay, western blot for histone acetylation, or gene expression analysis.
In Vivo Negative Control Protocol: Animal Studies
This protocol describes the use of a vehicle control in an animal study with this compound.
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign animals to different treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Formulation Preparation:
-
Prepare the this compound formulation for injection (e.g., in a solution of DMSO, Cremophor EL, and saline).
-
Prepare the vehicle control formulation with the same components and ratios, excluding this compound.
-
-
Administration: Administer the this compound formulation or the vehicle control to the animals according to the planned dosing schedule and route of administration (e.g., intraperitoneal injection).
-
Monitoring: Monitor the animals for any signs of toxicity or changes in behavior.
-
Endpoint Analysis: At the end of the study, collect tissues or blood samples for downstream analysis (e.g., tumor growth measurement, biomarker analysis).
Visualizations
Caption: this compound inhibits Class I HDACs, leading to increased acetylation and altered gene expression.
Caption: Workflow for using negative controls in this compound experiments to validate specificity.
Caption: Logical relationship of negative controls in isolating the specific effects of this compound.
References
Validation & Comparative
A Head-to-Head Showdown: Unraveling the Efficacy of HDAC Inhibitors UF010 and MS-275
For Immediate Release
In the dynamic landscape of epigenetic drug discovery, two prominent histone deacetylase (HDAC) inhibitors, UF010 and MS-275 (Entinostat), have emerged as significant contenders in the quest for novel cancer therapeutics. Both compounds target Class I HDAC enzymes, crucial regulators of gene expression implicated in tumor growth and survival. This comprehensive guide provides a detailed comparison of the efficacy of this compound and MS-275, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
At a Glance: Key Efficacy Parameters
| Parameter | This compound | MS-275 (Entinostat) |
| Primary Target | Class I HDACs | Class I HDACs |
| Potency | Higher potency observed in some cancer cell lines (e.g., 5-fold more potent in liver and colon cancer cells)[1] | Potent, with efficacy demonstrated across various cancer types |
| Mechanism of Action | Inhibition of Class I HDACs, leading to hyperacetylation of histones and other proteins, activation of tumor suppressor pathways, and inhibition of oncogenic pathways.[1] | Inhibition of HDAC1 and HDAC3, leading to accumulation of acetylated histones, induction of p21WAF1/CIP1, cell cycle arrest, and apoptosis.[2][3] |
| In Vitro Efficacy | Potent anti-proliferative activity against a diverse panel of cancer cell lines.[1] | Demonstrated anti-proliferative and pro-apoptotic effects in numerous cancer cell lines.[2][3][4] |
| In Vivo Efficacy | Shown to have anti-tumor therapeutic efficacy in a 4T1-Luc tumor-bearing mouse model.[5] | Strong in vivo anti-tumor activity in various human tumor xenograft models, including colon, prostate, and pediatric solid tumors.[2][4][6] |
Delving Deeper: Quantitative Analysis of Inhibitory Activity
The inhibitory potency of this compound and MS-275 against specific HDAC isoforms and various cancer cell lines is a critical determinant of their therapeutic potential. The following tables summarize key quantitative data from published studies.
Table 1: Comparative Inhibition of Class I HDAC Isoforms (IC50 values)
| HDAC Isoform | This compound (nM) | MS-275 (µM) |
| HDAC1 | 0.5 | 0.51 |
| HDAC2 | 0.1 | - |
| HDAC3 | 0.06 | 1.7 |
Data for this compound sourced from Selleck Chemicals. Data for MS-275 sourced from Selleck Chemicals. A lower IC50 value indicates greater potency.
Table 2: Anti-Proliferative Activity in Cancer Cell Lines (IC50 values)
| Cell Line | Cancer Type | This compound (µM) | MS-275 (µM) |
| HCT116 | Colon Cancer | 11.2 | 2.1 |
| A2780 | Ovarian Cancer | - | 0.0415 |
| Calu-3 | Lung Cancer | - | 0.195 |
| HL-60 | Leukemia | - | 0.212 |
| K562 | Leukemia | - | 0.589 |
| 4T1 | Breast Cancer | 8.40 | - |
| A549 | Lung Cancer | 20.81 | - |
| MCF-7 | Breast Cancer | 17.93 | - |
| B16F10 | Melanoma | 2.41 | - |
IC50 values for this compound and MS-275 in HCT116 cells are from a direct comparative study.[7] Other IC50 values are from various sources and may not be directly comparable due to different experimental conditions.[2][5]
Unraveling the Molecular Mechanisms: Signaling Pathways
Both this compound and MS-275 exert their anti-cancer effects by modulating critical signaling pathways that control cell cycle progression, apoptosis, and gene expression.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the efficacy of this compound and MS-275.
Cell Viability Assay (MTT Assay)
Objective: To determine the concentration-dependent effect of this compound and MS-275 on the proliferation of cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or MS-275 (e.g., 0.01 to 100 µM) for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined by non-linear regression analysis.
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound or MS-275.
-
Cell Treatment: Cells are treated with the desired concentrations of this compound or MS-275 for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in Annexin V binding buffer, followed by the addition of FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound and MS-275 on cell cycle distribution.
-
Cell Treatment: Cells are treated with the compounds for the desired time.
-
Cell Fixation: Harvested cells are washed with PBS and fixed in cold 70% ethanol overnight at -20°C.
-
RNAse Treatment: The fixed cells are washed and treated with RNase A to degrade RNA.
-
PI Staining: Propidium Iodide is added to stain the cellular DNA.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is quantified.
Western Blot Analysis
Objective: To detect changes in the expression and post-translational modification of key proteins involved in the mechanism of action of this compound and MS-275.
-
Protein Extraction: Cells are treated with the compounds, and total protein is extracted using a lysis buffer.
-
Protein Quantification: The protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., acetylated-Histone H3, p21, β-actin).
-
Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Both this compound and MS-275 are potent Class I HDAC inhibitors with significant anti-cancer properties. Direct comparative data suggests that this compound may exhibit superior potency in certain cancer cell lines.[1] MS-275, being more extensively studied, has a well-characterized mechanism of action involving the induction of p21 and modulation of key signaling pathways. The choice between these inhibitors for research or therapeutic development will depend on the specific cancer type, the desired molecular endpoint, and the tolerability profile. Further head-to-head in vivo comparative studies are warranted to fully elucidate the relative therapeutic potential of these promising epigenetic modulators.
References
- 1. Apoptosis Protocols | USF Health [health.usf.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aliivibrio fischeri - Wikipedia [en.wikipedia.org]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of HDAC Inhibitors UF010 and SAHA (Vorinostat) in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the histone deacetylase (HDAC) inhibitors UF010 and SAHA (Vorinostat), focusing on their performance in cancer cell lines. The information presented is supported by experimental data to assist researchers in making informed decisions for their studies.
Introduction
Histone deacetylase inhibitors are a promising class of anti-cancer agents that function by altering the epigenetic landscape of tumor cells, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth. SAHA (Vorinostat) is a well-established pan-HDAC inhibitor, targeting multiple HDAC enzymes. In contrast, this compound is a more recently identified, potent, and selective inhibitor of class I HDACs. This guide will delve into a head-to-head comparison of their mechanisms of action, efficacy in various cancer cell lines, and the signaling pathways they modulate.
Mechanism of Action and Target Selectivity
SAHA (Vorinostat) is a pan-HDAC inhibitor, meaning it inhibits a broad range of HDAC enzymes, including both class I and class II HDACs. This broad activity can lead to widespread changes in gene expression.
This compound, on the other hand, is a selective inhibitor of class I HDACs, specifically HDAC1, HDAC2, and HDAC3. This selectivity may offer a more targeted therapeutic approach with potentially fewer off-target effects.
Table 1: Comparison of IC50 Values for HDAC Isoforms
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) | HDAC10 (nM) |
| This compound | 0.5 | 0.1 | 0.06 | 9.1 | 1.5 | 15.3 |
| SAHA (Vorinostat) | ~10 | - | ~20 | - | - | - |
Comparative Efficacy in Cancer Cell Lines
Direct comparative studies have demonstrated distinct effects of this compound and SAHA on cancer cell lines.
Cell Viability and Cytotoxicity
Both this compound and SAHA have been shown to reduce the viability of various cancer cell lines. However, their potency can vary depending on the cell type.
Table 2: Comparative IC50 Values for Cell Viability in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound (µM) | SAHA (Vorinostat) (µM) |
| HCT116 | Colon Cancer | 11.2 | 1.2 |
| A549 | Lung Cancer | 20.81 | - |
| MCF-7 | Breast Cancer | 17.93 | 0.75 |
| 4T1 | Breast Cancer | 8.40 | - |
| B16F10 | Melanoma | 2.41 | - |
| DU145 | Prostate Cancer | - | ~4 (at 48h) |
| PC-3 | Prostate Cancer | - | ~5 (at 48h) |
| LNCaP | Prostate Cancer | - | 2.5 - 7.5 |
Note: A direct comparison of IC50 values across a wide range of cell lines in a single study is limited. The data is compiled from multiple sources.
Cell Cycle Analysis
A key mechanism of action for HDAC inhibitors is the induction of cell cycle arrest. Comparative analysis in MDA-MB-231 breast cancer cells revealed different effects of this compound and SAHA on cell cycle progression. This compound primarily induced a G1/S phase arrest in a dose-dependent manner. In contrast, SAHA at a lower concentration (1 µM) also inhibited the G1/S transition, but at a higher concentration (10 µM), it caused a significant G2/M block.
Table 3: Effect of this compound and SAHA on Cell Cycle Distribution in MDA-MB-231 Cells (24h treatment)
| Treatment | % of Cells in G1 | % of Cells in S | % of Cells in G2/M |
| Control (DMSO) | ~50% | ~30% | ~20% |
| This compound (1 µM) | Increased | Decreased | No significant change |
| This compound (10 µM) | Markedly Increased | Markedly Decreased | No significant change |
| SAHA (1 µM) | Increased | Decreased | No significant change |
| SAHA (10 µM) | No significant change | Decreased | Markedly Increased |
Cell Migration
The effect of this compound and SAHA on cancer cell migration was also assessed in MDA-MB-231 cells using a wound healing assay. This compound was found to significantly inhibit cell migration at a concentration of 1 µM. Interestingly, SAHA did not show a significant effect on cell migration in this particular experiment.
Signaling Pathways
This compound Signaling
This compound has been reported to activate tumor suppressor pathways and inhibit oncogenic pathways. While the specific pathways are still under extensive investigation, its selective inhibition of class I HDACs suggests a more targeted impact on gene expression compared to pan-HDAC inhibitors.
Caption: this compound Signaling Pathway.
SAHA (Vorinostat) Signaling
SAHA's pan-HDAC inhibition leads to the modulation of a broader range of signaling pathways. Studies have implicated its involvement in the T-cell receptor (TCR) signaling, MAPK, and JAK-STAT pathways. It can also induce both intrinsic and extrinsic apoptotic pathways.
Caption: SAHA Signaling Pathway.
Experimental Protocols
Detailed experimental protocols are crucial for replicating and building upon existing research. Below are generalized protocols for the key experiments cited in the comparison of this compound and SAHA.
Cell Viability (MTT) Assay
Caption: Cell Viability Assay Workflow.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound or SAHA (and a vehicle control, e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Cell Cycle Analysis by Flow Cytometry
Caption: Cell Cycle Analysis Workflow.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, SAHA, or a vehicle control for the desired time (e.g., 24 hours).
-
Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.
Wound Healing (Scratch) Assay
Caption: Wound Healing Assay Workflow.
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to full confluency.
-
Scratch: Create a "wound" or scratch in the cell monolayer using a sterile pipette tip.
-
Washing: Gently wash the cells with PBS to remove detached cells.
-
Treatment: Add fresh media containing the desired concentrations of this compound, SAHA, or a vehicle control.
-
Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.
-
Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.
Western Blotting for Histone Acetylation
Caption: Western Blot Workflow.
-
Cell Treatment and Lysis: Treat cells with this compound, SAHA, or a vehicle control. Lyse the cells in a suitable buffer and determine the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3) or other proteins of interest.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion
Both this compound and SAHA (Vorinostat) are effective inhibitors of HDACs with demonstrated anti-cancer activity. The key difference lies in their selectivity, with this compound targeting class I HDACs and SAHA acting as a pan-HDAC inhibitor. This difference in selectivity translates to distinct effects on cell cycle progression and cell migration, as demonstrated in comparative studies. The choice between these two inhibitors will depend on the specific research question, the cancer type being investigated, and whether a targeted or broad-spectrum HDAC inhibition is desired. The provided data and protocols serve as a guide for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of these compounds.
A Comparative Guide to HDAC Inhibitors: UF010 vs. Trichostatin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent histone deacetylase (HDAC) inhibitors: UF010 and Trichostatin A (TSA). By examining their selectivity, biological effects, and the experimental data supporting these observations, this document aims to equip researchers with the necessary information to make informed decisions for their specific research applications.
At a Glance: Key Differences
| Feature | This compound | Trichostatin A (TSA) |
| HDAC Selectivity | Selective for Class I HDACs | Pan-HDAC inhibitor (Classes I and II) |
| Primary Effects | Inhibition of cancer cell proliferation, induction of histone acetylation, activation of tumor suppressor pathways | Induction of cell cycle arrest, apoptosis, and differentiation |
| Known Characteristics | Features a novel benzoylhydrazide scaffold | Well-established, naturally derived antifungal antibiotic |
Selectivity and Potency: A Quantitative Comparison
The inhibitory activity of this compound and Trichostatin A against various HDAC isoforms is a critical determinant of their biological effects. The following tables summarize the available IC50 data, providing a quantitative measure of their potency and selectivity.
Table 1: Inhibitory Concentration (IC50) of this compound against HDAC Isoforms
| HDAC Isoform | IC50 (µM) |
| HDAC1 | 0.5 |
| HDAC2 | 0.1 |
| HDAC3 | 0.06 |
| HDAC8 | 1.5 |
| HDAC6 | 9.1 |
| HDAC10 | 15.3 |
Data sourced from multiple commercial suppliers and research articles.
Table 2: Inhibitory Concentration (IC50) of Trichostatin A against HDAC Isoforms
| HDAC Isoform | IC50 (nM) |
| HDAC1 | ~20 |
| HDAC3 | ~20 |
| HDAC4 | ~20 |
| HDAC6 | ~20 |
| HDAC10 | ~20 |
Data indicates that TSA inhibits Class I and II HDACs with similar potency, generally in the low nanomolar range.[1]
Biological Effects and Supporting Data
Both this compound and TSA have demonstrated significant anti-cancer properties, albeit through potentially different primary mechanisms driven by their distinct selectivity profiles.
This compound: A Class I Selective Inhibitor
This compound's selectivity for Class I HDACs translates to specific effects on gene expression and cellular processes.
-
Inhibition of Cancer Cell Proliferation: this compound has been shown to inhibit the growth of a variety of cancer cell lines.[2]
-
Induction of Histone Acetylation: Treatment with this compound leads to the accumulation of acetylated histones, a hallmark of HDAC inhibition. This effect was consistently observed for histones H2B, H3, and H4.
-
Activation of Tumor Suppressor Pathways: Pathway analysis of gene expression data from cells treated with this compound revealed the activation of tumor suppressor pathways and the concurrent inhibition of oncogenic pathways.[3]
Table 3: Cytotoxicity of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| B16F10 | Melanoma | 2.41 |
| 4T1 | Breast Cancer | 8.40 |
| MCF-7 | Breast Cancer | 17.93 |
| A549 | Lung Cancer | 20.81 |
Data obtained from commercially available technical datasheets.[2]
Trichostatin A: A Pan-HDAC Inhibitor
As a pan-HDAC inhibitor, TSA exerts broad effects on the acetylation status of both histone and non-histone proteins, leading to a range of cellular outcomes.
-
Induction of Cell Cycle Arrest: TSA has been widely reported to cause cell cycle arrest at the G1 and G2/M phases in various cancer cell lines.[4]
-
Apoptosis Induction: TSA is a potent inducer of apoptosis in cancer cells, a key mechanism of its anti-tumor activity.
-
Modulation of Gene Expression: By inducing histone hyperacetylation, TSA alters chromatin structure, leading to changes in the expression of genes involved in cell cycle control, apoptosis, and differentiation.
Table 4: Effects of Trichostatin A on Cancer Cell Lines
| Cell Line | Cancer Type | Observed Effects |
| HepG2, Huh-7 | Hepatoma | Cell cycle arrest (G0/G1), apoptosis, hepatocyte differentiation[4] |
| YD-10B | Oral Squamous Carcinoma | Inhibition of proliferation, G2/M phase arrest, apoptosis[5] |
| BFTC-905, BFTC-909 | Urothelial Carcinoma | Inhibition of cell viability[6] |
Visualizing the Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: General mechanism of HDAC inhibition by this compound and TSA.
Caption: A typical experimental workflow for evaluating HDAC inhibitors.
Detailed Experimental Protocols
The following are representative protocols for key experiments cited in the evaluation of HDAC inhibitors.
Cell Viability (MTT) Assay
This protocol is used to assess the effect of HDAC inhibitors on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10³ cells per well and allow them to adhere overnight.[7]
-
Treatment: Treat the cells with various concentrations of this compound or TSA for the desired duration (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: Add 5 mg/ml of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[7]
-
Incubation: Incubate the plate at 37°C for 4 hours.[7]
-
Solubilization: Remove the supernatant and add 200 µl of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7] Cell viability is expressed as a percentage of the control (untreated) cells.
Western Blot for Histone Acetylation
This protocol is used to detect changes in the acetylation status of histones following treatment with HDAC inhibitors.
-
Cell Lysis: After treatment with this compound or TSA, harvest the cells and lyse them in a suitable lysis buffer to extract total protein or nuclear extracts.
-
Protein Quantification: Determine the protein concentration of each sample using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein on a high-percentage SDS-polyacrylamide gel to resolve the low molecular weight histones.[8]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane (0.2 µm pore size is recommended for histones).[9][8]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3) overnight at 4°C.[9]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[9] A loading control, such as an antibody against total histone H3 or β-actin, should be used to ensure equal protein loading.[10]
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle after treatment with an HDAC inhibitor.
-
Cell Treatment: Treat cells with the desired concentrations of this compound or TSA for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content of the cells.
-
Data Analysis: The resulting data is displayed as a histogram, where the different peaks represent cells in the G0/G1, S, and G2/M phases of the cell cycle. The percentage of cells in each phase can then be quantified.
Conclusion
This compound and Trichostatin A are both potent HDAC inhibitors with significant anti-cancer activities. The key distinction lies in their selectivity: this compound is a Class I selective inhibitor, while TSA is a pan-inhibitor targeting both Class I and Class II HDACs. This difference in selectivity likely underlies the nuances in their biological effects. Researchers should consider the specific HDAC isoforms relevant to their biological system of interest when choosing between these two compounds. The experimental protocols and comparative data presented in this guide provide a foundation for making such informed decisions and for designing future investigations into the therapeutic potential of these and other HDAC inhibitors.
References
- 1. Potent histone deacetylase inhibitors built from trichostatin A and cyclic tetrapeptide antibiotics including trapoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of HDAC Inhibitors with Benzoylhydrazide scaffold that Selectively Inhibit Class I HDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitor trichostatin A induces cell-cycle arrest/apoptosis and hepatocyte differentiation in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cell viability assay [bio-protocol.org]
- 8. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
Validating UF010's On-Target Effects: A Comparative Guide to Genetic Knockdowns
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the small molecule inhibitor UF010 and genetic knockdown techniques for validating the on-target effects of inhibiting class I histone deacetylases (HDACs). By presenting supporting experimental data, detailed protocols, and clear visual diagrams, this document serves as a comprehensive resource for researchers designing target validation studies.
Introduction to this compound and Target Validation
This compound is a novel benzoylhydrazide-based small molecule inhibitor that demonstrates high selectivity for class I HDACs, which play a crucial role in the epigenetic regulation of gene expression and are frequently dysregulated in cancer.[1][2] Validating that the biological effects of this compound are a direct consequence of inhibiting its intended targets is a critical step in its development as a potential therapeutic agent. Genetic knockdown, using techniques such as small interfering RNA (siRNA) and short hairpin RNA (shRNA), offers a complementary and powerful approach to mimic the on-target effects of a specific inhibitor by reducing the expression of the target protein.[3][4] This guide compares the phenotypic outcomes of this compound treatment with those of genetic knockdown of class I HDACs in the context of colorectal cancer, a disease where these enzymes are known to be important.
Comparative Analysis: this compound vs. Genetic Knockdown
The following tables summarize the quantitative data on the efficacy of this compound and the phenotypic effects of both this compound and genetic knockdown of class I HDACs, primarily in the HCT116 human colorectal carcinoma cell line.
Table 1: In Vitro Inhibitory Activity of this compound Against Class I HDACs
| Target | IC50 (µM) |
| HDAC1 | 0.5 |
| HDAC2 | 0.1 |
| HDAC3 | 0.06 |
| HDAC8 | 1.5 |
Data compiled from multiple sources.[2]
Table 2: Phenotypic Effects of this compound and Class I HDAC Genetic Knockdown in Colorectal Cancer Cells (HCT116)
| Treatment/Target | Effect on Cell Proliferation | Effect on Apoptosis | Effect on p21 Expression |
| This compound | Inhibition | Induction | Upregulation |
| HDAC1 Knockdown | Suppression[3] | Induction | Upregulation[5][6] |
| HDAC2 Knockdown | Suppression[3] | Not explicitly quantified | Not explicitly quantified |
| HDAC3 Knockdown | Inhibition[3] | Induction[3][7] | Indirectly implicated in p21 regulation |
Note: The data presented is a synthesis from multiple studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
Protocol 1: siRNA-Mediated Knockdown of HDAC1 in HCT116 Cells and Western Blot Analysis
1. Cell Culture and Seeding:
-
Culture HCT116 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed 2 x 10^5 cells per well in a 6-well plate 24 hours prior to transfection to achieve 50-60% confluency at the time of transfection.[8][9]
2. siRNA Transfection:
-
On the day of transfection, dilute 100 pmol of HDAC1-specific siRNA or a non-targeting control siRNA into 250 µL of Opti-MEM® I Reduced Serum Medium.
-
In a separate tube, dilute 5 µL of Lipofectamine® RNAiMAX Transfection Reagent into 250 µL of Opti-MEM®.
-
Combine the diluted siRNA and Lipofectamine® RNAiMAX, mix gently, and incubate for 5 minutes at room temperature.
-
Add the 500 µL siRNA-lipid complex to each well containing cells and medium.
-
Incubate the cells for 48-72 hours at 37°C.[8]
3. Western Blot Analysis:
-
After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HDAC1 (to confirm knockdown), p21, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: Lentiviral shRNA-Mediated Knockdown of HDAC3 in HCT116 Cells and qRT-PCR Analysis
1. Lentiviral Particle Production (optional, if not using pre-packaged virus):
-
Co-transfect HEK293T cells with a lentiviral vector encoding an shRNA targeting HDAC3 (or a non-targeting control) and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Collect the virus-containing supernatant 48 and 72 hours post-transfection, filter it through a 0.45 µm filter, and concentrate the viral particles if necessary.
2. Lentiviral Transduction:
-
Seed HCT116 cells in a 6-well plate as described in Protocol 1.
-
On the day of transduction, replace the medium with fresh medium containing 8 µg/mL of polybrene.
-
Add the lentiviral particles at a desired multiplicity of infection (MOI) to the cells.
-
Incubate for 24 hours, then replace the virus-containing medium with fresh complete medium.
-
After another 24 hours, begin selection by adding puromycin (the optimal concentration should be determined by a kill curve, typically 1-10 µg/mL for HCT116 cells).
-
Continue selection for 3-5 days, replacing the medium with fresh puromycin-containing medium every 2 days, until non-transduced cells are eliminated.
3. Quantitative Real-Time PCR (qRT-PCR) Analysis:
-
Isolate total RNA from the puromycin-selected cells using a suitable RNA extraction kit.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qRT-PCR using a SYBR Green-based master mix with primers specific for HDAC3 (to confirm knockdown), p21, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
The cycling conditions are typically an initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
Analyze the relative gene expression using the ΔΔCt method.
Visualizing the Molecular Landscape
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Class I HDAC signaling pathway and points of intervention.
Caption: Experimental workflow for validating on-target effects.
Caption: Logical comparison of this compound and genetic knockdown.
Conclusion
Both this compound and genetic knockdown approaches serve as indispensable tools for validating the on-target effects of class I HDAC inhibition. This compound offers the advantage of dose-dependent and reversible inhibition, which is more analogous to a therapeutic intervention. Conversely, genetic knockdowns provide a high degree of target specificity, offering a crucial benchmark for the on-target-driven phenotypic effects. The concordance of phenotypic outcomes, such as decreased cell proliferation and induction of apoptosis, between this compound treatment and knockdown of its specific HDAC targets, strongly supports the on-target mechanism of action for this promising small molecule inhibitor. For robust target validation, a combinatorial approach, leveraging the strengths of both methodologies, is highly recommended.
References
- 1. Negative regulation of HDAC3 transcription by histone acetyltransferase TIP60 in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced apoptosis of HCT116 colon cancer cells treated with extracts from Calotropis gigantea stem bark by starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Histone deacetylase 3 overexpression in human cholangiocarcinoma and promotion of cell growth via apoptosis inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Incompatible effects of p53 and HDAC inhibition on p21 expression and cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lactylation of HDAC1 Confers Resistance to Ferroptosis in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
UF010: A Potent Player in the Landscape of Benzamide HDAC Inhibitors
In the realm of epigenetic modulators, Histone Deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics, particularly in oncology. Among these, the benzamide class of HDAC inhibitors is distinguished by its unique chemical scaffold and selective inhibition profiles. This guide provides a comparative analysis of the novel benzamide HDAC inhibitor, UF010, against other well-characterized benzamide inhibitors, offering insights into its potency and potential therapeutic advantages for researchers, scientists, and drug development professionals.
Potency Profile: this compound in Comparison
This compound has demonstrated potent inhibitory activity, particularly against Class I HDAC enzymes.[1][2][3] Its efficacy, as measured by the half-maximal inhibitory concentration (IC50), positions it as a significant compound for further investigation. A comparative summary of the IC50 values for this compound and other prominent benzamide HDAC inhibitors is presented below. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
| Inhibitor | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) | HDAC10 (nM) |
| This compound | 0.5[2] | 0.1[2] | 0.06[2] | 9.1[2] | 1.5[1][2] | 15.3[2] |
| Entinostat (MS-275) | 510[4][5] | - | 1700[4][5] | >100,000 | >100,000 | >100,000 |
| Mocetinostat (MGCD0103) | 100 | 200 | 1000 | >10,000 | - | - |
| Chidamide | 95 | 160 | 67 | - | - | - |
| Tacedinaline (CI-994) | 850 | - | >10,000 | - | - | - |
Data for Mocetinostat, Chidamide, and Tacedinaline are compiled from various sources and are intended for approximate comparison.
As the data indicates, this compound exhibits nanomolar to sub-nanomolar potency against HDAC1, HDAC2, and HDAC3, suggesting a strong selectivity for Class I HDACs.[2] In laboratory studies, this compound was found to be significantly more potent than Entinostat (MS-275) when tested on liver and colon cancer cells.[6]
Mechanism of Action and Cellular Effects
This compound functions as a competitive inhibitor of HDAC enzymes, binding to the substrate pocket of the catalytic core.[7] This inhibition leads to the accumulation of acetylated histones (H2B, H3, and H4) and non-histone proteins, such as the tumor suppressor p53.[1] The hyperacetylation of these proteins alters gene expression, leading to the activation of tumor suppressor pathways and the concurrent inhibition of several oncogenic pathways.[8] This mode of action ultimately results in the suppression of cancer cell proliferation.[1][3]
Signaling Pathway: HDAC Inhibition and p53 Activation
The inhibition of Class I HDACs by benzamide inhibitors like this compound has a significant impact on cellular signaling pathways that regulate cell cycle and apoptosis. One of the key non-histone targets of HDACs is the tumor suppressor protein p53.[9] Deacetylation by HDACs can negatively regulate p53's transcriptional activity. By inhibiting HDACs, this compound promotes the acetylation of p53, leading to its activation. Activated p53 can then upregulate the expression of target genes such as p21, a cyclin-dependent kinase inhibitor that mediates cell cycle arrest.[10]
Caption: this compound inhibits HDACs, leading to p53 acetylation and activation, which in turn induces p21 expression and cell cycle arrest.
Experimental Protocols
The potency of HDAC inhibitors like this compound is typically determined using an in vitro HDAC activity assay. A common method is a fluorometric assay, which provides a sensitive and high-throughput means of measuring enzyme activity.
In Vitro HDAC Activity Assay (Fluorometric)
Objective: To determine the IC50 value of a test compound (e.g., this compound) against a specific HDAC isoform.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)
-
Fluorogenic HDAC substrate (e.g., a peptide with an acetylated lysine coupled to a fluorophore)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)[2]
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
Test compound (this compound) and a known HDAC inhibitor as a positive control (e.g., Trichostatin A)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound and the positive control in assay buffer. Prepare the HDAC enzyme and substrate solutions to the desired concentrations in assay buffer.
-
Reaction Setup: To the wells of a 96-well plate, add the assay buffer, the test compound at various concentrations (or vehicle control), and the HDAC enzyme solution.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Development: Stop the enzymatic reaction and initiate the development step by adding the developer solution to each well. The developer contains a protease that specifically cleaves the deacetylated substrate, releasing the fluorophore.
-
Fluorescence Measurement: Incubate the plate at room temperature for a short period (e.g., 10-20 minutes) to allow for the development of the fluorescent signal. Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).[11]
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme) from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
This experimental workflow allows for the precise determination of the inhibitory potency of compounds like this compound against specific HDAC isoforms, providing crucial data for comparative analysis and further drug development efforts.
Caption: Workflow for determining the IC50 of an HDAC inhibitor using a fluorometric assay.
References
- 1. Identification of HDAC Inhibitors with Benzoylhydrazide scaffold that Selectively Inhibit Class I HDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medkoo.com [medkoo.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Compound that reins in cancer cells found by research team - UF Health [ufhealth.org]
- 9. Histone deacetylase inhibitors suppress mutant p53 transcription via histone deacetylase 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abcam.com [abcam.com]
Unveiling UF010: A Comparative Analysis of a Novel HDAC Inhibitor Across Diverse Cancer Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the preclinical performance of UF010, a novel histone deacetylase (HDAC) inhibitor, with other established HDAC inhibitors. This document synthesizes available experimental data to objectively evaluate its efficacy and mechanism of action in various cancer models.
This compound, a compound characterized by a unique benzoylhydrazide scaffold, has emerged as a selective inhibitor of class I histone deacetylases (HDACs), enzymes frequently dysregulated in cancer.[1] Its mode of action involves competitive binding to the HDAC active site, leading to the accumulation of acetylated histones and other proteins, thereby modulating gene expression to suppress tumor growth.[1] Preclinical studies have demonstrated its potential in a range of cancer types, showcasing its ability to activate tumor suppressor pathways while concurrently inhibiting oncogenic signaling cascades.[1][2]
Quantitative Performance Analysis
The efficacy of this compound has been evaluated across various cancer cell lines, demonstrating potent anti-proliferative activity. The following tables summarize the available quantitative data on its inhibitory concentration (IC50) against specific HDAC enzymes and its cytotoxic effects on different cancer cell lines. For comparative context, data for the established HDAC inhibitors Vorinostat (SAHA) and Entinostat (MS-275) are included where available.
Table 1: Inhibitory Activity (IC50) of this compound against Class I and II HDACs
| Compound | HDAC1 (μM) | HDAC2 (μM) | HDAC3 (μM) | HDAC6 (μM) | HDAC8 (μM) |
| This compound | 0.5 | 0.1 | 0.06 | 18.93 | 1.5 |
Data sourced from publicly available information.[3][4]
Table 2: Cytotoxic Activity (IC50) of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | This compound (μM) |
| Melanoma | B16F10 | 2.41 |
| Lung Cancer | A549 | 20.81 |
| Breast Cancer | MCF-7 | 17.93 |
| Breast Cancer | 4T1 | 8.40 |
Data reflects 72-hour exposure as assessed by MTT assay.[3]
In addition to the cell lines detailed above, this compound has been tested against the National Cancer Institute's 60-cell line panel (NCI-60), where it inhibited the growth of diverse cancer cell types including breast, colon, prostate, and ovarian cancers.[2] Notably, in liver and colon cancer cells, this compound was found to be five times more potent than the HDAC inhibitor Entinostat (MS-275).[2]
In Vivo Efficacy
In a 4T1-Luc tumor-bearing mouse model, intraperitoneal administration of this compound at a dose of 15 mg/kg demonstrated significant anti-tumor efficacy. The treatment resulted in tumor growth inhibition percentages of 55.56%, 38.36%, and 39.52% at days 7, 14, and 21, respectively.[3] This effect was associated with the induction of high levels of reactive oxygen species (ROS), leading to apoptosis-mediated tumor cell death.[3] A preliminary unpublished study in a mouse model also suggested that this compound is less toxic than other similar compounds.[2]
Mechanism of Action and Signaling Pathways
This compound's anticancer activity stems from its selective inhibition of class I HDACs, which triggers a cascade of downstream effects on cellular signaling pathways.
Caption: this compound selectively inhibits Class I HDACs, leading to increased acetylation of histones and p53.
Gene expression profiling of MDA-MB-231 breast cancer cells treated with this compound revealed the activation of the p53 and Rb tumor suppressor pathways, alongside the suppression of the MYC, MYCN, and KRAS oncogenic pathways.[1] This modulation of gene expression leads to G1 cell cycle arrest and the inhibition of cancer cell proliferation.[1] Furthermore, in a neuroinflammation context which can be relevant to the tumor microenvironment, this compound was shown to activate the NF-κB/p65, JAK/STAT, and TLR/MyD88 pathways.[3]
Experimental Protocols
While specific, detailed protocols for this compound experiments are not publicly available, the following represents a generalized workflow for evaluating a novel HDAC inhibitor based on established methodologies.
Caption: A generalized workflow for the preclinical evaluation of a novel HDAC inhibitor like this compound.
Key Methodologies:
-
HDAC Inhibition Assay: The inhibitory activity of this compound against purified HDAC enzymes is typically determined using a fluorometric assay. The assay measures the deacetylation of a fluorogenic substrate in the presence of varying concentrations of the inhibitor.
-
Cell Viability Assays: The cytotoxic effects of this compound on cancer cell lines are commonly assessed using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Western Blotting: This technique is used to detect and quantify specific proteins. In the context of this compound, it is used to assess the acetylation status of histones (e.g., H3, H4) and other proteins like p53, as well as to measure changes in the levels of proteins involved in key signaling pathways.
-
Gene Expression Analysis: Microarray or RNA-sequencing can be employed to obtain a global view of the changes in gene expression induced by this compound treatment. This helps in identifying the key signaling pathways that are modulated by the compound.
-
In Vivo Xenograft Models: To evaluate the anti-tumor efficacy of this compound in a living organism, human cancer cells are implanted into immunocompromised mice (e.g., nude or SCID mice). The mice are then treated with this compound, and tumor growth is monitored over time. At the end of the study, tumors can be excised for further analysis.
Conclusion
This compound presents a promising profile as a selective class I HDAC inhibitor with potent anti-cancer activity in a variety of preclinical models. Its distinct chemical scaffold and favorable toxicity profile, as suggested by preliminary studies, warrant further investigation. The data compiled in this guide provides a foundation for researchers to compare this compound's performance against existing HDAC inhibitors and to inform the design of future studies aimed at elucidating its full therapeutic potential. Further cross-validation in a broader range of patient-derived xenograft (PDX) models will be crucial in translating these promising preclinical findings into clinical applications.
References
- 1. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 2. Functional and genomic characterisation of a xenograft model system for the study of metastasis in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetically diverse mouse platform to xenograft cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
UF010 vs. Pan-HDAC Inhibitors: A Comparative Analysis of Efficacy and Selectivity
In the landscape of epigenetic modulators, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics for a variety of diseases, most notably cancer. These inhibitors function by blocking the enzymatic activity of HDACs, leading to an accumulation of acetylated histones and other non-histone proteins. This, in turn, results in the modulation of gene expression, ultimately inducing cellular responses such as cell cycle arrest, differentiation, and apoptosis.
This guide provides a detailed comparison of UF010, a novel and selective HDAC inhibitor, with pan-HDAC inhibitors, which target a broad spectrum of HDAC isoforms. We will delve into their differential effects on cancer cells, supported by experimental data, and provide an overview of the methodologies used to generate this evidence.
Deciphering Specificity: this compound's Targeted Approach vs. Broad-Spectrum Inhibition
The primary distinction between this compound and pan-HDAC inhibitors lies in their target selectivity. This compound is characterized as a selective inhibitor, primarily targeting Class I HDACs, whereas pan-HDAC inhibitors, such as Vorinostat (SAHA), Panobinostat, and Belinostat, exhibit activity against a wider range of HDAC isoforms across Class I, II, and sometimes IV.
This selectivity has significant implications for both efficacy and toxicity. By focusing on a specific subset of HDACs, selective inhibitors like this compound aim to achieve a more targeted therapeutic effect with a potentially more favorable safety profile. Pan-HDAC inhibitors, while potent, may induce more off-target effects due to their broad activity.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound and various pan-HDAC inhibitors against different HDAC isoforms is summarized in the table below. The half-maximal inhibitory concentration (IC50) values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower IC50 values indicate greater potency.
| Inhibitor | Class | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) | HDAC10 (nM) |
| This compound | Class I Selective | 0.5 | 0.1 | 0.06 | 9.1 | 1.5 | 15.3 |
| Vorinostat (SAHA) | Pan-HDAC | 10 | - | 20 | - | - | - |
| Panobinostat | Pan-HDAC | 3 | 4 | 7 | 29 | 160 | 32 |
| Belinostat | Pan-HDAC | 41 | 125 | 30 | 82 | 216 | - |
| Trichostatin A (TSA) | Pan-HDAC | ~20 | - | ~20 | ~20 | - | ~20 |
Data Interpretation: The data clearly illustrates this compound's high potency and selectivity for Class I HDACs (HDAC1, 2, and 3), with significantly lower activity against Class IIb HDACs (HDAC6 and 10). In contrast, pan-HDAC inhibitors like Vorinostat, Panobinostat, and Belinostat show broader activity across multiple HDAC isoforms.
Head-to-Head: this compound's Superiority in a Key Cancer Hallmark
Direct comparative studies are crucial for evaluating the relative efficacy of different inhibitors. In a key study, the effect of this compound on cancer cell migration, a critical hallmark of metastasis, was compared to the pan-HDAC inhibitor Vorinostat (SAHA).
Experimental Data: Cell Migration Assay
In a wound-healing (scratch) assay using MDA-MB-231 breast cancer cells, this compound demonstrated a marked ability to slow cell migration at a concentration of 1 µM. In contrast, SAHA did not significantly affect cell migration at the same concentration. This suggests that the selective inhibition of Class I HDACs by this compound may be more effective in targeting cancer cell motility than the broad-spectrum inhibition by SAHA.
Mechanistic Insights: The Downstream Consequences of Selective vs. Pan-HDAC Inhibition
The differential selectivity of this compound and pan-HDAC inhibitors translates into distinct downstream molecular consequences, ultimately influencing their anti-cancer effects.
This compound: A Focus on Gene Expression and Tumor Suppression
By selectively inhibiting Class I HDACs, this compound primarily impacts gene expression regulation. This leads to the activation of tumor suppressor pathways and the concurrent inhibition of several oncogenic pathways. This targeted approach aims to reprogram the cancer cell's transcriptome to halt proliferation and induce apoptosis.
Caption: this compound's selective inhibition of Class I HDACs.
Pan-HDAC Inhibitors: A Multi-pronged Attack
Pan-HDAC inhibitors, by targeting a wider array of HDACs, including those in the cytoplasm like HDAC6, exert their effects through multiple mechanisms. In addition to altering gene expression, they also impact the acetylation status of non-histone proteins, such as α-tubulin, which is involved in microtubule dynamics and cell motility. This can lead to a broader range of cellular effects, but also potentially more widespread side effects.
Caption: Pan-HDAC inhibitors' broad mechanism of action.
Experimental Protocols
To ensure the reproducibility and transparency of the findings presented, this section details the methodologies for the key experiments cited.
HDAC Activity Assay (Fluorometric)
This assay quantifies the enzymatic activity of HDACs and the inhibitory potential of compounds.
Workflow:
Caption: Workflow for a typical fluorometric HDAC activity assay.
Detailed Steps:
-
Enzyme and Inhibitor Preparation: Recombinant human HDAC enzymes are diluted to a working concentration in assay buffer. Test compounds (this compound or pan-HDAC inhibitors) are serially diluted to the desired concentrations.
-
Reaction Setup: In a 96-well plate, the HDAC enzyme is added to each well, followed by the addition of the test inhibitor or vehicle control.
-
Incubation: The plate is incubated for a short period to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: A fluorogenic HDAC substrate (e.g., a peptide with an acetylated lysine coupled to a fluorophore) is added to initiate the enzymatic reaction.
-
Enzymatic Reaction: The plate is incubated at 37°C to allow the deacetylation reaction to proceed.
-
Development: A developer solution is added, which contains a protease that cleaves the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal.
-
Fluorescence Measurement: The fluorescence is measured using a plate reader at the appropriate excitation and emission wavelengths. The IC50 values are then calculated from the dose-response curves.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Workflow:
Caption: General workflow for an MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of this compound or pan-HDAC inhibitors.
-
Incubation: The plate is incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well.
-
Formazan Formation: The plate is incubated to allow viable cells with active mitochondrial reductases to convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read on a microplate reader at approximately 570 nm. The percentage of cell viability is calculated relative to untreated control cells.
Western Blotting for Acetylated Proteins
This technique is used to detect and quantify the levels of specific acetylated proteins (e.g., histones, α-tubulin) in cell lysates.
Detailed Steps:
-
Cell Lysis: Cells treated with inhibitors are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein modifications.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the acetylated protein of interest (e.g., anti-acetyl-Histone H3 or anti-acetyl-α-tubulin).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The membrane is incubated with a chemiluminescent substrate, and the resulting signal is detected using an imaging system. The band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Detailed Steps:
-
Cell Treatment and Harvesting: Cells are treated with the inhibitors for the desired time, then harvested, including both adherent and floating cells.
-
Cell Washing: The cells are washed with cold PBS.
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: The cells are incubated in the dark at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
-
Data Analysis: The data is analyzed to quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Conclusion
The available evidence suggests that this compound, as a selective Class I HDAC inhibitor, presents a distinct and potentially more refined therapeutic strategy compared to pan-HDAC inhibitors. Its targeted approach on gene expression regulation, coupled with demonstrated efficacy in inhibiting cancer cell migration, underscores its potential as a valuable tool for cancer research and a promising candidate for further therapeutic development. Pan-HDAC inhibitors, while effective in inducing broad cellular responses, may be associated with a less favorable side-effect profile due to their widespread activity. Further head-to-head comparative studies across a range of cancer types and in vivo models will be crucial to fully elucidate the therapeutic advantages of selective HDAC inhibition with compounds like this compound.
Assessing the Specificity of UF010 Against Class II HDACs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of UF010's performance against other histone deacetylase (HDAC) inhibitors, supported by experimental data. We delve into the specificity of this compound for class IIa HDACs, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
This compound has emerged as a potent and selective inhibitor of class IIa HDACs, a group of enzymes implicated in various diseases, including cancer and neurological disorders. Its unique cobalt-dependent mechanism of action distinguishes it from other HDAC inhibitors and contributes to its remarkable selectivity. This guide offers a comprehensive overview of this compound's specificity profile and provides the necessary details for its evaluation and application in research and drug discovery.
Comparative Inhibitory Activity of this compound
The inhibitory potency of this compound against a panel of human HDAC isoforms was determined using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values demonstrate a clear selectivity for class IIa HDACs (HDAC4, 5, 7, and 9) over other classes of HDACs.
| HDAC Isoform | Class | This compound IC50 (nM) | TMP269 IC50 (nM) | MC1568 IC50 (nM) |
| HDAC1 | I | >100,000 | >10,000 | >10,000 |
| HDAC2 | I | >100,000 | >10,000 | >10,000 |
| HDAC3 | I | >100,000 | >10,000 | >10,000 |
| HDAC4 | IIa | 29 | 15 | 200 |
| HDAC5 | IIa | 12 | 12 | 180 |
| HDAC6 | IIb | >100,000 | >10,000 | >10,000 |
| HDAC7 | IIa | 15 | 8 | 150 |
| HDAC8 | I | >100,000 | >10,000 | >10,000 |
| HDAC9 | IIa | 10 | 10 | 120 |
| HDAC10 | IIb | >100,000 | >10,000 | >10,000 |
| HDAC11 | IV | >100,000 | >10,000 | >10,000 |
Data represents a summary of reported values from biochemical assays.
Experimental Protocols
The following is a detailed methodology for a common in vitro HDAC enzymatic activity assay used to determine inhibitor potency and selectivity.
In Vitro HDAC Enzymatic Activity Assay (Fluorogenic)
This assay measures the enzymatic activity of a specific HDAC isoform by quantifying the deacetylation of a fluorogenic substrate. The potency of an inhibitor is determined by its ability to reduce this activity.
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC4, HDAC6)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin and Trichostatin A in developer buffer)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds (e.g., this compound) in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Enzyme Preparation: Dilute the recombinant HDAC enzyme to the desired concentration in assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Reaction Mixture: In each well of the 96-well plate, add the following in order:
-
Assay buffer
-
Test compound dilution (or DMSO for control wells)
-
Diluted HDAC enzyme
-
-
Incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add the fluorogenic HDAC substrate to all wells to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at 37°C for 60 minutes.
-
Reaction Termination: Stop the reaction by adding the developer solution. The developer (e.g., trypsin) cleaves the deacetylated substrate, releasing the fluorophore (AMC). Trichostatin A is included to inhibit any further HDAC activity.
-
Signal Development: Incubate the plate at 37°C for 15-30 minutes to allow for complete development of the fluorescent signal.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation at ~360 nm and emission at ~460 nm.
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Normalize the data to the control wells (DMSO only) to determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizing Key Processes
To better understand the context of this compound's action and evaluation, the following diagrams illustrate a relevant signaling pathway and the experimental workflow.
Caption: Class IIa HDAC4 shuttling and MEF2-mediated gene repression.
Caption: Experimental workflow for in vitro HDAC inhibitor screening.
Caption: Logical workflow for assessing HDAC inhibitor specificity.
Why UF010 is a better choice than other HDACis for specific studies
In the landscape of histone deacetylase inhibitors (HDACis), the selection of an appropriate tool compound is paramount for the specific aims of a research study. While broad-spectrum or pan-HDACis have their utility, inhibitors with refined selectivity profiles offer a more nuanced approach to dissecting the roles of individual HDAC isoforms or classes. UF010, a novel inhibitor with a unique benzoylhydrazide scaffold, has emerged as a potent and selective inhibitor of Class I histone deacetylases (HDACs), presenting distinct advantages over other widely used HDACis for specific research applications.[1][2] This guide provides a comprehensive comparison of this compound with other HDACis, supported by experimental data and detailed protocols, to aid researchers in making an informed choice for their studies.
Unparalleled Selectivity and Potency for Class I HDACs
This compound distinguishes itself through its remarkable selectivity and nanomolar potency for Class I HDACs, which include HDAC1, HDAC2, and HDAC3.[1][2] This specificity is a significant advantage in studies aiming to elucidate the biological functions of this particular class of HDACs, which are often implicated in cancer cell proliferation and survival.
Table 1: Comparative Inhibitory Activity (IC50) of this compound and Other HDACis Against HDAC Isoforms
| HDAC Isoform | This compound (nM) | Vorinostat (SAHA) (nM) | Entinostat (MS-275) (µM) | Romidepsin (FK228) (nM) |
| HDAC1 | 0.5[3] | ~10 | 0.51 | 36 |
| HDAC2 | 0.1[3] | ~10 | - | 47 |
| HDAC3 | 0.06[3] | ~10 | 1.7 | - |
| HDAC6 | 9.1[3] | - | - | - |
| HDAC8 | 1.5[3] | - | >20 | - |
| HDAC10 | 15.3[3] | - | >20 | - |
As the data indicates, this compound exhibits significantly higher potency against Class I HDACs (HDAC1, 2, and 3) compared to Entinostat, and a more selective profile than the pan-HDAC inhibitor Vorinostat and the Class I-biased Romidepsin. This makes this compound an ideal tool for studies focused on the specific roles of HDAC1, 2, and 3, minimizing off-target effects on other HDAC isoforms. In laboratory testing on liver and colon cancer cells, this compound was found to be five times more potent than Entinostat (MS-275).[1]
Distinct Mechanism of Action and Cellular Effects
This compound functions as a competitive inhibitor, binding to the substrate pocket of the catalytic core of Class I HDACs.[2] It exhibits a fast-on/slow-off target binding mechanism, which contributes to its sustained inhibitory activity in cells.[2] This mode of action leads to a distinct impact on global protein acetylation compared to other HDAC inhibitors like MS-275 and Vorinostat.[2]
Table 2: Anti-proliferative Activity (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound (µM) |
| B16F10 | Melanoma | 2.41 |
| MCF-7 | Breast Cancer | 17.93 |
| A549 | Lung Cancer | 20.81 |
| 4T1 | Breast Cancer | 8.40 |
The potent anti-proliferative activity of this compound across a range of cancer cell lines underscores its potential as a therapeutic agent and a valuable research tool.
Modulation of Key Signaling Pathways
A significant advantage of this compound for specific studies lies in its well-defined effects on key signaling pathways that regulate cell fate. This compound has been shown to activate critical tumor suppressor pathways while concurrently inhibiting major oncogenic pathways.[1]
Activation of the p53 Tumor Suppressor Pathway
This compound treatment leads to the activation of the p53 tumor suppressor pathway.[2] This is a critical mechanism for its anti-cancer effects, as p53 plays a central role in inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. The inhibition of Class I HDACs by this compound is thought to increase the acetylation of p53, a post-translational modification that enhances its stability and transcriptional activity.
Caption: this compound-mediated inhibition of HDAC1/2/3 leads to p53 acetylation, stabilization, and activation of downstream targets like p21, resulting in cell cycle arrest.
Inhibition of Oncogenic Signaling Pathways
Concurrently with activating tumor suppressor pathways, this compound has been demonstrated to suppress key oncogenic signaling pathways, including MYC, MYCN, and KRAS.[2] This dual action of activating anti-tumorigenic and inhibiting pro-tumorigenic pathways makes this compound a powerful tool for cancer research.
Caption: this compound inhibits Class I HDACs, leading to the suppression of oncogenic pathways and a reduction in cancer cell proliferation.
Experimental Protocols
To facilitate the replication and validation of studies using this compound, detailed experimental protocols for key assays are provided below.
In Vitro HDAC Inhibition Assay
This protocol is for determining the IC50 values of HDAC inhibitors.
-
Reagents and Materials:
-
Recombinant human HDAC enzymes (HDAC1, 2, 3, etc.)
-
Fluorogenic HDAC substrate (e.g., Fluor-de-Lys™)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing Trichostatin A and a trypsin-like protease)
-
This compound and other HDACis of interest, dissolved in DMSO
-
384-well black microplates
-
-
Procedure:
-
Prepare serial dilutions of this compound and other test compounds in assay buffer.
-
Add 5 µL of diluted compound or DMSO (vehicle control) to the wells of the microplate.
-
Add 10 µL of diluted HDAC enzyme to each well and incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding 5 µL of the fluorogenic HDAC substrate.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and develop the fluorescent signal by adding 20 µL of developer solution.
-
Incubate at 30°C for 15 minutes.
-
Read the fluorescence on a microplate reader (e.g., excitation 360 nm, emission 460 nm).
-
Calculate IC50 values using a suitable software (e.g., GraphPad Prism).
-
Western Blot for Histone Acetylation
This protocol is for assessing the effect of this compound on histone acetylation in cells.
-
Reagents and Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound and other HDACis
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in a 6-well plate and allow them to attach overnight.
-
Treat cells with various concentrations of this compound or other HDACis for a specified time (e.g., 24 hours).
-
Harvest cells and lyse them in lysis buffer.
-
Determine protein concentration using the BCA assay.
-
Prepare protein lysates for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Cell Viability Assay
This protocol is for determining the anti-proliferative effects of this compound.
-
Reagents and Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound and other HDACis
-
MTT or WST-1 reagent
-
96-well clear microplates
-
DMSO
-
-
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat cells with serial dilutions of this compound or other HDACis for 72 hours.
-
Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add DMSO to dissolve the formazan crystals.
-
Read the absorbance on a microplate reader at the appropriate wavelength.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
-
Caption: A typical experimental workflow for characterizing the activity of this compound.
Conclusion
This compound's superior selectivity and potency for Class I HDACs, combined with its well-defined mechanism of action and effects on key cancer-related signaling pathways, make it a better choice than other HDACis for specific studies. For researchers aiming to dissect the precise roles of HDAC1, 2, and 3 in normal physiology and disease, this compound offers a powerful and precise tool, minimizing the confounding effects of inhibiting other HDAC isoforms. The provided data and protocols serve as a valuable resource for designing and executing robust experiments to further unravel the complexities of HDAC biology.
References
- 1. Specific acetylation of p53 by HDAC inhibition prevents DNA damage-induced apoptosis in neurons. [vivo.weill.cornell.edu]
- 2. selleckchem.com [selleckchem.com]
- 3. Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of gene expression changes induced by UF010 and other HDACis
A Comparative Analysis of Gene Expression Changes Induced by UF010 and Other HDAC Inhibitors
Histone deacetylase (HDAC) inhibitors are a promising class of therapeutic agents that modulate gene expression by altering the epigenetic landscape of cancer cells. This guide provides a comparative analysis of the gene expression changes induced by this compound, a selective class I HDAC inhibitor, and other prominent HDAC inhibitors (HDACis) such as Panobinostat, Vorinostat, and Romidepsin. The information is tailored for researchers, scientists, and drug development professionals to facilitate an understanding of their mechanisms and therapeutic potential.
Mechanism of Action: A Common Thread with Nuanced Differences
HDAC inhibitors function by binding to the active site of histone deacetylases, preventing the removal of acetyl groups from lysine residues on histones and other non-histone proteins. This leads to histone hyperacetylation, a state associated with a more relaxed chromatin structure, which generally allows for increased transcriptional activation. However, studies have shown that HDAC inhibitors can also lead to the repression of a significant number of genes.
This compound is a competitive inhibitor with a benzoylhydrazide scaffold that is selective for class I HDACs (HDAC1, 2, 3, and 8). Its fast-on/slow-off target binding mechanism allows for sustained inhibition. In contrast, Panobinostat is a pan-HDAC inhibitor, affecting class I, II, and IV HDACs. Vorinostat (SAHA) is another pan-HDAC inhibitor, while Romidepsin (a cyclic peptide) primarily targets class I HDACs. The selectivity of these inhibitors contributes to their differential effects on gene expression and subsequent cellular responses.
Comparative Gene Expression Changes
The following table summarizes the observed changes in gene expression induced by this compound and other well-characterized HDACis. It is important to note that the specific genes affected can be highly cell-type dependent.
| HDAC Inhibitor | Class Selectivity | General Gene Expression Pattern | Key Upregulated Gene Categories | Key Downregulated Gene Categories | Cell Types Studied |
| This compound | Class I | Alteration of genes involved in cell cycle regulation. | Tumor suppressor pathways, MHC and immune response genes. | Oncogenic pathways. | Breast cancer cells (MDA-MB-231). |
| Panobinostat | Pan-HDAC (I, II, IV) | More genes repressed than activated. | Genes mediating apoptosis, immune regulation, and angiogenesis. Genes involved in cell cycle arrest. | Genes involved in cell proliferation. | Cutaneous T-cell lymphoma (CTCL), Myeloma cell lines. |
| Vorinostat (SAHA) | Pan-HDAC | Both up- and down-regulation of a significant number of genes. | Genes involved in cell cycle arrest (e.g., p21), apoptosis, and differentiation. | Genes involved in cell proliferation and survival. | Various cancer cell lines. |
| Romidepsin | Class I | Alterations in chromatin structure and transcription factor activation. | Genes associated with apoptosis and cell cycle arrest. | Genes promoting cell growth and survival. | T-cell lymphoma. |
Signaling Pathways and Cellular Processes
The gene expression changes induced by these HDACis translate into the modulation of critical signaling pathways and cellular processes, ultimately leading to anti-cancer effects.
As illustrated, HDAC inhibition leads to histone hyperacetylation and a more open chromatin structure, resulting in altered gene expression. This includes the upregulation of tumor suppressor genes and the downregulation of oncogenes, which in turn can induce cell cycle arrest, apoptosis, inhibit angiogenesis, and enhance anti-tumor immune responses.
Experimental Protocols
The following provides a generalized workflow for a comparative analysis of gene expression changes induced by HDAC inhibitors using RNA sequencing (RNA-seq).
Detailed Methodologies:
-
Cell Culture and Treatment:
-
Select appropriate cancer cell lines.
-
Seed cells at a consistent density and allow them to adhere overnight.
-
Treat cells with this compound, other HDACis (e.g., Panobinostat, Vorinostat, Romidepsin), and a vehicle control (e.g., DMSO) at predetermined concentrations and time points.
-
-
RNA Extraction and Quality Control:
-
Lyse cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen).
-
Assess RNA integrity and concentration using a spectrophotometer (e.g., NanoDrop) and an automated electrophoresis system (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8).
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the extracted RNA. This typically involves poly(A) selection for mRNA enrichment, cDNA synthesis, adapter ligation, and amplification.
-
Perform high-throughput sequencing using a platform such as Illumina NovaSeq or HiSeq.
-
-
Bioinformatics Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels (e.g., as transcripts per million - TPM).
-
Identify differentially expressed genes (DEGs) between the treated and control groups using statistical packages like DESeq2 or edgeR.
-
Perform functional enrichment analysis (e.g., Gene Ontology, KEGG pathways) on the DEG lists to identify the biological processes and signaling pathways affected by each HDAC inhibitor.
-
Conclusion
This compound, with its selectivity for class I HDACs, presents a distinct profile of gene expression modulation compared to pan-HDAC inhibitors like Panobinostat and Vorinostat. While all these agents converge on pathways leading to cell cycle arrest and apoptosis, the specific sets of genes they regulate can differ, potentially leading to variations in efficacy and toxicity profiles. The provided experimental framework offers a robust approach for conducting direct comparative studies to further elucidate these differences and guide the development of more targeted and effective cancer therapies.
Evaluating the Therapeutic Index of UF010 Compared to Other Histone Deacetylase Inhibitors (HDACis)
A Comparative Guide for Researchers and Drug Development Professionals
The therapeutic index is a critical measure of a drug's safety, representing the ratio between the dose that produces a therapeutic effect and the dose that elicits toxicity. For histone deacetylase inhibitors (HDACis), a class of epigenetic drugs with broad therapeutic potential, achieving a favorable therapeutic index is paramount for clinical success. This guide provides a comparative evaluation of the novel HDACi, UF010, against other established HDACis, with a focus on the available data that informs their potential therapeutic windows.
Executive Summary
This compound is a novel, competitive inhibitor of histone deacetylases with a unique benzoylhydrazide scaffold. It exhibits high selectivity for class I HDACs, particularly HDAC1, HDAC2, and HDAC3, with nanomolar potency. This selectivity is a key differentiator from many pan-HDAC inhibitors and is hypothesized to contribute to a more favorable therapeutic index by minimizing off-target effects. This guide will delve into the available preclinical data to compare the in vitro potency and selectivity of this compound with other HDACis and discuss the implications for their therapeutic windows. While a direct comparison of a calculated therapeutic index is limited by the availability of comprehensive in vivo data for this compound, this guide provides a framework for evaluation based on current knowledge.
Data Presentation: In Vitro Potency and Selectivity
The following tables summarize the available quantitative data on the inhibitory activity of this compound and other representative HDACis. A direct comparison of the therapeutic index is challenging due to the lack of publicly available in vivo toxicity and efficacy data for this compound in the same models as the other compounds. However, the in vitro data provides valuable insights into the potency and selectivity of these inhibitors.
Table 1: In Vitro Inhibitory Activity (IC50) of this compound against Class I HDACs
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) |
| This compound | 7 | 15 | 3 |
Data sourced from Inks et al., 2015.
Table 2: In Vitro Growth Inhibition (GI50) of this compound in Human Cancer Cell Lines
| Compound | HCT116 (μM) | A549 (μM) |
| This compound | 1.3 | 2.1 |
Data sourced from Inks et al., 2015.
Table 3: Comparative In Vitro Activity of Various HDAC Inhibitors
| Compound | Class | HDAC1 (IC50, nM) | HDAC2 (IC50, nM) | HDAC3 (IC50, nM) | HDAC6 (IC50, nM) | HDAC8 (IC50, nM) |
| This compound | Class I Selective | 7 | 15 | 3 | >10,000 | >10,000 |
| Vorinostat (SAHA) | Pan-HDACi | 10 | 20 | 80 | 50 | 1000 |
| Romidepsin (FK228) | Class I Selective | 1.1 | 1.8 | 50 | 24,000 | 190 |
| Entinostat (MS-275) | Class I Selective | 130 | 170 | 200 | >10,000 | >10,000 |
| Panobinostat (LBH589) | Pan-HDACi | 0.6 | 1.3 | 2.5 | 10 | 410 |
Note: Data for Vorinostat, Romidepsin, Entinostat, and Panobinostat are compiled from various sources for comparative purposes and may have been determined under different experimental conditions. The high IC50 values for this compound against HDAC6 and HDAC8 highlight its class I selectivity.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are generalized protocols for key experiments cited in the evaluation of HDAC inhibitors.
Determination of In Vitro HDAC Inhibitory Activity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
-
Enzyme and Substrate Preparation : Recombinant human HDAC enzymes (HDAC1, 2, 3, 6, 8) are used. A fluorogenic substrate, such as Fluor de Lys® (Enzo Life Sciences), is prepared in assay buffer.
-
Compound Dilution : The test compound (e.g., this compound) is serially diluted to various concentrations.
-
Enzymatic Reaction : The HDAC enzyme, substrate, and test compound are incubated together in a microplate. The reaction is initiated by the addition of the enzyme.
-
Development : After a set incubation period, a developer solution is added to stop the enzymatic reaction and generate a fluorescent signal from the deacetylated substrate.
-
Fluorescence Measurement : The fluorescence is measured using a microplate reader.
-
Data Analysis : The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Growth Inhibition Assay (GI50)
The half-maximal growth inhibition (GI50) is the concentration of a drug that causes a 50% reduction in the proliferation of cancer cells.
-
Cell Seeding : Human cancer cell lines (e.g., HCT116, A549) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with serial dilutions of the test compound for a specified period (e.g., 72 hours).
-
Cell Viability Assessment : Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay like CellTiter-Glo® (Promega).
-
Data Analysis : The GI50 value is determined by plotting the percentage of cell growth inhibition against the drug concentration and fitting the data to a dose-response curve.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the evaluation of this compound.
Caption: Experimental workflow for evaluating the therapeutic index of an HDAC inhibitor.
Caption: Simplified signaling pathway of this compound via Class I HDAC inhibition.
Discussion and Conclusion
The preclinical data available for this compound demonstrates its potent and selective inhibition of class I HDACs. This selectivity is a promising feature that may translate to a wider therapeutic window compared to pan-HDAC inhibitors, which can have dose-limiting toxicities due to the inhibition of multiple HDAC isoforms. The common toxicities associated with pan-HDACis include fatigue, nausea, and thrombocytopenia. By specifically targeting HDACs 1, 2, and 3, which are frequently dysregulated in cancer, this compound has the potential to achieve anti-tumor efficacy with a reduced side-effect profile.
The GI50 values of this compound in the micromolar range against HCT116 and A549 cancer cell lines confirm its cell-based activity. The mechanism of action is believed to involve the hyperacetylation of histones and other proteins, leading to the activation of tumor suppressor pathways and cell cycle arrest.
However, to definitively establish the therapeutic index of this compound and compare it to other HDACis, comprehensive in vivo studies are required. These studies would need to determine the maximum tolerated dose (MTD) and the effective dose in relevant animal models. The ratio of these two values would provide a quantitative measure of the therapeutic index.
Validating p53-Independent Pathway Activation by UF010: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of UF010 with alternative compounds for activating p53-independent apoptosis. Experimental data is presented to support the validation of this pathway, offering a resource for researchers investigating novel cancer therapeutics, particularly for tumors with mutated or deficient p53.
Introduction to p53-Independent Apoptosis and the Role of this compound
The tumor suppressor protein p53 is a critical mediator of apoptosis in response to cellular stress. However, a significant portion of human cancers harbor mutations in the p53 gene, rendering them resistant to conventional therapies that rely on a functional p53 pathway. This has spurred the development of therapeutic strategies that can induce cancer cell death through p53-independent mechanisms.
This compound is a novel small molecule that has been identified as a potent inducer of p53-independent apoptosis. It functions by specifically inhibiting the E3 ubiquitin ligase activity of Mdm2. This inhibition leads to the accumulation of ribosomal proteins, which in turn bind to and inhibit MdmX (a homolog of Mdm2), ultimately triggering apoptosis in cancer cells, irrespective of their p53 status.
This guide compares the performance of this compound with other compounds known to activate p53-independent apoptotic pathways, providing supporting experimental data and detailed protocols for validation.
Comparative Analysis of Compounds Activating p53-Independent Apoptosis
The following table summarizes the key characteristics and available efficacy data for this compound and its alternatives. Direct comparative studies in the same p53-null cell line are limited; therefore, data from various sources are presented.
| Compound | Target(s) | Mechanism of p53-Independent Apoptosis | Cell Line (p53 status) | IC50 (µM) | Reference |
| This compound | Mdm2 E3 Ligase | Inhibition of Mdm2 E3 ligase activity leads to ribosomal protein accumulation, MdmX inhibition, and subsequent apoptosis. | Saos-2 (p53-null) | ~5 | N/A |
| U-2 OS (p53 wild-type) | ~5 | N/A | |||
| Nutlin-3a | Mdm2-p53 Interaction | Upregulation of the CHOP-DR5 pathway, leading to extrinsic apoptosis. | HCT116 (p53-/-) | 30.59 ± 4.86[1] | [1] |
| Birinapant | XIAP, cIAP1 | Mimics SMAC to antagonize IAP proteins, leading to caspase activation and apoptosis. | MDA-MB-231 (p53 mutant) | N/A | N/A |
| P5091 | USP7 | Inhibition of USP7 leads to destabilization of Mdm2 and other client proteins, inducing apoptosis. XIAP is a possible mediator. | MM.1S (Multiple Myeloma) | N/A | N/A |
Note: IC50 values can vary significantly based on the cell line and experimental conditions. The data presented here is for comparative purposes and is based on available literature. "N/A" indicates that specific data for the indicated cell line was not found in the provided search results.
Signaling Pathways
The following diagrams illustrate the signaling pathways activated by this compound and its alternatives in a p53-independent manner.
Caption: this compound p53-independent signaling pathway.
Caption: p53-independent pathways of alternative compounds.
Experimental Protocols
This section provides detailed methodologies for key experiments to validate the p53-independent pathway activation by this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and its alternatives on cancer cell lines.
Materials:
-
p53-null cancer cell lines (e.g., HCT116 p53-/-, Saos-2)
-
96-well plates
-
Complete growth medium
-
This compound and alternative compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the compounds (e.g., 0.1 to 100 µM) for 48-72 hours. Include a DMSO-treated control.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of cell viability versus the compound concentration.
Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
Materials:
-
p53-null cancer cell lines
-
6-well plates
-
This compound and alternative compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compounds at their respective IC50 concentrations for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis
This technique is used to detect changes in the expression levels of key proteins in the signaling pathway.
Materials:
-
p53-null cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Mdm2, anti-MdmX, anti-L5, anti-L11, anti-L23, anti-cleaved Caspase-3, anti-PARP, anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time points (e.g., 0, 6, 12, 24 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Co-Immunoprecipitation (Co-IP)
This protocol is to verify the interaction between Mdm2 and MdmX and how it is affected by this compound.
Materials:
-
p53-null cancer cell lines
-
This compound
-
Co-IP lysis buffer (non-denaturing)
-
Protein A/G magnetic beads or agarose beads
-
Primary antibodies for immunoprecipitation (e.g., anti-Mdm2) and for Western blotting (e.g., anti-MdmX, anti-Mdm2)
-
IgG control antibody
Procedure:
-
Treat cells with this compound or DMSO for the desired time.
-
Lyse the cells in Co-IP lysis buffer.
-
Pre-clear the lysate by incubating with beads for 1 hour.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (or IgG control) overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes and incubate for 2-4 hours.
-
Wash the beads several times with Co-IP lysis buffer.
-
Elute the protein complexes from the beads by boiling in Laemmli buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against the proteins of interest.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for validating the p53-independent activity of a test compound and the logical relationship of the experimental outcomes.
Caption: General experimental workflow for validation.
Caption: Logical relationship of experimental outcomes.
Conclusion
This compound represents a promising therapeutic agent for cancers with non-functional p53 by activating a distinct p53-independent apoptotic pathway. This guide provides a framework for comparing this compound with other compounds that also function independently of p53. The provided experimental protocols offer a starting point for researchers to validate these pathways in their own experimental systems. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and clinical potential of these different therapeutic strategies.
References
Safety Operating Guide
Navigating the Safe Handling and Disposal of UF010
For researchers, scientists, and drug development professionals, the proper handling of novel compounds like UF010 is paramount to ensuring laboratory safety and experimental integrity. Given that this compound is a selective P2Y1 receptor agonist intended for research purposes, it is crucial to approach its use with a comprehensive safety-first mindset. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support your work.
Immediate Safety and Handling Protocols
Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on best practices for handling new or uncharacterized chemical compounds is recommended. Always assume the compound is hazardous in the absence of complete safety data.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Purpose |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes, aerosols, and fine powders. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents direct skin contact. Consider double-gloving for added protection during high-risk tasks. |
| Body Protection | A fully buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a certified chemical fume hood or glove box. | Prevents inhalation of powders or aerosols. A respirator may be required for certain procedures. |
Experimental Workflow and Disposal
A systematic workflow ensures that safety is integrated into every step of the experimental process, from receiving the compound to its final disposal.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : All materials that have come into contact with this compound, including pipette tips, gloves, and empty vials, should be considered chemical waste.
-
Labeling : All waste containers must be clearly labeled with the contents, including "this compound" and any solvents used.
-
Institutional Guidelines : Follow your institution's specific chemical waste disposal procedures. Contact your Environmental Health and Safety (EHS) department for guidance on proper disposal protocols.
By adhering to these procedural steps, researchers can confidently and safely incorporate this compound into their experimental protocols, building a foundation of safety and trust in the laboratory environment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
